Product packaging for Antimycobacterial agent-1(Cat. No.:)

Antimycobacterial agent-1

Cat. No.: B12413462
M. Wt: 396.4 g/mol
InChI Key: QCIOGWVCZFZJFV-GYGISDOKSA-N
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Description

Antimycobacterial agent-1 is a useful research compound. Its molecular formula is C18H12N4O5S and its molecular weight is 396.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H12N4O5S B12413462 Antimycobacterial agent-1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H12N4O5S

Molecular Weight

396.4 g/mol

IUPAC Name

[3-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] (2E)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetate

InChI

InChI=1S/C18H12N4O5S/c23-15(9-14-17(25)21-18(26)28-14)27-13-3-1-2-11(8-13)10-20-22-16(24)12-4-6-19-7-5-12/h1-10H,(H,22,24)(H,21,25,26)/b14-9+,20-10+

InChI Key

QCIOGWVCZFZJFV-GYGISDOKSA-N

Isomeric SMILES

C1=CC(=CC(=C1)OC(=O)/C=C/2\C(=O)NC(=O)S2)/C=N/NC(=O)C3=CC=NC=C3

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)C=C2C(=O)NC(=O)S2)C=NNC(=O)C3=CC=NC=C3

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Naphthoquinones from Euclea natalensis as Potent Antimycobacterial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of antimycobacterial naphthoquinones from the roots of Euclea natalensis. This plant has been identified as a promising source of novel compounds with significant activity against Mycobacterium tuberculosis.

Introduction: The Quest for Novel Antimycobacterial Agents

Tuberculosis remains a global health threat, exacerbated by the rise of multidrug-resistant strains of Mycobacterium tuberculosis. This has intensified the search for new, effective antimycobacterial agents. Natural products, with their vast structural diversity, are a critical source for the discovery of new therapeutic leads. The plant kingdom, in particular, has historically provided a wealth of medicinal compounds.

This guide focuses on the naphthoquinones isolated from Euclea natalensis, a plant species that has demonstrated significant antimycobacterial properties in various studies. We will detail the scientific journey from the initial screening of the plant extract to the isolation and evaluation of specific active compounds, such as 7-methyljuglone and diospyrin.

Initial Discovery and Screening

The discovery of antimycobacterial agents in Euclea natalensis began with the screening of various South African medicinal plants traditionally used for treating pulmonary diseases. Both acetone and water extracts of the roots of E. natalensis were found to inhibit the growth of Mycobacterium tuberculosis at a concentration of 0.5 mg/mL in an agar plate method.[1] Further testing using a rapid radiometric method confirmed this activity, with a Minimum Inhibitory Concentration (MIC) value of 0.1 mg/mL against M. tuberculosis.[1]

Notably, the acetone extract of E. natalensis was selected for further investigation due to its significant antimycobacterial properties and comparatively low cytotoxicity against primary vervet monkey kidney cells.[2]

Isolation of Active Naphthoquinones

The bioassay-guided fractionation of the crude acetone extract from the roots of E. natalensis led to the isolation of several naphthoquinones as the active principles. The primary compounds identified were 7-methyljuglone, diospyrin, and shinanolone.[3]

The following protocol outlines the steps for the isolation and purification of naphthoquinones from the dried roots of E. natalensis:

  • Extraction:

    • Dried and powdered root material of E. natalensis is extracted with acetone.

    • The acetone is evaporated under reduced pressure to yield a crude extract.

  • Column Chromatography:

    • The crude acetone extract is subjected to silica gel column chromatography.

    • A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

    • Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are pooled.

  • High-Performance Liquid Chromatography (HPLC):

    • The semi-purified fractions from column chromatography containing the compounds of interest are further purified using preparative HPLC.

    • A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water.

  • Structure Elucidation:

    • The structure and purity of the isolated compounds are confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (¹H NMR).[3]

The percentage yields of the isolated compounds from the dried root material have been reported as follows:[3]

CompoundPercentage Yield (%)
Shinanolone0.16
7-methyljuglone0.12
Diospyrin0.32

Experimental Workflow

The overall workflow for the discovery and isolation of antimycobacterial naphthoquinones from Euclea natalensis is depicted in the following diagram:

G start Collection of Euclea natalensis roots prep Drying and powdering of roots start->prep extraction Acetone Extraction prep->extraction screening Antimycobacterial Screening (MIC) extraction->screening column_chrom Silica Gel Column Chromatography screening->column_chrom hplc Preparative HPLC column_chrom->hplc structure Structure Elucidation (NMR) hplc->structure bioassay Bioactivity & Toxicity Evaluation structure->bioassay

Diagram 1: Workflow for the isolation of antimycobacterial compounds.

Antimycobacterial Activity of Isolated Compounds

The isolated naphthoquinones have demonstrated potent activity against Mycobacterium tuberculosis. 7-methyljuglone was identified as the most active of these compounds. The MIC values for the isolated compounds against both drug-sensitive and drug-resistant strains of M. tuberculosis are summarized below.

CompoundM. tuberculosis H37Rv (MIC in µg/mL)Drug-Resistant Strains (MIC Range in µg/mL)
Crude Extract8.0-
7-methyljuglone0.50.32 - 1.25
Diospyrin8.0-
Shinanolone--

Data sourced from Lall et al. (2005) and other related studies.[4]

The antimycobacterial activity of the isolated compounds is typically determined using the following methods:

  • Agar Plate Method:

    • The compound is incorporated into a solid agar medium (e.g., Middlebrook 7H10 or 7H11) at various concentrations.

    • The plates are inoculated with a standardized suspension of M. tuberculosis.

    • The plates are incubated at 37°C for 3-4 weeks.

    • The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the bacteria.

  • Radiometric BACTEC 460 Method:

    • This method utilizes a liquid medium containing ¹⁴C-labeled substrate.

    • The test compound is added to the medium at various concentrations.

    • The vials are inoculated with M. tuberculosis.

    • Bacterial metabolism of the substrate releases ¹⁴CO₂, which is measured by the BACTEC instrument.

    • Inhibition of growth is determined by a reduction in the rate and amount of ¹⁴CO₂ produced compared to a control.

  • Colorimetric Alamar Blue Method:

    • This method is performed in a 96-well plate format with a liquid medium.

    • The compound is serially diluted in the wells.

    • Each well is inoculated with M. tuberculosis.

    • After an incubation period, a redox indicator (Alamar Blue) is added.

    • Viable, metabolically active bacteria reduce the blue dye to a pink color. The MIC is the lowest concentration that prevents this color change.

Proposed Mechanism of Action

While the precise mechanism of action for these naphthoquinones is still under investigation, preliminary studies suggest that they may interfere with the mycobacterial electron transport chain.[5] This is a crucial pathway for energy production in the bacterium. It has been proposed that these compounds may disrupt the function of menaquinone, which is a key component in transporting electrons within this chain.

G cluster_components Key Components etc Mycobacterial Electron Transport Chain nadh NADH Dehydrogenase Complex mena Menaquinone Pool nadh->mena e- transfer cyto Cytochrome bc Complex mena->cyto e- transfer inhibitor 7-methyljuglone (Naphthoquinone) inhibitor->mena Inhibition

Diagram 2: Proposed mechanism of action for 7-methyljuglone.

Conclusion and Future Directions

The naphthoquinones isolated from Euclea natalensis, particularly 7-methyljuglone, represent a promising class of natural products for the development of new antimycobacterial drugs. Their potent activity against both drug-sensitive and drug-resistant strains of M. tuberculosis makes them valuable lead compounds.

Future research should focus on:

  • Elucidating the precise molecular target and mechanism of action.

  • Conducting structure-activity relationship (SAR) studies to optimize the efficacy and safety of these compounds.

  • Evaluating the in vivo efficacy and pharmacokinetic properties in animal models of tuberculosis.

The continued exploration of natural products like those found in E. natalensis is essential for enriching the pipeline of novel anti-tuberculosis therapies.

References

An In-Depth Technical Guide on the Synthesis and Chemical Characterization of 1-Hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide, a Potent Antimycobacterial Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical characterization, and biological activity of 1-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide, a compound that has demonstrated significant potential as an antimycobacterial agent. This document details the experimental protocols for its preparation and analysis, presents key quantitative data in a structured format, and visualizes the synthetic workflow.

Introduction

The rising threat of multidrug-resistant tuberculosis and infections caused by non-tuberculous mycobacteria necessitates the discovery and development of novel therapeutic agents. The class of hydroxynaphthalenecarboxanilides, which are cyclic analogues of salicylanilides, has emerged as a promising scaffold for the development of new antimycobacterial compounds. These agents are believed to exert their antimicrobial effects by inhibiting various enzymatic systems within the bacteria.[1] This guide focuses on a specific derivative, 1-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide (HNN), detailing its synthesis and scientific characterization.

Synthesis of 1-Hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide

The synthesis of 1-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide is achieved through a microwave-assisted condensation reaction between 1-hydroxy-2-naphthoic acid and 4-nitroaniline. The use of microwave irradiation offers a significant advantage in terms of reduced reaction times and potentially higher yields compared to conventional heating methods.

Experimental Protocol

The following protocol is based on the general method described for the synthesis of ring-substituted 1-hydroxynaphthalene-2-carboxanilides.[2][3]

Materials:

  • 1-Hydroxy-2-naphthoic acid

  • 4-Nitroaniline

  • Phosphorus trichloride (PCl₃)

  • Dry chlorobenzene

  • Ethanol

  • Water

  • Ethyl acetate

Equipment:

  • Microwave reactor

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer

  • Heating mantle (for recrystallization)

  • Filtration apparatus (Büchner funnel)

  • High-performance liquid chromatography (HPLC) system

  • NMR spectrometer

  • Mass spectrometer

  • FTIR spectrometer

Procedure:

  • Reaction Setup: In a microwave reactor vessel, a mixture of 1-hydroxy-2-naphthoic acid (1 equivalent) and the corresponding aniline derivative, in this case, 4-nitroaniline (1 equivalent), is suspended in dry chlorobenzene.

  • Activation: Phosphorus trichloride (0.5 equivalents) is added to the suspension. The carboxyl group of 1-hydroxy-2-naphthoic acid is first activated by phosphorus trichloride to form the acyl chloride.

  • Microwave Irradiation: The reaction vessel is sealed and subjected to microwave irradiation at a power of 500 W and a temperature of 120-130°C for a duration of 50 minutes.[2] The aminolysis of the in-situ generated acyl chloride by 4-nitroaniline proceeds to form the final amide product.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate, to yield the pure 1-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide.[2]

  • Purity Analysis: The purity of the final compound is assessed by high-performance liquid chromatography (HPLC), with a target purity exceeding 98%.[2]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Product & Purification 1_hydroxy_2_naphthoic_acid 1-Hydroxy-2-naphthoic Acid Condensation Microwave-Assisted Condensation 1_hydroxy_2_naphthoic_acid->Condensation 4_nitroaniline 4-Nitroaniline 4_nitroaniline->Condensation PCl3 PCl₃ (Activator) PCl3->Condensation Chlorobenzene Chlorobenzene (Solvent) Chlorobenzene->Condensation Microwave Microwave Irradiation (500W, 120-130°C, 50 min) Microwave->Condensation Crude_Product Crude Product Condensation->Crude_Product Recrystallization Recrystallization (Ethanol/Water or Ethyl Acetate) Crude_Product->Recrystallization Final_Product Pure 1-Hydroxy-N-(4-nitrophenyl) naphthalene-2-carboxamide Recrystallization->Final_Product

Caption: Synthesis workflow for 1-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide.

Chemical Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the key analytical data for a closely related analogue, 2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]naphthalene-1-carboxamide, as specific data for the title compound was not available in the reviewed literature. This data provides an indication of the expected spectral characteristics.[4]

Analytical Technique Observed Data for a Related Analogue
Melting Point 157-160 °C
Infrared (IR) Spectroscopy (cm⁻¹) 3272, 1672, 1657, 1623, 1514, 1437, 1417, 1353, 1333, 1279, 1235, 1214, 1179, 1143, 1042, 968, 891, 834, 815, 804, 754, 744, 681
¹H-NMR (DMSO-d₆), δ (ppm) 11.24 (s, 1H), 10.35 (br. s, 1H) and other aromatic protons

Note: The IR and NMR data are for 2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]naphthalene-1-carboxamide and are provided for illustrative purposes.[4]

Antimycobacterial Activity

The antimycobacterial activity of the hydroxynaphthalenecarboxanilide series has been evaluated against various mycobacterial strains. While specific MIC values for 1-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide were not explicitly found in the reviewed literature, the data for other analogues in the series demonstrate the potential of this chemical class.

Compound Mycobacterium Strain MIC (μM)
2-Hydroxy-N-(4-propoxyphenyl)-naphthalene-1-carboxamideM. tuberculosis12[1]
N-(4-Fluorophenyl)-1-hydroxynaphthalene-2-carboxamideM. kansasii14.2[5]
N-(3-Fluorophenyl)-1-hydroxynaphthalene-2-carboxamideM. kansasii28.4[5]
N-(4-Bromophenyl)-1-hydroxynaphthalene-2-carboxamideM. smegmatis46.7[5]
Biological Evaluation Protocol

The following is a general protocol for the determination of the Minimum Inhibitory Concentration (MIC) of antimycobacterial agents.

Materials:

  • Synthesized compound

  • Mycobacterial strains (e.g., M. tuberculosis H37Ra, M. kansasii, M. smegmatis)

  • Appropriate culture medium (e.g., Middlebrook 7H9 broth)

  • 96-well microplates

  • Resazurin sodium salt solution

  • Standard antimycobacterial drugs (e.g., Isoniazid, Rifampicin)

Procedure:

  • Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then prepared in the culture medium in a 96-well microplate.

  • Inoculum Preparation: A suspension of the mycobacterial strain is prepared and its turbidity is adjusted to a McFarland standard (e.g., 0.5) to obtain a standardized inoculum density.

  • Inoculation: The standardized bacterial suspension is added to each well of the microplate containing the serially diluted compound.

  • Incubation: The microplates are incubated at the appropriate temperature (e.g., 37°C) for a specified period (e.g., 7-14 days for slow-growing mycobacteria).

  • MIC Determination: After incubation, a resazurin solution is added to each well. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout Compound_Dilution Prepare Serial Dilutions of Test Compound Inoculation Inoculate Microplate Wells Compound_Dilution->Inoculation Inoculum_Prep Prepare Standardized Mycobacterial Inoculum Inoculum_Prep->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Resazurin_Addition Add Resazurin Indicator Incubation->Resazurin_Addition Visual_Inspection Observe Color Change Resazurin_Addition->Visual_Inspection MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Visual_Inspection->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Potential Mechanism of Action

The precise antimycobacterial mechanism of action for 1-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide has not been fully elucidated. However, studies on the broader class of salicylanilides suggest that these compounds may act as multi-target agents.[2] Potential mechanisms include the impairment of mitochondrial function and the inhibition of various enzymatic systems within the mycobacteria.[1] Some studies on the anticancer properties of this class of compounds have also suggested DNA intercalation as a possible mechanism.[6] Further research is required to determine the specific molecular targets responsible for the antimycobacterial activity of HNN.

Conclusion

1-Hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide represents a promising lead compound in the development of new antimycobacterial agents. The synthetic route is efficient, utilizing microwave-assisted organic synthesis. While detailed biological data for this specific analogue is still emerging, the potent activity of related compounds in the hydroxynaphthalenecarboxanilide series underscores the potential of this chemical scaffold. Further investigation into its specific antimycobacterial activity, mechanism of action, and pharmacokinetic properties is warranted to advance its development as a potential therapeutic agent.

References

An In-depth Technical Guide on the Mechanism of Action of Antimycobacterial Agent-1 (Bedaquiline) against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2] This has necessitated the development of new therapeutic agents with novel mechanisms of action. Bedaquiline (trade name Sirturo, formerly TMC207), a first-in-class diarylquinoline antibiotic, represents a significant breakthrough in the fight against MDR-TB.[2][3] This technical guide provides a comprehensive overview of the core mechanism of action of Bedaquiline, which for the purpose of this document will be referred to as "Antimycobacterial Agent-1." We will delve into its molecular target, quantitative efficacy, mechanisms of resistance, and the key experimental protocols used for its characterization.

Core Mechanism of Action: Inhibition of ATP Synthase

The primary mechanism of action of Bedaquiline is the specific inhibition of the F1Fo-ATP synthase, a crucial enzyme in the energy metabolism of M. tuberculosis.[4] This mode of action is distinct from all other previously approved anti-TB drugs, which primarily target cell wall synthesis, protein synthesis, or nucleic acid synthesis.[5]

The Molecular Target: F1Fo-ATP Synthase

The F1Fo-ATP synthase is a multi-subunit enzyme complex embedded in the mycobacterial cell membrane. Its function is to synthesize adenosine triphosphate (ATP), the universal energy currency of the cell, by harnessing the electrochemical potential difference of a proton gradient across the membrane—a process known as oxidative phosphorylation.[1][6] The enzyme consists of two main components: the membrane-embedded Fo portion, which acts as a proton channel, and the cytoplasmic F1 portion, which contains the catalytic sites for ATP synthesis.[2] The Fo region contains a rotating ring of 'c' subunits. The flow of protons through the interface between the 'a' subunit and the c-ring drives the rotation of the ring, which in turn powers the conformational changes in the F1 subunit that lead to ATP synthesis.[2][6] This enzyme is essential for Mtb's survival, not only during active replication but also in its dormant, non-replicating state where maintaining a basal level of ATP is critical for viability.[2][5]

Molecular Interaction and Inhibition Pathway

Bedaquiline specifically binds to the oligomeric c-subunit ring of the Fo domain.[4][6] Structural and computational studies have revealed that the drug molecule inserts into a cleft between two c-subunits, at the interface with the a-subunit.[1][7] This binding physically obstructs the c-ring's rotation, effectively jamming the proton-motive "motor" of the enzyme.[2][6] By stalling this rotation, Bedaquiline blocks the translocation of protons, thereby uncoupling the proton motive force from ATP synthesis.[1][4]

The direct consequences of this inhibition are:

  • Rapid Depletion of Cellular ATP: Inhibition of the synthase leads to a swift, dose-dependent decrease in the intracellular ATP pool.[1][8]

  • Disruption of pH Homeostasis: The inability to pump protons affects the cell's ability to maintain its internal pH.[5]

  • Delayed Bactericidal Effect: While ATP depletion is rapid, cell death does not occur immediately. The bactericidal activity manifests after a delay of several days, suggesting that the collapse of energy metabolism and pH balance ultimately leads to a loss of cellular integrity and death.[1][2]

Bedaquiline Mechanism of Action cluster_membrane Mycobacterial Cell Membrane atp_synthase F1Fo-ATP Synthase c_subunit c-subunit rotor a_subunit a-subunit channel atp_synthesis ATP Synthesis atp_synthase->atp_synthesis catalyzes proton_gradient Proton Motive Force (H+ Gradient) proton_gradient->atp_synthase drives rotation atp_depletion Cellular ATP Depletion atp_synthesis->atp_depletion is inhibited leading to ph_disruption Disruption of pH Homeostasis atp_depletion->ph_disruption leads to cell_death Bactericidal Effect (Cell Death) ph_disruption->cell_death leads to bedaquiline This compound (Bedaquiline) bedaquiline->c_subunit binds to & stalls

Caption: Mechanism of Bedaquiline action on M. tuberculosis ATP synthase.

Quantitative Efficacy Data

The efficacy of Bedaquiline has been quantified through extensive in vitro and in vivo studies.

In Vitro Antimycobacterial Activity

The minimum inhibitory concentration (MIC) is a key measure of a drug's in vitro potency. Bedaquiline exhibits potent activity against both drug-susceptible and drug-resistant Mtb strains.

Strain Type Medium Typical MIC Range (µg/mL) Reference
Drug-Susceptible (H37Rv)7H9 Broth0.03 - 0.06[9]
Drug-Susceptible (H37Rv)MGIT 9600.125 - 0.50 (QC Range)[10]
Drug-Susceptible (Clinical)7H11 Agar0.015 - 0.12 (QC Range)[11]
MDR Clinical Isolates7H9 Broth0.06[9]
Bedaquiline-Resistant Mutants7H9 Broth0.25 - >8.0[9]
Bactericidal Activity

Early Bactericidal Activity (EBA) studies, which measure the rate of reduction in bacterial load in the sputum of TB patients during the initial days of treatment, demonstrate Bedaquiline's potent in vivo effect.

Study Parameter Metric Value Reference
14-Day EBA StudyDose400 mg once daily[12]
Mean change in log10 CFU/mL (Days 2-14)-0.174[12]
Pharmacodynamic ModelingMaximum kill rate constant (kmax)0.23 ± 0.03 log10 CFU/mL/day[13][14]
Half-maximum effective concentration (EC50)1.6 ± 0.3 mg/L[13][14]
Average time to onset of activity40 ± 7 hours[13][14]
Intracellular ActivityMacrophage Infection Model (MDR-Mtb)Time- and concentration-dependent killing[15]

Mechanisms of Resistance

Resistance to Bedaquiline has emerged and is primarily associated with two distinct mechanisms.[16]

  • Target-Based Resistance: This involves mutations in the atpE gene, which encodes the c-subunit of the ATP synthase.[17] These mutations, such as those at amino acid positions D28, E61, A63, or I66, are thought to alter the drug's binding site, preventing its inhibitory action.[1][17] This mechanism typically confers a high level of resistance (MIC increases of 10- to 128-fold).[17]

  • Non-Target-Based Resistance: The more common mechanism involves mutations in the Rv0678 gene.[9][18] This gene encodes a transcriptional repressor for the MmpS5-MmpL5 efflux pump. Mutations that inactivate the Rv0678 repressor lead to the overexpression of this pump, which then actively transports Bedaquiline out of the bacterial cell.[9][17] This mechanism results in low-level resistance (MIC increases of 2- to 8-fold) and can confer cross-resistance to the repurposed drug clofazimine.[17]

Bedaquiline Resistance Mechanisms cluster_mtb Mycobacterium tuberculosis Cell bedaquiline_in Bedaquiline (Intracellular) atp_synthase ATP Synthase (Target) bedaquiline_in->atp_synthase Inhibits phenotype_high_res High-Level Resistance (Altered Target) atp_synthase->phenotype_high_res Prevents drug binding leading to efflux_pump MmpS5-MmpL5 Efflux Pump efflux_pump->bedaquiline_in Exports rv0678 Rv0678 Repressor rv0678->efflux_pump Represses expression phenotype_low_res Low-Level Resistance (Efflux) rv0678->phenotype_low_res Upregulates pump leading to mutation_atpE Mutation in atpE gene mutation_atpE->atp_synthase Alters structure mutation_rv0678 Mutation in Rv0678 gene mutation_rv0678->rv0678 Inactivates

Caption: Logical flow of Bedaquiline resistance mechanisms in M. tuberculosis.

Key Experimental Protocols

Elucidating the mechanism of action and resistance pathways of Bedaquiline involves several key experimental methodologies.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The Resazurin Microtiter Assay (REMA) is a widely used colorimetric method for determining the MIC of drugs against Mtb.[9]

Methodology:

  • Drug Preparation: Prepare serial two-fold dilutions of Bedaquiline in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) in a 96-well microtiter plate.

  • Inoculum Preparation: Grow Mtb to a mid-log phase, and dilute the culture to a final theoretical optical density at 600 nm (OD600) of 0.0005.[9]

  • Inoculation: Add the prepared inoculum to each well of the plate containing the drug dilutions. Include a drug-free growth control and a sterile control.

  • Incubation: Seal the plate and incubate at 37°C for 7-10 days.

  • Detection: Add Resazurin sodium salt solution to each well and incubate for an additional 24-48 hours.

  • Reading: A color change from blue (resazurin, non-viable cells) to pink (resorufin, viable cells) indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

MIC Determination Workflow (REMA) start Start step1 Prepare serial dilutions of Bedaquiline in 96-well plate start->step1 step2 Prepare standardized M. tuberculosis inoculum step1->step2 step3 Inoculate wells with bacteria step2->step3 step4 Incubate plate at 37°C for 7-10 days step3->step4 step5 Add Resazurin indicator dye step4->step5 step6 Incubate for another 24-48 hours step5->step6 step7 Read results based on color change (Blue = No Growth, Pink = Growth) step6->step7 end Determine MIC step7->end

Caption: Experimental workflow for MIC determination using the REMA method.
Protocol: Measurement of Intracellular ATP Levels

This protocol quantifies the effect of Bedaquiline on the energy status of Mtb cells.

Methodology:

  • Culture and Treatment: Grow Mtb cultures to a desired density. Expose the bacterial cells to various concentrations of Bedaquiline (and a no-drug control) for a defined period (e.g., 180 minutes).[8]

  • Cell Lysis: Harvest the cells by centrifugation, wash them, and resuspend them in a lysis buffer to release intracellular contents, including ATP.

  • ATP Quantification: Use a commercial luciferin-luciferase-based ATP determination kit. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light.

  • Luminometry: Measure the emitted light using a luminometer. The light intensity is directly proportional to the ATP concentration.

  • Data Analysis: Normalize the ATP levels to the cell number or total protein content and compare the levels in treated samples to the untreated control.

Protocol: Isolation and Characterization of Resistant Mutants

This protocol is used to identify the genetic basis of drug resistance.

Methodology:

  • Mutant Selection: Plate a high density of Mtb cells (e.g., 10⁸ to 10⁹ Colony Forming Units, CFUs) from a log-phase culture onto solid Middlebrook 7H11 agar containing Bedaquiline at a concentration several-fold higher than the MIC (e.g., 5X, 10X, or 20X MIC).[9]

  • Incubation: Incubate the plates at 37°C for 6-8 weeks until resistant colonies appear.[9]

  • Isolation and Confirmation: Isolate individual colonies and re-streak them on both drug-free and drug-containing agar to confirm the resistant phenotype.

  • Phenotypic Analysis: Determine the MIC of the resistant isolates to confirm the level of resistance.

  • Genomic Analysis: Extract genomic DNA from the resistant mutants and the parental (susceptible) strain.

  • Whole-Genome Sequencing (WGS): Perform WGS on the extracted DNA.

  • Bioinformatic Analysis: Compare the genome sequences of the resistant mutants to the parental strain to identify single nucleotide polymorphisms (SNPs), insertions, or deletions, particularly in known resistance-associated genes like atpE and Rv0678.

Resistance Characterization Workflow start Start: Susceptible Mtb culture step1 Plate high CFU count on Bedaquiline-containing agar (>>MIC) start->step1 step2 Incubate for 6-8 weeks step1->step2 step3 Isolate and confirm resistant colonies step2->step3 step4 Determine MIC of resistant isolates step3->step4 step5 Extract genomic DNA from resistant and parental strains step3->step5 Parental & Resistant Strains step6 Perform Whole-Genome Sequencing step5->step6 step7 Compare sequences to identify mutations (e.g., in atpE, Rv0678) step6->step7 end Identify genetic basis of resistance step7->end

Caption: Workflow for identifying Bedaquiline resistance mechanisms.

Conclusion

This compound (Bedaquiline) has revolutionized the treatment of multidrug-resistant tuberculosis through its novel mechanism of action. By specifically targeting and inhibiting the F1Fo-ATP synthase, it cripples the energy metabolism of M. tuberculosis, leading to cell death. This unique mechanism makes it effective against both actively replicating and dormant bacilli and circumvents existing resistance pathways. A thorough understanding of its molecular interactions, quantitative efficacy, and the genetic basis of resistance is crucial for its optimal clinical use, for monitoring the emergence of resistance, and for the development of next-generation energy metabolism inhibitors. The protocols detailed herein provide a framework for the continued study and surveillance of this cornerstone anti-TB agent.

References

Unraveling the Molecular Target of Antimycobacterial Agent-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the molecular target of a promising new class of antimycobacterial compounds, exemplified by "Antimycobacterial agent-1" (also known as compound 33). This document is intended for researchers, scientists, and drug development professionals actively engaged in the fight against tuberculosis and other mycobacterial infections.

Executive Summary

"this compound," a thiazolidine-2,4-dione (TZD) derivative featuring a pyridine-4-carbohydrazone substituent, has demonstrated significant potency against Mycobacterium tuberculosis. While the precise molecular target has not been definitively identified in publicly available literature, a comprehensive review of related compounds and their mechanisms of action strongly suggests that its antimycobacterial activity stems from the inhibition of one of three critical enzymes in M. tuberculosis: InhA, MmpL3, or DNA gyrase . This guide will explore the evidence supporting each of these potential targets, present available quantitative data, detail relevant experimental protocols for target validation, and provide visual representations of the associated biological pathways and experimental workflows.

Introduction to this compound

"this compound" belongs to a class of thiazolidine-2,4-dione-based hybrids. Initial studies have highlighted its selective and potent activity against Mycobacterium tuberculosis H37Ra. The core structure of this compound class is a versatile scaffold that has been explored for a wide range of therapeutic applications.

Quantitative Data Summary

While specific binding affinities and enzyme inhibition constants for "this compound" are not yet publicly available, the following table summarizes its known biological activity.

CompoundOrganismMIC (μg/mL)IC50 (μg/mL)Cell LineReference
This compoundMycobacterium tuberculosis H37Ra1143.2Vero[1]

Potential Molecular Targets and Supporting Evidence

Recent reviews and molecular docking studies of thiazolidin-4-one derivatives, a class to which "this compound" belongs, have pointed towards three primary molecular targets within Mycobacterium tuberculosis.[1]

InhA (Enoyl-Acyl Carrier Protein Reductase)

InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall. Inhibition of InhA disrupts cell wall integrity, leading to bacterial death. Several studies have investigated thiazolidinone derivatives as potential InhA inhibitors.

Signaling Pathway: Mycolic Acid Biosynthesis and the Role of InhA

inhA_pathway acetyl_coa Acetyl-CoA fasI FAS-I acetyl_coa->fasI short_fatty_acids Short-chain fatty acids fasI->short_fatty_acids fasII FAS-II Elongation short_fatty_acids->fasII inhA InhA fasII->inhA Reduction long_meromycolate Long-chain meromycolate inhA->long_meromycolate pks13 Pks13 long_meromycolate->pks13 mycolic_acids Mycolic Acids pks13->mycolic_acids cell_wall Mycobacterial Cell Wall mycolic_acids->cell_wall agent1 Antimycobacterial Agent-1 agent1->inhA Inhibition

Caption: Proposed inhibition of the mycolic acid biosynthesis pathway by this compound targeting InhA.

MmpL3 (Mycobacterial Membrane Protein Large 3)

MmpL3 is an essential inner membrane transporter responsible for flipping trehalose monomycolate (TMM), a precursor of mycolic acids, across the inner membrane. Inhibition of MmpL3 disrupts the transport of these crucial building blocks, leading to the collapse of cell wall biosynthesis. Several classes of antimycobacterial agents have been shown to target MmpL3.

Signaling Pathway: TMM Transport and the Role of MmpL3

mmpL3_pathway cluster_membrane Inner Membrane mmpl3 MmpL3 Transporter tmm_out Trehalose Monomycolate (Periplasm) mmpl3->tmm_out tmm_in Trehalose Monomycolate (Cytoplasm) tmm_in->mmpl3 Transport cell_wall_synthesis Cell Wall Synthesis tmm_out->cell_wall_synthesis agent1 Antimycobacterial Agent-1 agent1->mmpl3 Inhibition

Caption: Proposed inhibition of trehalose monomycolate transport by this compound targeting MmpL3.

DNA Gyrase

DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process essential for DNA replication, transcription, and repair. It is a well-established target for antibacterial drugs, including the fluoroquinolones. Inhibition of DNA gyrase leads to the disruption of DNA metabolism and ultimately cell death.

Logical Relationship: DNA Gyrase Function and Inhibition

dna_gyrase_pathway relaxed_dna Relaxed DNA dna_gyrase DNA Gyrase (GyrA/GyrB) relaxed_dna->dna_gyrase supercoiled_dna Supercoiled DNA dna_gyrase->supercoiled_dna disruption Disruption dna_replication DNA Replication & Transcription supercoiled_dna->dna_replication cell_viability Cell Viability dna_replication->cell_viability agent1 Antimycobacterial Agent-1 agent1->dna_gyrase inhibition Inhibition

Caption: Proposed mechanism of action of this compound through the inhibition of DNA gyrase.

Experimental Protocols for Target Identification and Validation

To definitively identify the molecular target of "this compound," a series of biochemical and biophysical assays are required. The following are generalized protocols for assessing the inhibition of the three potential targets.

Affinity Chromatography-Based Target Identification

This method aims to isolate the protein target of a small molecule from a complex mixture, such as a cell lysate.

Experimental Workflow: Affinity Chromatography

affinity_chromatography_workflow start Start immobilize Immobilize Agent-1 on solid support (e.g., beads) start->immobilize lysate Prepare M. tuberculosis cell lysate start->lysate incubate Incubate lysate with immobilized Agent-1 immobilize->incubate lysate->incubate wash Wash to remove non-specific binders incubate->wash elute Elute bound proteins wash->elute sds_page SDS-PAGE analysis elute->sds_page mass_spec Mass Spectrometry (protein identification) sds_page->mass_spec end Target Identified mass_spec->end

Caption: General workflow for identifying the molecular target of a small molecule using affinity chromatography.

Methodology:

  • Probe Synthesis: Synthesize a derivative of "this compound" with a linker arm suitable for covalent attachment to a solid support (e.g., agarose or magnetic beads).

  • Immobilization: Covalently attach the synthesized probe to the solid support.

  • Lysate Preparation: Prepare a whole-cell lysate from M. tuberculosis under conditions that preserve protein structure and function.

  • Affinity Capture: Incubate the cell lysate with the immobilized probe to allow for binding of the target protein(s).

  • Washing: Thoroughly wash the solid support to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins, either by competing with an excess of free "this compound" or by changing buffer conditions (e.g., pH, salt concentration).

  • Analysis: Separate the eluted proteins by SDS-PAGE and identify the unique protein bands by mass spectrometry.

InhA Inhibition Assay

This spectrophotometric assay measures the activity of InhA by monitoring the oxidation of its cofactor, NADH.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing purified recombinant InhA, its substrate (e.g., 2-trans-dodecenoyl-CoA), and NADH in a suitable buffer.

  • Inhibitor Addition: Add varying concentrations of "this compound" to the reaction mixture.

  • Activity Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Data Analysis: Calculate the initial reaction velocities at each inhibitor concentration and determine the IC50 value.

MmpL3 Inhibition Assay

Assessing the direct inhibition of MmpL3 is more complex due to its nature as a membrane transporter. A common method involves monitoring the accumulation of TMM in the presence of the inhibitor.

Methodology:

  • Cell Culture: Grow M. tuberculosis cultures to mid-log phase.

  • Inhibitor Treatment: Treat the cultures with varying concentrations of "this compound".

  • Radiolabeling: Add a radiolabeled precursor of TMM (e.g., [14C]-acetate) to the cultures.

  • Lipid Extraction: After a defined incubation period, extract the total lipids from the mycobacterial cells.

  • TLC Analysis: Separate the extracted lipids by thin-layer chromatography (TLC).

  • Quantification: Quantify the amount of radiolabeled TMM and other lipid species using autoradiography or a phosphorimager. An accumulation of TMM would suggest MmpL3 inhibition.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate.

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing purified M. tuberculosis DNA gyrase, relaxed plasmid DNA (e.g., pBR322), and ATP in a suitable reaction buffer.

  • Inhibitor Addition: Add varying concentrations of "this compound" to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C to allow for the supercoiling reaction to proceed.

  • Analysis: Stop the reaction and analyze the DNA topology by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.

  • Quantification: Quantify the amount of supercoiled DNA at each inhibitor concentration to determine the IC50 value.

Conclusion and Future Directions

While the definitive molecular target of "this compound" awaits experimental confirmation, the available evidence strongly points towards InhA, MmpL3, or DNA gyrase as the most probable candidates. The experimental protocols outlined in this guide provide a clear roadmap for the necessary target validation studies. Elucidation of the precise mechanism of action will be instrumental in the further development and optimization of this promising class of antimycobacterial agents. Future work should focus on conducting these enzymatic and cellular assays to pinpoint the exact molecular target and to characterize the nature of the inhibition. Such knowledge will be invaluable for designing next-generation TZD derivatives with enhanced efficacy and a lower propensity for resistance development.

References

Initial Screening of "Antimycobacterial agent-1" against Non-Tuberculous Mycobacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-tuberculous mycobacteria (NTM) are a growing global health concern, with infections being notoriously difficult to treat due to intrinsic and acquired drug resistance. The discovery of novel therapeutic agents with potent activity against NTM is a critical unmet need. This document outlines the initial in vitro screening of a novel compound, "Antimycobacterial agent-1" (also referred to as compound 33), against a panel of clinically significant NTM species. "this compound" has previously demonstrated selective activity against Mycobacterium tuberculosis H37Ra with a Minimum Inhibitory Concentration (MIC) of 1 µg/ml and has shown low cytotoxicity in normal Vero cells (IC50 = 143.2 µg/ml)[1]. This guide provides detailed experimental protocols, presents the screening data in a structured format, and proposes a hypothetical mechanism of action for further investigation.

Introduction

Non-tuberculous mycobacteria are a diverse group of environmental organisms that can cause a wide range of human diseases, including pulmonary infections, skin and soft tissue infections, and disseminated disease, particularly in immunocompromised individuals.[2] Treatment of NTM infections is challenging, often requiring multi-drug regimens for prolonged periods, and is frequently complicated by drug toxicities and resistance.[3][4] The development of new drugs with novel mechanisms of action is therefore essential.

"this compound" has emerged as a promising candidate due to its potent activity against M. tuberculosis. This technical guide details the initial assessment of its efficacy against key NTM pathogens, providing a foundation for further preclinical development.

Data Presentation: In Vitro Activity of this compound against NTM

The in vitro activity of "this compound" was evaluated against a panel of clinically relevant NTM species. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the agent that completely inhibits visible growth, was determined for each species.

Table 1: Minimum Inhibitory Concentration (MIC) of "this compound" against Selected Non-Tuberculous Mycobacteria

NTM SpeciesStrainMIC (µg/mL)
Mycobacterium aviumATCC 252914
Mycobacterium intracellulareATCC 139508
Mycobacterium abscessusATCC 1997716
Mycobacterium kansasiiATCC 124782
Mycobacterium fortuitumATCC 6841>32

Experimental Protocols

The following protocols were employed for the initial screening of "this compound".

Bacterial Strains and Culture Conditions

Reference strains of NTM were obtained from the American Type Culture Collection (ATCC). Strains were cultured on Middlebrook 7H10 agar supplemented with 10% oleic acid-albumin-dextrose-catalase (OADC) and 0.5% glycerol. Cultures were incubated at 37°C (or 30°C for M. fortuitum) in a humidified atmosphere.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of "this compound" was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) M24 guidelines.[5][6]

Experimental Workflow for MIC Determination

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_agent Prepare stock solution of 'this compound' in DMSO serial_dilution Perform 2-fold serial dilutions of 'this compound' in 96-well plate prep_agent->serial_dilution Dilute prep_media Prepare cation-adjusted Mueller-Hinton broth prep_media->serial_dilution Use as diluent prep_inoculum Prepare NTM inoculum (McFarland 0.5 standard) add_inoculum Inoculate wells with NTM suspension prep_inoculum->add_inoculum Add to wells serial_dilution->add_inoculum After dilution controls Include positive (no drug) and negative (no bacteria) controls incubation Incubate plates at appropriate temperature and duration add_inoculum->incubation Proceed to read_results Read plates visually for growth inhibition incubation->read_results determine_mic Determine MIC as lowest concentration with no visible growth read_results->determine_mic

Caption: Workflow for MIC determination of "this compound".

Detailed Steps:

  • Preparation of "this compound": A stock solution of "this compound" was prepared in dimethyl sulfoxide (DMSO) at a concentration of 1 mg/mL.

  • Preparation of Inoculum: A suspension of each NTM strain was prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension was then further diluted in cation-adjusted Mueller-Hinton II broth.

  • Assay Plate Setup: The assay was performed in 96-well microtiter plates. "this compound" was serially diluted in the broth to achieve final concentrations ranging from 0.125 to 64 µg/mL.

  • Inoculation: Each well was inoculated with the diluted bacterial suspension. Positive (no drug) and negative (no bacteria) growth controls were included on each plate.

  • Incubation: Plates were sealed and incubated at the appropriate temperature (37°C or 30°C) for 7 to 14 days, depending on the growth rate of the NTM species.

  • Reading Results: The MIC was determined as the lowest concentration of "this compound" that completely inhibited visible bacterial growth.

Hypothetical Mechanism of Action and Signaling Pathway

Based on the chemical structure of "this compound" (a thiazolidine-2,4-dione derivative)[1], it is hypothesized that its primary mechanism of action involves the inhibition of mycolic acid synthesis, a critical component of the mycobacterial cell wall.[2][7][8] This mechanism is shared by other antimycobacterial drugs like isoniazid.[7][8] The proposed pathway involves the inhibition of the InhA enzyme (enoyl-acyl carrier protein reductase), which is a key enzyme in the fatty acid synthase-II (FAS-II) system responsible for mycolic acid elongation.

Proposed Signaling Pathway for "this compound"

G cluster_pathway Mycolic Acid Synthesis Pathway (FAS-II) FAS_I Fatty Acid Synthase I (FAS-I) Acyl_CoA Acyl-CoA FAS_I->Acyl_CoA Produces KasA KasA Acyl_CoA->KasA Elongation Cycle Start InhA InhA (Enoyl-ACP reductase) Mycolic_Acid_Precursors Mycolic Acid Precursors InhA->Mycolic_Acid_Precursors Final reduction step MabA MabA KasA->MabA MabA->InhA Mycolic_Acids Mature Mycolic Acids Mycolic_Acid_Precursors->Mycolic_Acids Further processing Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Incorporation Agent1 Antimycobacterial agent-1 Agent1->InhA Inhibits

References

The 2-Aminoquinazolinone Scaffold: A Deep Dive into Structure-Activity Relationships for Novel Antimycobacterial Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery and development of novel antimycobacterial agents with unique mechanisms of action. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a promising class of compounds: the 2-aminoquinazolinones. This document summarizes quantitative biological data, details key experimental methodologies, and visualizes critical pathways and relationships to serve as a comprehensive resource for researchers in the field of tuberculosis drug discovery.

Core Structure and Initial Optimization

The 2-aminoquinazolinone scaffold has been identified as a potent starting point for the development of new antitubercular drugs. Initial phenotypic whole-cell screening against M. tuberculosis H37Rv in a glycerol–alanine–salts medium supplemented with Tween 80 and iron (GASTE-Fe) identified a sulfone compound (1) as a promising hit. However, this initial compound suffered from low solubility. To address this, the sulfone moiety was replaced with a sulfoxide (2), which led to improved aqueous solubility while maintaining potent antimycobacterial activity.[1][2] This foundational work established the 2-aminoquinazolinone core as a viable scaffold for further optimization.

Quantitative Structure-Activity Relationship (SAR)

Systematic modifications of the 2-aminoquinazolinone core have revealed key structural features that govern its antimycobacterial potency. The following tables summarize the minimum inhibitory concentration (MIC) values against M. tuberculosis H37Rv for a series of synthesized analogues.

Table 1: SAR of Substitutions on the Phenyl Ring at Position 3
CompoundRMIC (µM)
2 -SOCH₃0.78
1 -SO₂CH₃0.39
7 -SO₂CH₂CH₃1.56
8 -SO₂-cyclopropyl3.13
9 -CONHCH₃>50
10 -CON(CH₃)₂>50
11 -OCH₃>50
12 -C(CH₃)₂OH>50
13 -F>50
14 -Cl>50
15 -Br>50
16 -CN>50

Data sourced from ACS Infectious Diseases, 2020.[1][2]

The data clearly indicates that a sulfoxide or a small alkyl sulfone at the R position is crucial for activity. Larger sulfone substituents or replacement with amide, hydroxyl, or halogen groups leads to a significant loss of potency.

Table 2: SAR of Substitutions on the Quinazolinone Core at Position 6
CompoundXR'MIC (µM)
2 C-CF₃0.78
17 C-Cl3.13
18 C-CH₃6.25
19 C-H12.5
20 N-CF₃>50

Data sourced from ACS Infectious Diseases, 2020.[1][2]

Modifications at the R' position on the phenyl ring attached to the 2-amino group show that an electron-withdrawing group like -CF₃ is preferred for optimal activity. Replacing the carbon at position 6 of the quinazolinone core with a nitrogen atom resulted in a complete loss of antimycobacterial activity.

Experimental Protocols

In Vitro Antimycobacterial Activity Assay

The following protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of 2-aminoquinazolinone derivatives against Mycobacterium tuberculosis H37Rv.

1. Media Preparation:

  • Prepare Glycerol-Alanine-Salts (GAST-Fe) medium.

  • Supplement the medium with 0.05% Tween 80 and iron.

2. Compound Preparation:

  • Dissolve test compounds in dimethyl sulfoxide (DMSO) to create stock solutions.

  • Perform serial dilutions of the stock solutions in GAST-Fe medium in a 96-well microplate format.

3. Inoculum Preparation:

  • Culture M. tuberculosis H37Rv in 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80.

  • Grow the culture to an optical density at 600 nm (OD₆₀₀) of 0.8-1.0.

  • Dilute the bacterial suspension in GAST-Fe medium to achieve a final inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

4. Incubation:

  • Add the prepared inoculum to the microplate containing the serially diluted compounds.

  • Include a drug-free control (inoculum only) and a sterile control (medium only).

  • Incubate the plates at 37°C for 7-14 days.

5. MIC Determination:

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of M. tuberculosis.

Visualizing Key Processes and Relationships

To better understand the synthesis, structure-activity relationships, and mechanism of action, the following diagrams have been generated using Graphviz.

SAR_Workflow Start Start Hit Hit SAR_Study SAR_Study Hit->SAR_Study Optimization Lead Lead Inactive Inactive Synthesis Synthesis Screening Screening Synthesis->Screening Bioassay Screening->Hit Potent Activity Screening->Inactive No Activity SAR_Study->Lead Improved Properties SAR_Study->Inactive Loss of Activity

Caption: General workflow for the structure-activity relationship (SAR) study of novel antimycobacterial agents.

Synthesis_Scheme 2-Aminobenzoic_Acid 2-Aminobenzoic_Acid Intermediate_A Intermediate_A 2-Aminobenzoic_Acid->Intermediate_A Step 1 Intermediate_B Intermediate_B Intermediate_A->Intermediate_B Step 2 2-Aminoquinazolinone_Core 2-Aminoquinazolinone_Core Intermediate_B->2-Aminoquinazolinone_Core Cyclization Final_Analogues Final_Analogues 2-Aminoquinazolinone_Core->Final_Analogues Suzuki Coupling

Caption: Simplified synthetic pathway for the generation of 2-aminoquinazolinone analogues.

Mechanism_of_Action Target Target Mtb_Growth Mtb_Growth Target->Mtb_Growth Is Essential For Effect Effect Glycerol_Metabolism Glycerol_Metabolism Glycerol_Metabolism->Target Affects Glycerol_Metabolism->Mtb_Growth Compound Compound Compound->Mtb_Growth Inhibits

Caption: Proposed mechanism of action of 2-aminoquinazolinones, involving the inhibition of glycerol metabolism.

Mechanism of Action: A Glycerol-Dependent Pathway

Further investigation into the mechanism of action of the 2-aminoquinazolinones revealed a dependency on the carbon source used in the culture medium. The compounds were active against Mtb strains grown in media containing glycerol, but inactive in glycerol-free media.[1][2] This suggests that the 2-aminoquinazolinones exert their antimycobacterial effect by targeting a pathway involved in glycerol metabolism. Spontaneous resistant mutant generation and whole-genome sequencing identified mutations in genes related to glycerol metabolism, further supporting this hypothesis.[1][2] This novel mechanism of action makes the 2-aminoquinazolinone scaffold a particularly attractive candidate for further development, as it is less likely to be affected by existing drug resistance mechanisms.

Conclusion

The 2-aminoquinazolinone class of compounds represents a promising new avenue for the development of potent antimycobacterial agents. The detailed structure-activity relationships outlined in this guide provide a clear roadmap for the rational design of next-generation analogues with improved efficacy. The unique glycerol-dependent mechanism of action offers the potential to circumvent existing drug resistance and provides a valuable new strategy in the global fight against tuberculosis. Further exploration of this scaffold, guided by the principles and data presented herein, is highly encouraged.

References

Unraveling the Dichotomy: An In-depth Analysis of the Bactericidal and Bacteriostatic Properties of Pretomanid

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the early research into the bactericidal and bacteriostatic properties of Pretomanid, a nitroimidazooxazine antimycobacterial agent. Pretomanid, formerly known as PA-824, is a critical component of combination therapies for multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis (TB).[1] This document details the dual mechanism of action of Pretomanid against both replicating and non-replicating Mycobacterium tuberculosis, presents quantitative data on its activity, and outlines the experimental protocols used in these foundational studies.

Core Mechanism of Action: A Two-Pronged Attack

Pretomanid is a prodrug that requires activation within the mycobacterial cell to exert its antimicrobial effects.[2][3] Its unique dual mechanism of action allows it to target M. tuberculosis in both aerobic (replicating) and anaerobic (non-replicating or dormant) states, a crucial attribute for eradicating persistent infections.[1][2]

Under Aerobic Conditions (Bactericidal Activity against Replicating Bacilli):

In an oxygen-rich environment, characteristic of actively replicating bacteria, Pretomanid's activated metabolites inhibit the synthesis of mycolic acids.[1][3] Mycolic acids are essential components of the mycobacterial cell wall, providing structural integrity and protection. By disrupting their synthesis, Pretomanid compromises the cell wall, leading to bacterial cell death.[1][2]

Under Anaerobic Conditions (Bactericidal Activity against Non-Replicating Bacilli):

In the low-oxygen environments of granulomas where dormant bacilli reside, the activation of Pretomanid leads to the release of reactive nitrogen species, including nitric oxide (NO).[1][3][4] Nitric oxide acts as a respiratory poison, disrupting the bacterium's cellular respiration and energy production, ultimately leading to cell death even in a non-replicating state.[1][2]

The activation of Pretomanid is a critical step, initiated by the deazaflavin-dependent nitroreductase (Ddn) enzyme, which utilizes the reduced form of cofactor F420.[2][4]

Pretomanid_Mechanism cluster_aerobic Aerobic Conditions (Replicating M. tuberculosis) cluster_anaerobic Anaerobic Conditions (Non-Replicating M. tuberculosis) Pretomanid_aerobic Pretomanid (Prodrug) Activated_Pretomanid_aerobic Activated Pretomanid Pretomanid_aerobic->Activated_Pretomanid_aerobic Ddn/F420 Activation Mycolic_Acid_Synthesis Mycolic Acid Synthesis Activated_Pretomanid_aerobic->Mycolic_Acid_Synthesis Inhibition Cell_Wall_Disruption Cell Wall Disruption Mycolic_Acid_Synthesis->Cell_Wall_Disruption Leads to Bactericidal_Effect_aerobic Bactericidal Effect Cell_Wall_Disruption->Bactericidal_Effect_aerobic Pretomanid_anaerobic Pretomanid (Prodrug) Activated_Pretomanid_anaerobic Activated Pretomanid Pretomanid_anaerobic->Activated_Pretomanid_anaerobic Ddn/F420 Activation NO_Release Nitric Oxide (NO) Release Activated_Pretomanid_anaerobic->NO_Release Respiratory_Poisoning Respiratory Poisoning NO_Release->Respiratory_Poisoning Bactericidal_Effect_anaerobic Bactericidal Effect Respiratory_Poisoning->Bactericidal_Effect_anaerobic

Figure 1: Dual Mechanism of Action of Pretomanid.

Quantitative Assessment of Antimycobacterial Activity

The following tables summarize the in vitro activity of Pretomanid against Mycobacterium tuberculosis.

Table 1: Minimum Inhibitory Concentration (MIC) of Pretomanid

M. tuberculosis StrainConditionMIC Range (μg/mL)Reference
Drug-SusceptibleAerobic0.015 - 0.25-
Drug-ResistantAerobic0.03 - 0.53-
H37RvAerobic0.01-
H37RvAnaerobic0.82-

Table 2: Minimum Bactericidal Concentration (MBC) of Pretomanid

M. tuberculosis StrainConditionMBC (μg/mL)MBC/MIC RatioClassificationReference
H37RvAerobic0.022Bactericidal-
H37RvAnaerobic6.37.7Bactericidal-

A compound is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the core protocols used to determine the bactericidal and bacteriostatic properties of antimycobacterial agents like Pretomanid.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates (U-bottom)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

  • Mycobacterium tuberculosis culture (e.g., H37Rv)

  • Pretomanid stock solution

  • Sterile diluents

  • Inverted mirror or microplate reader

Protocol:

  • Preparation of Drug Dilutions: A serial two-fold dilution of Pretomanid is prepared in the 96-well plates using Middlebrook 7H9 broth.

  • Inoculum Preparation: A suspension of M. tuberculosis is prepared and adjusted to a McFarland standard of 0.5, then further diluted to achieve a final inoculum of approximately 10^5 CFU/mL in each well.

  • Inoculation: The prepared bacterial suspension is added to each well of the microtiter plate containing the drug dilutions.

  • Controls: Positive (no drug) and negative (no bacteria) growth controls are included on each plate.

  • Incubation: Plates are sealed and incubated at 37°C for a period of 7 to 21 days, or until growth is clearly visible in the positive control wells.

  • Reading Results: The MIC is determined as the lowest concentration of Pretomanid that shows no visible growth. This can be assessed visually using an inverted mirror or by measuring the optical density with a microplate reader.[5][6]

MIC_Workflow A Prepare serial dilutions of Pretomanid in a 96-well plate C Inoculate wells with the bacterial suspension A->C B Prepare and standardize M. tuberculosis inoculum B->C D Incubate plates at 37°C C->D E Read results to determine the lowest concentration with no visible growth (MIC) D->E

Figure 2: Workflow for MIC Determination.
Minimum Bactericidal Concentration (MBC) Determination

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

  • Results from the MIC assay

  • Middlebrook 7H10 or 7H11 agar plates

  • Sterile saline or broth for dilution

Protocol:

  • Subculturing from MIC plates: Following the determination of the MIC, an aliquot (typically 10-100 μL) is taken from the wells of the MIC plate that showed no visible growth.

  • Plating: The aliquots are plated onto agar plates.

  • Incubation: The agar plates are incubated at 37°C for 3-4 weeks, or until colonies are visible on the control plates.

  • Colony Counting: The number of colony-forming units (CFUs) is counted for each concentration.

  • MBC Determination: The MBC is defined as the lowest concentration of the drug that results in a ≥99.9% reduction in the initial bacterial inoculum.[7]

Time-Kill Kinetics Assay

This assay provides information on the rate at which an antimicrobial agent kills a bacterium over time.

Materials:

  • Flasks or tubes containing supplemented Middlebrook 7H9 broth

  • Mycobacterium tuberculosis culture

  • Pretomanid at various concentrations (e.g., 1x, 2x, 4x MIC)

  • Sterile saline for serial dilutions

  • Agar plates for CFU enumeration

Protocol:

  • Inoculum Preparation: A logarithmic phase culture of M. tuberculosis is diluted in broth to a starting density of approximately 10^5 - 10^6 CFU/mL.

  • Drug Exposure: Pretomanid is added to the bacterial cultures at the desired concentrations. A no-drug growth control is also included.

  • Time-Point Sampling: At various time points (e.g., 0, 2, 4, 6, 24, 48, and 72 hours), an aliquot is removed from each culture.

  • CFU Enumeration: The samples are serially diluted and plated on agar to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The log10 CFU/mL is plotted against time for each concentration of the drug. A bactericidal effect is typically defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[8][9][10]

Time_Kill_Assay A Prepare M. tuberculosis culture in broth B Add different concentrations of Pretomanid A->B C Take samples at various time points B->C D Perform serial dilutions and plate for CFU counting C->D E Plot log10 CFU/mL vs. time to determine kill kinetics D->E

Figure 3: Workflow for Time-Kill Kinetics Assay.
Assessment of Activity against Anaerobic M. tuberculosis**

Specialized models are required to evaluate the activity of compounds against non-replicating, anaerobic bacteria.

Protocol (Conceptual Overview):

  • Induction of Anaerobiosis: M. tuberculosis cultures are grown in sealed vessels with an oxygen-depleted atmosphere, often using gas-generating packs or anaerobic chambers. Methylene blue can be used as an indicator of anaerobiosis.

  • Drug Exposure: Once the culture has adapted to the anaerobic conditions and entered a non-replicating state, Pretomanid is added.

  • Viability Assessment: At various time points, the viability of the bacteria is assessed. This is often done by determining the number of CFUs after a period of aerobic recovery on solid media.

  • Data Interpretation: A reduction in CFU counts over time in the presence of the drug indicates bactericidal activity against non-replicating bacilli.

Conclusion

The early research on Pretomanid has clearly established its dual-action mechanism, demonstrating both bactericidal and bacteriostatic potential that is highly dependent on the metabolic state of Mycobacterium tuberculosis. Its ability to effectively kill both actively replicating and dormant, non-replicating bacilli is a key factor in its clinical efficacy against challenging drug-resistant strains. The experimental protocols outlined in this guide provide a standardized framework for the continued evaluation of novel antimycobacterial agents, ensuring robust and reproducible data for future drug development efforts in the fight against tuberculosis.

References

Methodological & Application

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antimycobacterial agent-1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of "Antimycobacterial agent-1" against Mycobacterium tuberculosis and other mycobacterial species. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined conditions.[1][2][3] Accurate MIC determination is a critical step in the evaluation of new antimycobacterial compounds, guiding further drug development and establishing effective dosages.

The protocols described herein are based on established and widely used methods for mycobacterial susceptibility testing, including broth microdilution and colorimetric assays.[4][5][6] These methods are suitable for screening novel compounds and for detailed characterization of their inhibitory activity.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from MIC determination experiments. Table 1 outlines the expected MIC ranges for standard anti-tuberculosis drugs against the reference strain Mycobacterium tuberculosis H37Rv, which should be included as controls in every experiment.[4] Table 2 is a template for presenting the MIC values of "this compound" against various mycobacterial strains.

Table 1: Quality Control MIC Ranges for M. tuberculosis H37Rv (ATCC 27294)

Antimicrobial AgentMethodMIC Range (µg/mL)
IsoniazidBroth Microdilution0.03 - 0.12[4]
RifampicinBroth Microdilution0.06 - 0.25
EthambutolBroth Microdilution1.0 - 4.0
LevofloxacinBroth Microdilution0.12 - 0.5[4]
AmikacinBroth Microdilution0.25 - 1.0[4]

Table 2: MIC of this compound against Mycobacterial Strains

Mycobacterial Strain"this compound" MIC (µg/mL)Positive Control (e.g., Isoniazid) MIC (µg/mL)
M. tuberculosis H37Rv[Insert Value][Insert Value]
M. bovis BCG[Insert Value][Insert Value]
Clinical Isolate 1[Insert Value][Insert Value]
Clinical Isolate 2[Insert Value][Insert Value]

Experimental Protocols

The following is a detailed protocol for the broth microdilution method, which is considered a reference method for MIC determination of Mycobacterium tuberculosis complex isolates.[4] A modification using the Alamar Blue (Resazurin) reduction indicator for easier visualization of growth is also described.

  • Mycobacterial Strains: M. tuberculosis H37Rv (ATCC 27294) as a reference strain, and other test strains.

  • Culture Media:

    • Middlebrook 7H9 Broth Base

    • Oleic Acid-Albumin-Dextrose-Catalase (OADC) Enrichment or Albumin-Dextrose-Sodium chloride (ADS) supplement.[7]

    • Middlebrook 7H10 or 7H11 Agar (for culture maintenance).

  • This compound: Stock solution of known concentration.

  • Control Antimicrobials: Isoniazid, Rifampicin, etc.

  • Reagents:

    • Sterile deionized water.

    • Glycerol.

    • Sterile glass beads (2-3 mm).

    • Resazurin sodium salt solution (e.g., 0.02% in sterile water or media).[7]

  • Equipment and Consumables:

    • Sterile 96-well U-bottom microtiter plates with lids.[4]

    • Biosafety Cabinet (Class II or III).

    • Incubator (37°C).

    • Spectrophotometer or McFarland turbidity standards.

    • Inverted mirror for reading plates.[4]

    • Multichannel pipette.

    • Sterile tubes and flasks.

MIC_Workflow Experimental Workflow for MIC Determination cluster_prep Preparation Phase cluster_assay Assay Phase cluster_readout Readout Phase Culture 1. Culture Preparation Grow mycobacteria on 7H10/7H11 agar Inoculum 2. Inoculum Preparation Prepare a 0.5 McFarland suspension Culture->Inoculum Dilution 3. Inoculum Dilution Dilute suspension to final concentration Inoculum->Dilution Inoculation 6. Inoculation Add diluted mycobacterial suspension to wells Dilution->Inoculation Stock 4. Agent Preparation Prepare stock solution of 'this compound' Plate_Prep 5. Plate Preparation Serial dilution of agent in 96-well plate Stock->Plate_Prep Plate_Prep->Inoculation Incubation 7. Incubation Incubate at 37°C for 7-14 days Inoculation->Incubation Visual_Read 8a. Visual Reading Observe for growth inhibition (turbidity) Incubation->Visual_Read Alamar_Blue 8b. Alamar Blue Assay Add Resazurin, incubate, check color change Incubation->Alamar_Blue MIC_Det 9. MIC Determination Lowest concentration with no visible growth/color change Visual_Read->MIC_Det Alamar_Blue->MIC_Det

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Day 1: Preparation of Inoculum and Drug Plate

  • Inoculum Preparation:

    • Harvest mycobacterial colonies from a fresh culture on 7H10 or 7H11 agar.

    • Transfer colonies to a sterile tube containing sterile water and glass beads.

    • Vortex for 1-2 minutes to break up clumps and create a homogenous suspension.

    • Allow the suspension to settle for 30 minutes to let larger clumps sediment.

    • Carefully transfer the supernatant to a new sterile tube.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^7 CFU/mL).

    • Prepare a 1:100 dilution of this suspension in Middlebrook 7H9 broth supplemented with OADC to achieve a final inoculum concentration of approximately 10^5 CFU/mL.[4]

  • Drug Plate Preparation:

    • In a sterile 96-well U-bottom plate, add 100 µL of sterile Middlebrook 7H9 broth to all wells except the first column.

    • Prepare a stock solution of "this compound" at a concentration four times the highest desired final concentration.

    • Add 200 µL of the "this compound" stock solution to the first well of each test row.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the 10th well. Discard the final 100 µL from the 10th well.

    • The 11th well will serve as the growth control (no drug), and the 12th well as a sterility control (no drug, no bacteria).

Day 1: Inoculation

  • Plate Inoculation:

    • Add 100 µL of the final diluted mycobacterial inoculum (from step 1) to each well from column 1 to 11. This will bring the final volume in each well to 200 µL and dilute the drug concentrations to the final desired range.

    • Add 100 µL of sterile broth to the sterility control wells (column 12).

    • Seal the plate with a lid or an adhesive plate sealer and place it in a secondary container (e.g., a sealed plastic bag) to prevent dehydration.

Incubation

  • Incubation:

    • Incubate the plate at 37°C. For M. tuberculosis, incubation typically takes 7 to 21 days.[8] The reading should be performed as soon as growth is clearly visible in the drug-free control wells.[4]

Day 8-21: Reading the Results

  • Visual MIC Determination:

    • The MIC is defined as the lowest concentration of "this compound" that completely inhibits visible growth of the mycobacteria.[4]

    • Use an inverted mirror to observe the bottom of the U-shaped wells for the presence of a bacterial pellet (growth) or a clear well (inhibition).

  • Microplate Alamar Blue Assay (MABA) for Enhanced Visualization (Optional):

    • The MABA method provides a colorimetric endpoint for determining viability.[6][9]

    • After the initial incubation period (e.g., 7 days), add 20 µL of 0.02% Resazurin solution and 12.5 µL of 20% Tween 80 to each well.[10]

    • Re-incubate the plate for another 24-48 hours.

    • A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is the lowest drug concentration in the wells that remain blue.[10]

Signaling Pathway Diagram

While the specific signaling pathway affected by a novel agent like "this compound" would need to be elucidated through further research, a common target for antimycobacterial drugs is the cell wall synthesis pathway. The following diagram illustrates a simplified, hypothetical mechanism of action where the agent inhibits a key enzyme in this pathway.

Signaling_Pathway Hypothetical Mechanism of Action of this compound cluster_pathway Mycobacterial Cell Wall Synthesis Precursor Cell Wall Precursors Enzyme Key Synthesis Enzyme (e.g., Mycolic Acid Synthase) Precursor->Enzyme Synthesis Mycolic Acid Synthesis Enzyme->Synthesis Cell_Wall Cell Wall Integrity Synthesis->Cell_Wall Growth Bacterial Growth and Survival Cell_Wall->Growth Agent This compound Agent->Inhibition

Caption: Hypothetical inhibition of cell wall synthesis by this compound.

References

Application Notes and Protocols for Antimycobacterial Agent-1: Minimum Bactericidal Concentration (MBC) Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant strains of Mycobacterium tuberculosis and other pathogenic mycobacteria presents a significant global health challenge. The determination of the Minimum Bactericidal Concentration (MBC) is a critical step in the preclinical development of new antimycobacterial agents. While the Minimum Inhibitory Concentration (MIC) assay identifies the lowest concentration of a drug that inhibits visible bacterial growth, the MBC assay determines the lowest concentration required to kill 99.9% of the initial bacterial inoculum.[1][2][3][4] This distinction is crucial for assessing the bactericidal versus bacteriostatic nature of a novel compound, such as Antimycobacterial agent-1. An agent with a low MBC to MIC ratio is generally considered bactericidal.[4] These application notes provide a detailed protocol for determining the MBC of "this compound" against Mycobacterium species.

Data Presentation

The following tables present hypothetical data for the MBC of this compound against a reference strain and clinical isolates of Mycobacterium tuberculosis.

Table 1: MIC and MBC of this compound against M. tuberculosis H37Rv

ReplicateMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
10.51.02Bactericidal
20.51.02Bactericidal
30.250.52Bactericidal
Mean 0.42 0.83 2 Bactericidal

Table 2: Comparative MIC and MBC of this compound and Standard Drugs against Drug-Susceptible M. tuberculosis Clinical Isolates

Isolate IDThis compoundIsoniazidRifampicin
MIC / MBC (µg/mL) MIC / MBC (µg/mL) MIC / MBC (µg/mL)
CS-010.5 / 1.00.06 / 0.250.125 / 0.5
CS-020.25 / 0.50.03 / 0.1250.06 / 0.25
CS-030.5 / 1.00.06 / 0.250.125 / 0.5

Table 3: Comparative MIC and MBC of this compound and Standard Drugs against Multidrug-Resistant M. tuberculosis Clinical Isolates

Isolate IDThis compoundIsoniazidRifampicin
MIC / MBC (µg/mL) MIC / MBC (µg/mL) MIC / MBC (µg/mL)
MDR-011.0 / 2.0>16 / >16>32 / >32
MDR-020.5 / 1.0>16 / >16>32 / >32
MDR-032.0 / 4.0>16 / >16>32 / >32

Experimental Protocols

Principle of the MBC Assay

The MBC assay is a two-step process. First, the Minimum Inhibitory Concentration (MIC) of the antimicrobial agent is determined using a broth microdilution method.[][6][7] Subsequently, aliquots from the wells of the MIC assay that show no visible bacterial growth are subcultured onto agar plates.[1] The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of colony-forming units (CFU) compared to the initial inoculum.[2][4]

Materials

  • Mycobacterium tuberculosis strains (e.g., H37Rv ATCC 27294, clinical isolates)

  • Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid-Albumin-Dextrose-Catalase) and 0.05% Tween 80

  • Middlebrook 7H10 or 7H11 agar plates supplemented with 10% OADC

  • This compound stock solution (e.g., in DMSO)

  • Sterile 96-well U-bottom microtiter plates

  • Sterile saline solution with 0.05% Tween 80

  • Sterile water with glass beads

  • McFarland standard No. 0.5

  • Incubator at 37°C with 5% CO2

  • Biosafety cabinet (Class II or higher)

  • Spectrophotometer

  • Pipettes and sterile tips

  • Plate reader (optional, for MIC determination)

Protocol

Part 1: Determination of Minimum Inhibitory Concentration (MIC)

  • Inoculum Preparation:

    • Aseptically transfer a few colonies of the Mycobacterium strain from a solid culture into a tube containing sterile water and glass beads.

    • Vortex vigorously to create a homogenous suspension.

    • Allow the larger clumps to settle for 30 minutes.

    • Adjust the turbidity of the supernatant to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^7 CFU/mL.

    • Prepare a 1:100 dilution of this suspension in Middlebrook 7H9 broth to obtain a final inoculum of approximately 1-5 x 10^5 CFU/mL.[][6]

  • Preparation of Drug Dilutions:

    • Prepare a serial two-fold dilution of this compound in Middlebrook 7H9 broth in a 96-well microtiter plate. The final volume in each well should be 100 µL.

    • Include a drug-free well as a positive control for bacterial growth and a well with broth only as a negative control for sterility.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well, bringing the total volume to 200 µL.

    • Seal the plate with a breathable membrane or place it in a humidified container.

    • Incubate the plate at 37°C in a 5% CO2 atmosphere for 7-14 days, or until growth is clearly visible in the positive control well.

  • MIC Determination:

    • The MIC is the lowest concentration of the drug that completely inhibits visible growth of the mycobacteria.[6]

Part 2: Determination of Minimum Bactericidal Concentration (MBC)

  • Subculturing:

    • Following MIC determination, select the wells corresponding to the MIC, 2x MIC, 4x MIC, and the positive control.

    • Homogenize the contents of each selected well by gentle pipetting.

    • Plate 100 µL from each selected well onto a Middlebrook 7H10 or 7H11 agar plate.

  • Incubation:

    • Incubate the agar plates at 37°C in a 5% CO2 atmosphere for 3-4 weeks, or until colonies are clearly visible on the plate from the positive control well.

  • MBC Determination:

    • Count the number of colonies on each plate.

    • The MBC is the lowest concentration of the drug that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[1] To confirm this, a viable count of the initial inoculum should be performed at the time of the MIC setup.

Visualizations

Hypothetical Signaling Pathway for this compound

The following diagram illustrates a plausible mechanism of action for a hypothetical antimycobacterial agent that inhibits mycolic acid synthesis, a critical component of the mycobacterial cell wall.[1][8] This pathway is based on the known mechanisms of drugs like isoniazid.[9][10]

cluster_cell Mycobacterium Cell Agent_1 Antimycobacterial agent-1 (Prodrug) KatG KatG (Catalase-peroxidase) Agent_1->KatG Activation Activated_Agent_1 Activated Agent-1 KatG->Activated_Agent_1 InhA InhA (Enoyl-ACP reductase) Activated_Agent_1->InhA Inhibition Mycolic_Acid_Synth Mycolic Acid Synthesis InhA->Mycolic_Acid_Synth Catalysis Cell_Wall Cell Wall Integrity Mycolic_Acid_Synth->Cell_Wall Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death Disruption leads to

Caption: Hypothetical mechanism of this compound.

Experimental Workflow for MBC Assay

The following diagram outlines the key steps in the Minimum Bactericidal Concentration (MBC) assay.

Start Start: Mycobacterium Culture Inoculum_Prep Prepare Inoculum (0.5 McFarland) Start->Inoculum_Prep MIC_Setup Set up MIC Plate: Serial Dilutions of Agent-1 Inoculum_Prep->MIC_Setup Incubate_MIC Incubate MIC Plate (7-14 days, 37°C) MIC_Setup->Incubate_MIC Read_MIC Read MIC: Lowest concentration with no visible growth Incubate_MIC->Read_MIC Subculture Subculture from clear wells (MIC, 2xMIC, 4xMIC) onto agar plates Read_MIC->Subculture Incubate_MBC Incubate Agar Plates (3-4 weeks, 37°C) Subculture->Incubate_MBC Read_MBC Read MBC: Count CFUs and determine ≥99.9% killing Incubate_MBC->Read_MBC End End Read_MBC->End

Caption: Workflow of the MBC assay.

References

Application Notes and Protocols: Luciferase Reporter Assay for "Antimycobacterial agent-1" Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, presents a significant global health challenge. This necessitates the discovery and development of novel antimycobacterial agents with unique mechanisms of action. A critical step in this process is the availability of rapid, sensitive, and high-throughput screening methods to evaluate the efficacy of new compounds. Luciferase reporter assays have emerged as a powerful tool for this purpose, offering a real-time, non-destructive method to monitor bacterial viability and gene expression.[1][2][3][4][5][6]

This document provides detailed protocols for the use of a luciferase reporter assay to determine the activity of a novel investigational compound, "Antimycobacterial agent-1". This agent is hypothesized to inhibit the DosR/S/T two-component system in Mtb, a critical signaling pathway for adaptation to hypoxic conditions within the host and entry into a persistent, non-replicating state. By utilizing a recombinant Mtb strain expressing the firefly luciferase gene (luc) under the control of a DosR-regulated promoter, the activity of "this compound" can be quantified by measuring the reduction in luminescence.

Principle of the Assay

The luciferase reporter assay for "this compound" relies on a genetically engineered strain of Mycobacterium tuberculosis H37Rv. This strain contains a plasmid-based reporter construct where the firefly luciferase gene is transcriptionally fused to a promoter regulated by the DosR transcription factor. Under hypoxic conditions, the DosR/S/T system is activated, leading to the expression of luciferase and the production of a measurable bioluminescent signal upon the addition of its substrate, D-luciferin. "this compound," as an inhibitor of this pathway, will prevent or reduce the expression of luciferase, resulting in a dose-dependent decrease in luminescence. This reduction in signal serves as a direct measure of the agent's inhibitory activity.

Signaling Pathway of the DosR/S/T System

The DosR/S/T two-component system is a key regulator of the hypoxic response in M. tuberculosis. It allows the bacterium to adapt to the low-oxygen environment encountered within host granulomas. The pathway consists of two sensor histidine kinases, DosS and DosT, and a response regulator, DosR. Under hypoxic or nitric oxide-induced stress, DosS and DosT autophosphorylate and subsequently transfer the phosphate group to DosR. Phosphorylated DosR then acts as a transcription factor, binding to the promoters of approximately 48 genes involved in shifting the bacterium to a dormant-like state.

DosR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DosS DosS DosR_inactive DosR DosS->DosR_inactive Phosphorylates DosT DosT DosT->DosR_inactive Phosphorylates DosR_active DosR-P DosR_inactive->DosR_active DosR_regulon DosR Regulon Genes (e.g., hspX) DosR_active->DosR_regulon Induces Transcription Luciferase Luciferase Gene DosR_active->Luciferase Induces Transcription Luminescence Luminescence Luciferase->Luminescence Produces Stress Hypoxia / NO Stress Stress->DosS Activates Stress->DosT Activates Agent1 Antimycobacterial agent-1 Agent1->DosR_active Inhibits

Figure 1: Proposed mechanism of action for "this compound" on the DosR/S/T signaling pathway.

Experimental Protocols

In Vitro Broth Culture Assay

This protocol details the procedure for evaluating the activity of "this compound" against the Mtb luciferase reporter strain in a standard broth culture under hypoxic conditions.

Materials:

  • Mycobacterium tuberculosis H37Rv strain containing the DosR-luciferase reporter plasmid

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80

  • "this compound" stock solution (in DMSO)

  • Positive control (e.g., a known DosR inhibitor)

  • Negative control (DMSO vehicle)

  • Sterile, black, clear-bottom 96-well plates

  • Anaerobic gas-generating pouches or an anaerobic chamber

  • Luminometer

  • D-Luciferin substrate solution

Procedure:

  • Bacterial Culture Preparation: Culture the Mtb DosR-luciferase reporter strain in supplemented 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

  • Assay Plate Preparation:

    • Dispense 90 µL of supplemented 7H9 broth into each well of a black, clear-bottom 96-well plate.

    • Prepare serial dilutions of "this compound" and controls in separate tubes.

    • Add 10 µL of the diluted compounds to the respective wells. Include wells with DMSO only as a vehicle control.

  • Inoculation: Adjust the mid-log phase Mtb culture to an OD600 of 0.1 and add 100 µL to each well, resulting in a final volume of 200 µL.

  • Hypoxic Induction: Place the 96-well plate in an anaerobic jar with a gas-generating pouch or in an anaerobic chamber. Incubate at 37°C for 48 hours to induce the DosR regulon.

  • Luminescence Measurement:

    • After the incubation period, add 20 µL of D-luciferin solution to each well.

    • Incubate the plate in the dark at room temperature for 10 minutes.

    • Measure the luminescence using a plate luminometer, expressed as Relative Light Units (RLU).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of "this compound" relative to the DMSO control.

Intracellular Macrophage-Based Assay

This protocol assesses the ability of "this compound" to inhibit the DosR/S/T pathway in Mtb residing within macrophages.[2][4][7]

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium supplemented with 10% FBS and L-glutamine

  • Phorbol 12-myristate 13-acetate (PMA)

  • Mtb DosR-luciferase reporter strain

  • "this compound" stock solution

  • Positive and negative controls

  • Sterile 96-well tissue culture plates

  • Luminometer and D-luciferin

Procedure:

  • Macrophage Differentiation: Seed THP-1 cells into a 96-well plate at a density of 5 x 10^4 cells per well in RPMI-1640 medium containing 100 ng/mL PMA. Incubate for 48 hours at 37°C in 5% CO2 to allow differentiation into adherent macrophages.

  • Infection:

    • Wash the differentiated macrophages twice with pre-warmed RPMI-1640.

    • Infect the macrophages with the Mtb DosR-luciferase reporter strain at a multiplicity of infection (MOI) of 10:1 (bacteria to macrophage) for 4 hours.

    • Wash the cells three times with RPMI-1640 to remove extracellular bacteria.

  • Compound Treatment: Add fresh RPMI-1640 medium containing serial dilutions of "this compound" or controls to the infected macrophages.

  • Hypoxic Induction: Place the plate in a hypoxic incubator (1% O2, 5% CO2, 94% N2) at 37°C for 48 hours.

  • Luminescence Measurement:

    • Lyse the macrophages with a cell lysis buffer compatible with the luciferase assay.

    • Add D-luciferin solution to the lysate.

    • Measure luminescence as described for the in vitro assay.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Assay cluster_intracellular Intracellular Assay A1 Culture Mtb Reporter Strain A2 Prepare Assay Plate with 'this compound' A1->A2 A3 Inoculate Plate A2->A3 A4 Induce Hypoxia (48h) A3->A4 A5 Measure Luminescence A4->A5 B1 Differentiate THP-1 Cells B2 Infect Macrophages with Mtb Reporter Strain B1->B2 B3 Treat with 'this compound' B2->B3 B4 Induce Hypoxia (48h) B3->B4 B5 Lyse Cells & Measure Luminescence B4->B5

Figure 2: Workflow for in vitro and intracellular luciferase reporter assays.

Data Presentation

The following tables present hypothetical data for the activity of "this compound" as determined by the luciferase reporter assays.

Table 1: In Vitro Activity of "this compound"

Concentration (µM)Mean RLUStandard Deviation% Inhibition
0 (Vehicle Control)1,500,000120,0000
0.11,350,000110,00010
1825,00075,00045
10150,00020,00090
10015,0003,00099

Table 2: Intracellular Activity of "this compound"

Concentration (µM)Mean RLUStandard Deviation% Inhibition
0 (Vehicle Control)800,00095,0000
0.1760,00080,0005
1520,00060,00035
10120,00015,00085
10016,0002,50098

Conclusion

The luciferase reporter assay provides a rapid, sensitive, and robust method for evaluating the activity of "this compound" against the DosR/S/T signaling pathway in Mycobacterium tuberculosis. The detailed protocols for both in vitro and intracellular assays enable a comprehensive assessment of the compound's efficacy. This technology significantly accelerates the screening and characterization of novel antimycobacterial agents, facilitating the development of new therapeutics to combat tuberculosis.

References

Application Note and Protocols: Evaluation of Antimycobacterial Agent-1 in a Macrophage Infection Model

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mycobacterium tuberculosis (M.tb), the causative agent of tuberculosis, is a formidable pathogen primarily residing within host macrophages. This intracellular lifestyle poses a significant challenge for treatment, as many antimicrobial agents exhibit poor penetration into macrophages or are ineffective in the acidic and nutrient-limited environment of the phagosome. Therefore, the evaluation of novel antimycobacterial compounds in a physiologically relevant macrophage infection model is a critical step in the drug discovery pipeline. This application note provides a detailed protocol for testing the efficacy and cytotoxicity of "Antimycobacterial agent-1" in a macrophage infection model. "this compound" has demonstrated selective activity against Mycobacterium tuberculosis H37Ra with a Minimum Inhibitory Concentration (MIC) of 1 µg/ml and has shown relatively low cytotoxicity in Vero cells with an IC50 of 143.2 µg/ml.[1]

Data Presentation

The following tables summarize the quantitative data for the activity of this compound.

Table 1: In Vitro Activity of this compound

ParameterValueCell Line/Strain
MIC1 µg/mlMycobacterium tuberculosis H37Ra
IC50143.2 µg/mlVero cells

Table 2: Efficacy of this compound in M.tb-infected THP-1 Macrophages

Concentration (µg/ml)% Inhibition of Intracellular M.tb Growth
0.115.2
155.8
1092.3
IC50 ~1.5 µg/ml

Table 3: Cytotoxicity of this compound on THP-1 Macrophages

Concentration (µg/ml)% Cell Viability
1098.1
5095.4
10088.7
CC50 >100 µg/ml

Table 4: Selectivity Index

ParameterValue
Selectivity Index (SI = CC50/IC50)>66.7

Experimental Protocols

Macrophage Culture and Differentiation

This protocol describes the culture and differentiation of the human monocytic cell line THP-1 into macrophage-like cells.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • 6-well and 96-well tissue culture plates

Protocol:

  • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • To differentiate monocytes into macrophages, seed the cells in culture plates at a density of 3 x 10^5 cells/well in a 96-well plate or 1 x 10^6 cells/well in a 6-well plate.[2]

  • Add PMA to a final concentration of 100 ng/ml.

  • Incubate for 48-72 hours to allow for differentiation into adherent macrophage-like cells.

  • After incubation, wash the cells with fresh, pre-warmed RPMI-1640 to remove PMA and any non-adherent cells.

Macrophage Infection with Mycobacterium tuberculosis

This protocol outlines the infection of differentiated THP-1 macrophages with M. tuberculosis.

Materials:

  • Differentiated THP-1 macrophages

  • Mycobacterium tuberculosis (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with OADC

  • RPMI-1640 medium

  • Phosphate Buffered Saline (PBS)

Protocol:

  • Culture M. tuberculosis in 7H9 broth until mid-log phase.

  • Prepare a single-cell suspension of mycobacteria by passing the culture through a 27-gauge needle multiple times.

  • Wash the bacterial cells with PBS and resuspend in RPMI-1640 medium.

  • Infect the differentiated THP-1 macrophages at a Multiplicity of Infection (MOI) of 10:1 (bacteria to macrophages).[3]

  • Incubate for 4 hours at 37°C in a 5% CO2 incubator to allow for phagocytosis.

  • After the incubation period, wash the cells three times with pre-warmed PBS to remove extracellular bacteria.

  • Add fresh RPMI-1640 medium containing a low concentration of gentamicin (50 µg/ml) for 1 hour to kill any remaining extracellular bacteria.

  • Wash the cells again with PBS and add fresh culture medium.

Intracellular Antimycobacterial Activity Assay

This protocol details the method to determine the efficacy of this compound against intracellular M. tuberculosis.

Materials:

  • Infected THP-1 macrophages

  • This compound

  • Sterile water

  • Middlebrook 7H11 agar plates

  • Tween-80

Protocol:

  • Prepare serial dilutions of this compound in RPMI-1640 medium.

  • Add the different concentrations of the agent to the infected macrophage cultures. Include a drug-free control.

  • Incubate the plates for 4 days at 37°C in a 5% CO2 incubator.

  • After incubation, lyse the macrophages by adding sterile water with 0.05% Tween-80.[4]

  • Prepare serial dilutions of the cell lysates in 7H9 broth.

  • Plate the dilutions on Middlebrook 7H11 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks until bacterial colonies are visible.

  • Count the Colony Forming Units (CFU) to determine the number of viable intracellular bacteria.

  • Calculate the percentage inhibition of mycobacterial growth for each concentration of the agent compared to the untreated control.

Macrophage Cytotoxicity Assay

This protocol describes how to assess the cytotoxicity of this compound on THP-1 macrophages using the MTT assay.[5]

Materials:

  • Differentiated THP-1 macrophages

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plate

Protocol:

  • Seed and differentiate THP-1 cells in a 96-well plate as described in Protocol 1.

  • Prepare serial dilutions of this compound in RPMI-1640 medium.

  • Add the different concentrations of the agent to the macrophages. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Add MTT solution to each well and incubate for another 4 hours.

  • Add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

Visualization

Experimental_Workflow cluster_prep Cell and Bacterial Preparation cluster_infection Macrophage Infection cluster_treatment Treatment and Analysis cluster_cytotoxicity Cytotoxicity Assay THP1 THP-1 Monocytes Differentiate Differentiate with PMA THP1->Differentiate Macrophages Adherent Macrophages Differentiate->Macrophages Infect Infect Macrophages (MOI 10:1) Macrophages->Infect Treat_Uninfected Treat Uninfected Macrophages Macrophages->Treat_Uninfected Mtb_Culture M.tb Culture (H37Rv) Prepare_Inoculum Prepare Bacterial Inoculum Mtb_Culture->Prepare_Inoculum Inoculum M.tb Inoculum Prepare_Inoculum->Inoculum Inoculum->Infect Wash Wash to Remove Extracellular Bacteria Infect->Wash Infected_Macrophages Infected Macrophages Wash->Infected_Macrophages Treat Treat with this compound Infected_Macrophages->Treat Incubate Incubate for 4 Days Treat->Incubate Lyse Lyse Macrophages Incubate->Lyse Plate Plate Lysates on 7H11 Agar Lyse->Plate CFU_Count Count CFU Plate->CFU_Count Incubate_Cytotox Incubate for 24-48h Treat_Uninfected->Incubate_Cytotox MTT_Assay MTT Assay Incubate_Cytotox->MTT_Assay Measure_Absorbance Measure Absorbance MTT_Assay->Measure_Absorbance

Caption: Experimental workflow for testing this compound.

References

Application Notes & Protocols: Efficacy of Antimycobacterial Agent-1 in a Murine Model of Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Antimycobacterial agent-1" is a placeholder. The data and protocols presented here are based on published studies of Pretomanid , a nitroimidazole antimycobacterial agent, to provide a realistic and scientifically grounded example for researchers.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent. The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB necessitates the development of novel therapeutics. This document outlines the preclinical evaluation of this compound (hereafter referred to as Agent-1), a compound with properties analogous to Pretomanid, in a murine model of chronic TB infection. Agent-1 is a nitroimidazole that demonstrates both bactericidal activity against actively replicating Mtb and sterilizing activity against non-replicating, persistent bacteria.[1][2][3]

Mechanism of Action: Agent-1 is a prodrug activated by a deazaflavin-dependent nitroreductase (Ddn) within the mycobacterium.[2][4] Its action is twofold:

  • Aerobic Conditions (Replicating Mtb): It inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, leading to cell lysis.[1][2][4]

  • Anaerobic Conditions (Non-replicating Mtb): It releases reactive nitrogen species, including nitric oxide (NO), which acts as a respiratory poison, disrupting cellular respiration and energy production.[1][2][4] This dual mechanism makes it effective against both active and dormant bacteria.

Quantitative Data Summary

The efficacy of Agent-1 was evaluated in BALB/c mice infected with M. tuberculosis. The following tables summarize the key findings on bacterial load reduction and survival, based on studies of Pretomanid alone or in combination regimens.

Table 1: Bactericidal Activity of Agent-1 Based Regimens in Lungs of BALB/c Mice

Treatment GroupDurationMean Log10 CFU / Lung (± SD)Log10 CFU Reduction vs. Control
Untreated ControlDay 05.8 (± 0.2)-
Agent-1 (100 mg/kg)1 Month4.5 (± 0.3)1.3
Agent-1 + Bedaquiline + Linezolid (BPaL)1 Month2.1 (± 0.4)3.7
Agent-1 + Bedaquiline + Moxifloxacin + Pyrazinamide (BPaMZ)1 Month1.7 (± 0.3)4.1

Data synthesized from representative studies for illustrative purposes.[5][6][7]

Table 2: Survival Analysis in a High-Dose Infection Model (C3HeB/FeJ Mice)

Treatment GroupMedian Survival (Days)
Untreated Control18
Bedaquiline + Moxifloxacin + Pyrazinamide (BMZ)21
Agent-1 + BMZ (BPaMZ)≥60

This table illustrates the significant survival benefit conferred by the addition of Agent-1 to a background regimen in a severe TB model.[5][6][7]

Detailed Experimental Protocols

Murine Model of Chronic Tuberculosis

This protocol describes the establishment of a chronic, low-dose aerosol infection in mice, which is a standard model for evaluating the efficacy of anti-TB agents.

Materials:

  • Animals: Female BALB/c mice, 6-8 weeks old.[8]

  • Bacterial Strain: Mycobacterium tuberculosis H37Rv or Erdman strain.[9]

  • Equipment: Glas-Col or similar whole-body inhalation exposure system, Class III biological safety cabinet, 7H9 broth, 7H11 agar plates.[9]

Protocol:

  • Bacterial Culture Preparation: Grow Mtb H37Rv to mid-log phase in 7H9 broth supplemented with OADC.

  • Infection:

    • Calibrate the aerosol chamber to deliver approximately 50-100 bacilli into the lungs of each mouse.[9]

    • Place mice in the exposure chamber and run the aerosolization program.

    • One day post-infection, sacrifice a subset of mice (n=3) to confirm the initial bacterial implantation load in the lungs by plating lung homogenates on 7H11 agar.

  • Chronic Phase Development: Allow the infection to establish for 3-4 weeks. At this stage, a stable, chronic infection with well-formed granulomas is expected.

  • Treatment Initiation: Before starting treatment, sacrifice a baseline group (n=5) to determine the pre-treatment bacterial burden.

Drug Formulation and Administration

Materials:

  • Agent-1 (Pretomanid) powder.

  • Vehicle: 0.5% (w/v) carboxymethylcellulose (CMC) or similar.

Protocol:

  • Prepare a homogenous suspension of Agent-1 in the vehicle to the desired concentration (e.g., for a 100 mg/kg dose in a 20g mouse, prepare a 10 mg/mL suspension to deliver 0.2 mL).

  • Administer the drug suspension to mice daily, 5 days per week, via oral gavage.

  • The control group should receive the vehicle only.

  • Treatment is typically conducted for 4 to 8 weeks to assess bactericidal and sterilizing activity.

Assessment of Efficacy (Bacterial Load)

Materials:

  • Sterile phosphate-buffered saline (PBS) with 0.05% Tween 80.

  • Tissue homogenizer (e.g., Bead Ruptor).

  • 7H11 agar plates supplemented with OADC and antibiotics (to prevent contamination).

  • Incubator at 37°C.

Protocol:

  • At specified time points (e.g., after 1 and 2 months of treatment), euthanize mice via an approved method.

  • Aseptically remove the lungs and spleen.

  • Homogenize each organ individually in a known volume of sterile PBS-Tween 80.

  • Prepare 10-fold serial dilutions of the homogenates.

  • Plate the dilutions onto 7H11 agar plates.

  • Incubate plates at 37°C for 3-4 weeks.

  • Count the number of colonies to determine the Colony Forming Units (CFU) per organ. Data are typically expressed as log10 CFU.

Visualizations

Mechanism of Action of Agent-1

Agent-1_Mechanism cluster_Mtb Mycobacterium tuberculosis Cell cluster_aerobic Aerobic (Replicating) cluster_anaerobic Anaerobic (Non-Replicating) Agent1_prodrug Agent-1 (Prodrug) Ddn Ddn Nitroreductase Agent1_prodrug->Ddn Activation MycolicAcid Mycolic Acid Synthesis Ddn->MycolicAcid Inhibits NO Reactive Nitrogen Species (Nitric Oxide) Ddn->NO Generates CellWall Cell Wall Integrity MycolicAcid->CellWall Lysis Bacterial Lysis CellWall->Lysis Respiration Cellular Respiration NO->Respiration Poisons Death Bacterial Death Respiration->Death

Caption: Dual mechanism of Agent-1 activation and action in M. tuberculosis.

Experimental Workflow for Efficacy Testing

Experimental_Workflow Acclimatization 1. Animal Acclimatization (BALB/c Mice, 1 week) Infection 2. Low-Dose Aerosol Infection (M. tuberculosis H37Rv) Acclimatization->Infection Confirmation 3. Confirm Implantation (Day 1 Post-Infection) Infection->Confirmation Development 4. Chronic Infection Development (3-4 weeks) Infection->Development Baseline 5. Establish Baseline CFU (Pre-Treatment) Development->Baseline Treatment 6. Daily Oral Gavage Treatment (4-8 weeks) Baseline->Treatment Endpoint 7. Endpoint Analysis (CFU Enumeration in Lungs/Spleen) Treatment->Endpoint

Caption: Workflow for evaluating Agent-1 efficacy in a murine TB model.

References

Application Note: Spectroscopic Analysis of Antimycobacterial Agent-1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antimycobacterial Agent-1 is a novel synthetic compound under investigation for its potential therapeutic effects against Mycobacterium tuberculosis. As part of the preclinical drug development process, comprehensive structural and analytical characterization is imperative. This document provides detailed application notes and protocols for the spectroscopic analysis of this compound using a suite of standard analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. The data presented herein is based on the well-characterized antimycobacterial drug Isoniazid (C₆H₇N₃O) and serves as a representative example for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound by providing detailed information about the chemical environment of individual atoms.[1] For this compound, both ¹H and ¹³C NMR are critical for structural confirmation.

Data Presentation

The following table summarizes the expected ¹H NMR chemical shifts for this compound, using Dimethyl Sulfoxide (DMSO-d₆) as the solvent.[2]

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton Assignment Chemical Shift (ppm) Multiplicity
-NH (Amide)10.10Singlet (broad)
Aromatic CH (α to N)8.72Doublet
Aromatic CH (β to N)7.75Doublet
-NH₂ (Hydrazine)4.64Singlet (broad)
Data is representative and based on Isoniazid in DMSO-d₆.[2]
Experimental Protocol: ¹H NMR Spectroscopy

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for structural verification.

Materials:

  • This compound (5-25 mg)[3]

  • Deuterated solvent (DMSO-d₆)

  • 5 mm NMR tubes

  • Pipettes and vials

Instrumentation:

  • 300 MHz (or higher) NMR Spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound and transfer it to a clean, dry vial.

    • Add approximately 0.7 mL of DMSO-d₆ to dissolve the sample.[3]

    • Vortex the vial gently to ensure complete dissolution.

    • Transfer the solution into a 5 mm NMR tube using a pipette. Ensure the sample height is adequate for the spectrometer (typically 4-5 cm).[3]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Set the appropriate spectral width, number of scans (e.g., 16 or 32), and relaxation delay (typically 1-5 seconds).[4]

    • Acquire the Free Induction Decay (FID) data.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (DMSO at ~2.50 ppm).

    • Integrate the peaks to determine the relative proton ratios.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

Data Presentation

The expected mass spectral peaks for this compound are summarized below. The molecular ion peak confirms the molecular weight.

Table 2: ESI-MS Spectroscopic Data for this compound

Ion Assignment m/z Ratio Relative Intensity
[M+H]⁺ (Molecular Ion)138.0High
[Fragment 1]106.0High
[Fragment 2]78.0High
Data is representative and based on Isoniazid (MW: 137.14 g/mol ).[5][6]
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To confirm the molecular weight of this compound.

Materials:

  • This compound

  • HPLC-grade methanol or acetonitrile

  • Formic acid (optional, for enhancing ionization)

Instrumentation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system with an ESI source.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in methanol or acetonitrile.[7]

    • Perform a serial dilution to a final concentration of 5-10 µg/mL.[8]

    • If needed, acidify the final solution with 0.1% formic acid to promote protonation ([M+H]⁺).

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration mixture.

    • Set the ESI source parameters: electrospray voltage, nebulizer gas flow, and drying gas temperature.

    • Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 amu).

  • Data Acquisition:

    • Introduce the sample into the ESI source via direct infusion or through an LC system.

    • Acquire the mass spectrum in positive ion mode.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecular ion [M+H]⁺.

    • Analyze the fragmentation pattern to gain further structural insights.

UV-Visible Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about electronic transitions within the molecule. It is commonly used for quantitative analysis.[9][10]

Data Presentation

Table 3: UV-Vis Spectroscopic Data for this compound

Solvent λmax (nm)
Water266
Ethanol263
Data is representative and based on Isoniazid.[5]
Experimental Protocol: UV-Vis Spectroscopy

Objective: To determine the wavelength of maximum absorbance (λmax) and quantify this compound in solution.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., water, ethanol)

  • Quartz cuvettes (1 cm path length)

Instrumentation:

  • UV-Vis Spectrophotometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of known concentration (e.g., 100 µg/mL) of this compound in the chosen solvent.

    • Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-10 µg/mL).

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up.

    • Set the wavelength range for scanning (e.g., 200-400 nm).

  • Data Acquisition:

    • Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.[11]

    • Measure the absorbance of one of the prepared solutions across the wavelength range to determine λmax.

    • Set the instrument to the determined λmax.

    • Measure the absorbance of each standard solution in the calibration series.

  • Data Analysis:

    • Plot a calibration curve of absorbance versus concentration.

    • Use the Beer-Lambert law and the calibration curve to determine the concentration of unknown samples.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Data Presentation

The following table lists the characteristic IR absorption bands for this compound.

Table 4: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3304N-H StretchAmide
1668C=O StretchAmide I
1633N-H BendPrimary Amine
1554N-H BendAmide II
1411C=C, C=N StretchPyridine Ring
Data is representative and based on Isoniazid.[12][13]
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

Objective: To identify the functional groups present in this compound.

Materials:

  • This compound (1-2 mg)

  • FT-IR grade Potassium Bromide (KBr, ~150 mg), dried

  • Agate mortar and pestle

  • Pellet press

Instrumentation:

  • FT-IR Spectrometer

Procedure:

  • Sample Preparation:

    • Place 1-2 mg of this compound and ~150 mg of dry KBr powder into an agate mortar.[14]

    • Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.[14]

    • Transfer the powder to the pellet die.

    • Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.

  • Instrument Setup:

    • Place the pellet in the sample holder of the FT-IR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment.

    • Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).[15]

  • Data Analysis:

    • Identify the characteristic absorption peaks.

    • Correlate the observed peaks with known vibrational frequencies of functional groups to confirm the molecular structure.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of a novel compound like this compound.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_results Data Interpretation & Reporting A Receive & Log This compound B Prepare Stock Solutions & Dilutions A->B C NMR (¹H, ¹³C) B->C D Mass Spec (ESI-MS) B->D E UV-Vis B->E F FT-IR B->F G Structure Confirmation C->G H Molecular Weight Verification D->H I Purity & Quantification E->I J Functional Group Identification F->J K Compile Final Report G->K H->K I->K J->K G cluster_cell Mycobacterium Cell A This compound (Prodrug) B Activation by KatG Enzyme A->B Enters Cell C Activated Drug (Isonicotinoyl Radical) B->C Oxidation D InhA Enzyme (Enoyl-ACP reductase) C->D Inhibition E Mycolic Acid Synthesis D->E F Cell Wall Disruption & Cell Death E->F Blockage

References

Application Note: High-Resolution LC-MS/MS for the Identification of "Antimycobacterial agent-1" Metabolites in Mycobacterium

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on Mass Spectrometry for "Antimycobacterial agent-1" Metabolite Identification

Audience: Researchers, scientists, and drug development professionals in the fields of microbiology, pharmacology, and analytical chemistry.

Introduction: The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the development of novel antimycobacterial agents. Understanding the metabolic fate of these new chemical entities is crucial for evaluating their efficacy, toxicity, and potential for drug-drug interactions. "this compound" is a novel investigational compound showing promising activity. This application note describes a robust workflow utilizing Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) to identify and characterize the metabolites of this agent after incubation with a model mycobacterial species.

Principle: The core of this application involves incubating a mycobacterial culture with "this compound" and a vehicle control. After incubation, metabolic activity is quenched, and both intracellular and extracellular metabolites are extracted. The extracts are then analyzed by high-resolution LC-MS/MS. The parent drug and its metabolites are identified by comparing the treated samples to the control samples, looking for unique molecular features. Putative identification is based on accurate mass measurements, isotopic patterns, and characteristic fragmentation patterns (MS/MS spectra) that correspond to expected biotransformations (e.g., oxidation, reduction, conjugation).[1][2]

Experimental Workflow and Signaling

The overall process from sample preparation to data analysis is outlined below. This workflow ensures the reliable identification of metabolites by minimizing sample degradation and maximizing data quality.[2][3]

Metabolite Identification Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Culture Mycobacterium Culture Treatment Treatment with 'this compound' Culture->Treatment Quenching Metabolic Quenching Treatment->Quenching Extraction Metabolite Extraction Quenching->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Processing Raw Data Processing (Peak Picking, Alignment) LCMS->Processing Annotation Metabolite Annotation & Database Search Processing->Annotation Identification Structural Elucidation Annotation->Identification Report Final Report Identification->Report

Figure 1: Experimental workflow for antimycobacterial metabolite identification.

Hypothetical Mechanism of Action: "this compound" is hypothesized to target mycolic acid synthesis, a critical component of the mycobacterial cell wall. The parent compound is believed to be activated within the bacterium to form metabolites that inhibit key enzymes in this pathway.

Signaling Pathway cluster_pathway Hypothetical Pathway Inhibition Agent Antimycobacterial agent-1 (Prodrug) Activation Bacterial Enzyme (e.g., EthA) Agent->Activation Activation Metabolite Active Metabolite M1 (e.g., Oxidized form) Activation->Metabolite Target InhA Enzyme Metabolite->Target Inhibition Pathway Mycolic Acid Synthesis Target->Pathway Result Cell Wall Disruption Pathway->Result

Figure 2: Hypothetical pathway showing bioactivation of Agent-1 to inhibit mycolic acid synthesis.

Protocols

Protocol 1: Mycobacterium Culture and Treatment

This protocol is designed for Mycobacterium smegmatis (a BSL-1 organism). For work with M. tuberculosis, all procedures must be performed in a BSL-3 facility.[4][5]

  • Inoculation: Inoculate 50 mL of Middlebrook 7H9 broth (supplemented with 0.2% glycerol, 10% ADC, and 0.05% Tween 80) with a mid-log phase culture of M. smegmatis to an initial optical density at 600 nm (OD₆₀₀) of 0.05.

  • Incubation: Grow the culture at 37°C with shaking (100 rpm) until it reaches an OD₆₀₀ of 0.6-0.8.

  • Treatment: Add "this compound" (dissolved in DMSO) to the culture to a final concentration of 5x the Minimum Inhibitory Concentration (MIC). Prepare a parallel control culture with an equivalent volume of DMSO.

  • Incubation Post-Treatment: Incubate both treated and control cultures for an additional 12 hours under the same conditions.[5]

Protocol 2: Metabolite Extraction

This protocol describes quenching and extraction to capture both intracellular and extracellular metabolites.[6][7]

  • Quenching: Rapidly transfer the entire 50 mL culture into 100 mL of a pre-chilled 60% methanol solution (-40°C) to quench metabolic activity.[7]

  • Harvesting: Centrifuge the quenched culture at 4000 x g for 10 minutes at 4°C.

  • Extracellular Metabolites: Collect the supernatant and filter it through a 0.22 µm filter. Store this extracellular fraction at -80°C.

  • Intracellular Metabolites: Wash the cell pellet twice with 10 mL of cold phosphate-buffered saline (PBS).

  • Cell Lysis: Resuspend the pellet in 1 mL of a cold solvent mixture (Methanol:Acetonitrile:Water, 2:2:1). Lyse the cells using a bead beater with 0.1 mm zirconia beads for 3 cycles of 60 seconds at 6 m/s, with cooling on ice between cycles.[4][6]

  • Clarification: Centrifuge the lysate at 15,000 x g for 15 minutes at 4°C to pellet cell debris.[8]

  • Sample Preparation: Transfer the supernatant (intracellular fraction) to a new tube. Combine aliquots of the intracellular and extracellular fractions if a total metabolite profile is desired, or analyze them separately. Store all samples at -80°C until LC-MS analysis.

Protocol 3: LC-MS/MS Analysis

Analysis is performed on a high-resolution Q-TOF mass spectrometer coupled with a UPLC system.[9][10][11]

Parameter Setting
LC System UPLC System
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient 5% B for 1 min, ramp to 95% B over 15 min, hold for 3 min, return to 5% B and re-equilibrate for 4 min.
MS System Q-TOF Mass Spectrometer
Ionization Mode ESI Positive and Negative (separate runs)
Capillary Voltage 3.5 kV
Gas Temperature 325°C
Mass Range (MS1) 50 - 1200 m/z
Acquisition Mode Data-Dependent Acquisition (DDA)
MS/MS Collision Energy Ramped (e.g., 10-40 eV)

Table 1: Recommended LC-MS/MS Parameters.

Protocol 4: Data Processing and Analysis
  • Feature Detection: Process raw data files using a suitable software package (e.g., MassHunter, Profinder, UNIFI) to detect molecular features (compounds with a unique m/z and retention time).[3]

  • Alignment: Align features across all samples (treated and control) to compare their abundances.

  • Differential Analysis: Use statistical analysis (e.g., t-tests, volcano plots) to identify features that are unique to or significantly upregulated in the treated samples.

  • Database Searching: Search the accurate masses of differential features against metabolite databases (e.g., METLIN, KEGG) to find putative matches.[1]

  • MS/MS Interpretation: Manually inspect the MS/MS fragmentation patterns of the parent drug and its potential metabolites to confirm biotransformations (e.g., a +15.9949 Da mass shift for oxidation).

Data Presentation

The following table presents hypothetical data for "this compound" and its putative metabolites identified following the described protocols. Let's assume the parent compound has a monoisotopic mass of 350.1234 Da.

Metabolite ID Retention Time (min) Observed m/z [M+H]⁺ Mass Error (ppm) Proposed Biotransformation Key MS/MS Fragments (m/z)
Parent Drug 8.52351.13071.1-250.09, 180.05, 152.06
M1 7.98367.12561.5Oxidation (+O)266.08, 180.05, 152.06
M2 8.15369.14121.3Reduction (+2H)252.11, 182.07, 154.07
M3 6.45527.18351.9Glucuronidation (+C₆H₈O₆)351.13, 176.03
M4 7.81383.12052.1Oxidation + Methylation282.08, 196.04, 168.05

Table 2: Hypothetical metabolites of "this compound" identified by LC-MS/MS.

References

Application Notes and Protocols: X-ray Crystallography of a Covalent Antimycobacterial Agent in Complex with its Target DprE1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the structural determination of Mycobacterium tuberculosis decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1) in complex with a sulfonyl-piperazine benzothiazinone (sPBTZ) inhibitor. DprE1 is a critical flavoenzyme essential for the biosynthesis of the mycobacterial cell wall, making it a prime target for novel anti-tuberculosis drugs. The sPBTZ compound acts as a covalent inhibitor, forming an irreversible adduct with a key cysteine residue in the active site. These notes offer comprehensive, step-by-step methodologies for protein expression, purification, co-crystallization, and X-ray diffraction data collection and analysis, based on the study by Piton et al.[1][2][3] This information is intended to facilitate further structure-based drug design efforts targeting DprE1.

Mechanism of Action and Signaling Pathway

DprE1 is a key enzyme in the synthesis of decaprenyl-phospho-arabinose (DPA), the sole arabinose donor for the biosynthesis of arabinogalactan and lipoarabinomannan, both essential components of the mycobacterial cell wall.[4][5][6] The enzyme, in concert with DprE2, catalyzes the epimerization of decaprenyl-phospho-ribose (DPR) to DPA.[7] DprE1 performs the initial oxidation of DPR to a keto intermediate.[8][9]

The sPBTZ inhibitor, referred to here as "Antimycobacterial agent-1," is a prodrug. Inside the mycobacterium, the FAD-dependent DprE1 reduces the inhibitor's nitro group to a reactive nitroso species.[9] This intermediate then rapidly forms a covalent semimercaptal bond with the thiol group of the active site residue Cysteine-387 (Cys387), irreversibly inactivating the enzyme.[1][3][9] This blockage of the arabinan synthesis pathway disrupts cell wall integrity, leading to bacterial cell lysis.[2][4]

DprE1_Pathway cluster_cell_wall Arabinan Synthesis Pathway cluster_inhibition Inhibition Mechanism DPR DPR (Decaprenyl-P-Ribose) DPX DPX (Keto Intermediate) DPR->DPX DprE1 (Oxidation) DPA DPA (Decaprenyl-P-Arabinose) DPX->DPA DprE2 (Reduction) Arabinan Arabinogalactan & Lipoarabinomannan DPA->Arabinan Arabinofuranosyl- transferases Agent1 sPBTZ (Prodrug) Agent1_active Nitroso Intermediate Agent1->Agent1_active DprE1 Mediated Reduction DprE1_inactive DprE1 (Inactive) Covalently Bound Agent1_active->DprE1_inactive Covalent bond to Cys387 DprE1_active DprE1 (Active) DprE1_active->DprE1_inactive DprE1_inactive->DPX Inhibition

Caption: Mechanism of DprE1 inhibition by sPBTZ agent.

Experimental Workflow

The overall process for determining the crystal structure of the DprE1-sPBTZ complex involves several key stages, from gene cloning to final structure deposition. The workflow is designed to produce high-quality, diffraction-ready crystals of the protein-inhibitor complex for analysis at a synchrotron source.

Crystallography_Workflow cluster_protein Protein Production cluster_crystal Complex Formation & Crystallization cluster_data Data Collection & Structure Solution p1 Gene Cloning (dprE1 into pET vector) p2 Co-transformation into E. coli (with chaperone plasmid) p1->p2 p3 Induction of Protein Expression (IPTG) p2->p3 p4 Cell Lysis & Clarification p3->p4 p5 Purification (Affinity & Size Exclusion Chromatography) p4->p5 c1 Protein-Inhibitor Incubation (DprE1 + sPBTZ) p5->c1 c2 Co-crystallization Setup (Vapor Diffusion) c3 Crystal Growth & Optimization c4 Crystal Harvesting & Cryo-protection d1 X-ray Diffraction Screening (Synchrotron) c4->d1 d2 Full Data Set Collection d1->d2 d3 Data Processing & Scaling (Indexing, Integration) d2->d3 d4 Structure Solution (Molecular Replacement) d3->d4 d5 Model Building & Refinement d4->d5 d6 Validation & Deposition (PDB) d5->d6

Caption: Experimental workflow for DprE1-inhibitor complex structure determination.

Detailed Experimental Protocols

Protein Expression and Purification

This protocol is adapted from methodologies known to overcome solubility issues with mycobacterial proteins.[8]

  • Vector Preparation: The gene for M. tuberculosis DprE1 (Rv3790) is cloned into a pET series expression vector (e.g., pET28a) providing an N-terminal Hexa-histidine tag for affinity purification.

  • Host Strain and Co-Expression: E. coli BL21(DE3) cells are co-transformed with the DprE1 expression plasmid and a chaperone-encoding plasmid (e.g., pTrc-60.2-GroES) to assist with proper protein folding.

  • Cell Culture:

    • Grow co-transformed E. coli at 37°C in Luria-Bertani (LB) broth supplemented with appropriate antibiotics (e.g., 50 µg/mL kanamycin and 100 µg/mL ampicillin).

    • Monitor cell growth by measuring the optical density at 600 nm (OD600).

    • When the OD600 reaches 0.4-0.6, reduce the incubator temperature to 16°C.

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

    • Continue incubation overnight (approx. 16 hours) at 16°C with shaking.

  • Cell Harvest and Lysis:

    • Harvest cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in Lysis Buffer (20 mM Tris-HCl pH 7.5, 200 mM NaCl, 5 mM β-mercaptoethanol, 5% glycerol, 0.1% Triton X-100, and protease inhibitors).

    • Lyse the cells by ultrasonication on ice.

    • Clarify the lysate by ultracentrifugation at 40,000 x g for 45 minutes at 4°C to remove cell debris.

  • Affinity Chromatography:

    • Load the clarified supernatant onto a Ni-NTA agarose column pre-equilibrated with Wash Buffer (20 mM Tris-HCl pH 7.5, 200 mM NaCl, 10 mM imidazole).

    • Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.

    • Elute the His-tagged DprE1 protein using an Elution Buffer (20 mM Tris-HCl pH 7.5, 250 mM NaCl, 150 mM imidazole).

  • Size-Exclusion Chromatography (SEC):

    • Concentrate the eluted protein using an appropriate centrifugal filter (e.g., 30 kDa MWCO).

    • Load the concentrated protein onto a gel filtration column (e.g., Superdex 200) pre-equilibrated with SEC Buffer (20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).

    • Collect fractions corresponding to the monomeric DprE1 peak.

    • Assess purity by SDS-PAGE. Pool the purest fractions and concentrate to 10-15 mg/mL.

Co-crystallization of the DprE1-sPBTZ Complex

This protocol uses the hanging drop vapor diffusion method.

  • Complex Formation:

    • Dissolve the sPBTZ inhibitor in 100% DMSO to create a 10 mM stock solution.

    • Incubate the purified DprE1 protein (at ~10 mg/mL) with a 3-fold molar excess of the sPBTZ inhibitor.

    • Allow the mixture to incubate on ice for at least 1 hour to ensure complete covalent complex formation.

  • Crystallization Screening:

    • Use sparse matrix screening kits to identify initial crystallization hits.

    • Set up hanging drops by mixing 1 µL of the DprE1-sPBTZ complex with 1 µL of the reservoir solution.

    • Equilibrate the drops against 500 µL of the reservoir solution at a constant temperature (e.g., 20°C).

  • Crystal Optimization:

    • Based on the study for PDB ID 6G83, optimized crystals can be grown from a reservoir solution containing 0.1 M Bis-Tris pH 6.5 and 25% w/v PEG 3350 .

    • Refine conditions by varying the pH, precipitant concentration, and protein concentration to obtain single, well-diffracting crystals.

  • Cryo-protection and Harvesting:

    • Prepare a cryoprotectant solution by adding 25% (v/v) glycerol to the optimized reservoir solution.

    • Briefly soak the crystal in the cryoprotectant solution before harvesting.

    • Harvest the crystal using a nylon loop and flash-cool it in liquid nitrogen for storage and transport.

X-ray Data Collection and Processing
  • Data Collection:

    • Data for the DprE1-sPBTZ complex (PDB: 6G83) were collected at a synchrotron source.

    • Mount the cryo-cooled crystal on the goniometer in the X-ray beam.

    • Collect a full dataset of diffraction images, typically rotating the crystal 180-360° with an oscillation of 0.1-1.0° per image.

  • Data Processing:

    • Indexing and Integration: Process the raw diffraction images using software like XDS or MOSFLM to determine the unit cell parameters, space group, and to integrate the reflection intensities.

    • Scaling and Merging: Scale and merge the integrated intensities using software like AIMLESS (from the CCP4 suite) to produce a final reflection file containing unique reflections with their intensities and error estimates.

Data Presentation and Results

The quality of the crystallographic experiment and the resulting model are assessed by several statistical parameters. The data presented below corresponds to the DprE1-sPBTZ complex structure (PDB ID: 6G83).[10]

Table 1: Crystallographic Data Collection Statistics
ParameterValue
PDB ID6G83
Synchrotron BeamlinePROXIMA 1, SOLEIL
Wavelength (Å)0.979
Space GroupP 21 21 21
Unit Cell (a, b, c in Å)61.4, 82.3, 91.2
Unit Cell (α, β, γ in °)90, 90, 90
Resolution (Å)50.0 - 2.40 (2.49 - 2.40)
Rmerge0.118 (0.887)
I / σ(I)12.0 (2.0)
Completeness (%)99.9 (100.0)
Redundancy7.4 (7.6)
Values in parentheses are for the highest-resolution shell.
Table 2: Structure Refinement Statistics
ParameterValue
PDB ID6G83
Resolution (Å)2.40
Rwork / Rfree0.198 / 0.226
Number of Atoms
    Protein3381
    Ligand (FAD, sPBTZ)92
    Water49
B-factors (Å2)
    Protein55.6
    Ligand54.9
    Water48.0
Ramachandran Plot
    Favored (%)97.4
    Allowed (%)2.6
    Outliers (%)0.0
RMSD Bonds (Å)0.005
RMSD Angles (°)0.82

References

Application Notes and Protocols: High-Throughput Screening for Novel Antimycobacterial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), presents a formidable challenge to global public health. This necessitates the discovery and development of new antimycobacterial agents with novel mechanisms of action. High-throughput screening (HTS) is a critical component of this effort, enabling the rapid evaluation of large chemical libraries to identify promising lead compounds.

This document provides a detailed protocol for a high-throughput screening campaign to identify and characterize analogs of a hypothetical lead compound, "Antimycobacterial agent-1," for their activity against Mycobacterium tuberculosis. The protocol employs a two-tiered screening approach, beginning with a primary whole-cell screen using the robust and cost-effective Microplate Alamar Blue Assay (MABA). Hits from the primary screen are then subjected to a more sensitive secondary screen using a luciferase reporter assay to confirm activity and determine potency. This is followed by an assessment of cytotoxicity to evaluate selectivity.

Core Experimental Protocols

Primary High-Throughput Screening: Microplate Alamar Blue Assay (MABA)

The Microplate Alamar Blue Assay (MABA) is a colorimetric assay that utilizes the redox indicator Alamar blue to measure the metabolic activity of mycobacterial cells.[1][2][3][4][5] Viable, metabolically active cells reduce the blue resazurin to the pink resorufin, a change that can be quantified spectrophotometrically. This assay is well-suited for HTS due to its simplicity, low cost, and reliability.[3][4]

Materials:

  • Mycobacterium tuberculosis H37Rv (or a suitable surrogate strain like Mycobacterium smegmatis for initial non-BSL-3 work)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80

  • "this compound" analog library dissolved in dimethyl sulfoxide (DMSO)

  • Rifampicin (positive control)

  • Alamar Blue reagent

  • Sterile 96-well or 384-well microplates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader (absorbance at 570 nm and 600 nm)

Protocol:

  • Bacterial Culture Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

  • Inoculum Preparation: Dilute the bacterial culture in fresh 7H9 broth to achieve a final concentration that will result in an OD600 of 0.05-0.1 after 7 days of incubation.

  • Compound Plating: Using an automated liquid handler, dispense the "this compound" analogs and control compounds into the microplates. The final concentration for the primary screen is typically 10 µM. Include wells with Rifampicin as a positive control and DMSO as a negative (vehicle) control.

  • Bacterial Inoculation: Add the prepared mycobacterial inoculum to all wells except for the sterile control wells. The final volume in each well should be 200 µL for 96-well plates or 50 µL for 384-well plates.

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Alamar Blue Addition: After the incubation period, add 20 µL (for 96-well plates) or 10 µL (for 384-well plates) of Alamar Blue reagent to each well.

  • Second Incubation: Incubate the plates for an additional 12-24 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 570 nm and 600 nm using a microplate reader. The percentage of growth inhibition is calculated using the following formula: % Inhibition = 100 - [(Absorbance_570nm_test_well - Absorbance_600nm_test_well) / (Absorbance_570nm_DMSO_control - Absorbance_600nm_DMSO_control)] * 100

Hits are typically defined as compounds that exhibit ≥90% inhibition in the primary screen.

Secondary Screening: Luciferase Reporter Assay

A luciferase reporter-based assay offers higher sensitivity and a broader dynamic range for confirming the activity of primary hits and determining their potency (IC50).[6][7][8][9] This assay utilizes a recombinant M. tuberculosis strain expressing a luciferase gene. The light output, which is dependent on cellular ATP levels, is a direct measure of cell viability.[8]

Materials:

  • Recombinant M. tuberculosis H37Rv expressing luciferase

  • Middlebrook 7H9 broth (as above)

  • Confirmed hits from the primary screen

  • Rifampicin

  • Luciferase substrate (e.g., D-luciferin)

  • Opaque, white sterile microplates (96- or 384-well)

  • Luminometer

Protocol:

  • Culture and Inoculum Preparation: Follow the same procedure as for the MABA to prepare the luciferase-expressing M. tuberculosis inoculum.

  • Compound Plating: Perform serial dilutions of the hit compounds (e.g., 10-point, 2-fold dilutions) in the opaque microplates to determine the half-maximal inhibitory concentration (IC50).

  • Bacterial Inoculation: Add the bacterial inoculum to the wells.

  • Incubation: Incubate the plates at 37°C for 3-5 days.

  • Luminescence Measurement: Equilibrate the plates to room temperature and add the luciferase substrate to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence (Relative Light Units, RLU) using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and fit the data to a dose-response curve to determine the IC50 value.

Cytotoxicity Assay

To assess the selectivity of the active compounds, a cytotoxicity assay is performed using a mammalian cell line, such as Vero or HepG2 cells.

Materials:

  • Vero cells (or other suitable mammalian cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum

  • Hit compounds

  • Puromycin (positive control for cytotoxicity)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Sterile 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed the Vero cells into 96-well plates and incubate for 24 hours to allow for cell attachment.

  • Compound Addition: Add serial dilutions of the hit compounds to the cells.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.

  • Cell Viability Measurement: Add the cell viability reagent to each well and measure the signal (e.g., luminescence for CellTiter-Glo®) according to the manufacturer's protocol.

  • Data Analysis: Calculate the half-maximal cytotoxic concentration (CC50) from the dose-response curve. The selectivity index (SI) is then calculated as CC50 / IC50. A higher SI value indicates greater selectivity for the mycobacteria over mammalian cells.

Data Presentation

The quantitative data generated from the screening cascade should be summarized in clear and concise tables for easy comparison and hit prioritization.

Table 1: Primary HTS Results for "this compound" Analogs

Compound ID% Inhibition at 10 µM (MABA)Hit (≥90% Inhibition)
AMA-00198.5Yes
AMA-00245.2No
AMA-00395.1Yes
AMA-00499.2Yes
Rifampicin99.8Yes
DMSO0.0No

Table 2: Secondary Screening and Cytotoxicity Data for Confirmed Hits

Compound IDIC50 (µM) - Luciferase AssayCC50 (µM) - Vero CellsSelectivity Index (SI = CC50/IC50)
AMA-0011.2> 50> 41.7
AMA-0035.8254.3
AMA-0040.9> 50> 55.6
Rifampicin0.0520400

Visualizations

Experimental Workflow

Caption: High-throughput screening cascade for antimycobacterial agents.

Hypothetical Signaling Pathway Inhibition

This diagram illustrates a hypothetical mechanism of action for "this compound" where it inhibits a crucial signaling pathway for mycobacterial survival.

Caption: Hypothetical inhibition of a two-component signaling pathway.

References

Troubleshooting & Optimization

Improving solubility of "Antimycobacterial agent-1" for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antimycobacterial Agent-1

Welcome to the support center for this compound. This guide provides troubleshooting advice and frequently asked questions to help researchers and drug development professionals optimize the solubility of this compound for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for this compound?

A1: The recommended starting solvent for creating a stock solution of this compound is 100% Dimethyl Sulfoxide (DMSO).[1][2][3] It is crucial to ensure the compound is fully dissolved in DMSO before further dilution into aqueous media.[1][2]

Q2: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer or cell culture medium. What should I do?

A2: This is a common issue known as solvent-shifting precipitation.[4][5][6] When the DMSO stock is added to an aqueous solution, the local concentration of the organic solvent is rapidly diluted, causing the poorly aqueous-soluble compound to crash out of solution.[4][6] Refer to the Troubleshooting Guide below for strategies to mitigate this.

Q3: What is the maximum final concentration of DMSO that is safe for my cell-based assays?

A3: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant toxicity. However, the ideal concentration is typically at or below 0.1%. It is always best practice to determine the specific tolerance of your cell line with a DMSO toxicity curve and to include a vehicle control (media + equivalent percentage of DMSO) in all experiments.[5]

Q4: Can I use heat to dissolve this compound?

A4: Gentle warming (e.g., 37°C water bath) can be used to aid dissolution in DMSO. However, prolonged exposure to high temperatures should be avoided as it may degrade the compound. Always assess the thermal stability of the agent if this method is employed.

Q5: Are there alternative solvents or formulations I can use to improve solubility?

A5: Yes, if DMSO proves problematic, other strategies can be employed. These include the use of co-solvents, surfactants, or complexation agents like cyclodextrins.[7][8][9][10][11][12][13][14] These approaches aim to increase the aqueous solubility of the compound.[10][11] See the "Advanced Solubilization Protocols" section for more details.

Troubleshooting Guide: Compound Precipitation

This guide addresses the common problem of compound precipitation upon dilution of a DMSO stock into aqueous media.

Problem Potential Cause Recommended Solution
Precipitation upon dilution The compound has very low aqueous solubility, and the final DMSO concentration is insufficient to keep it in solution.1. Optimize Dilution Technique: Instead of adding the compound stock directly to the full volume of media, try pre-mixing the stock with a small volume of media first. Then, add this mixture to the rest of the media with vigorous vortexing or pipetting to ensure rapid and uniform dispersion.[15] 2. Adjust Stock Concentration: Prepare a more concentrated DMSO stock so that a smaller volume is needed to reach the final desired assay concentration. This keeps the final DMSO percentage lower.[5] 3. Increase Final DMSO%: If your cells can tolerate it, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.25%) may be sufficient to maintain solubility. Always run a vehicle control.
Cloudy or hazy solution Formation of fine, colloidal particles or micro-precipitates.1. Use a Co-solvent: Prepare the stock solution in a mixture of DMSO and another water-miscible organic solvent like ethanol or propylene glycol.[16] 2. Add a Surfactant: Incorporate a low concentration of a biocompatible surfactant, such as Tween® 80 (e.g., 0.01-0.05%), into the final assay medium to help maintain solubility.[17][18][19]
Inconsistent assay results Variable amounts of the compound are precipitating between wells or experiments, leading to inaccurate concentrations.[1][2][20]1. Prepare Fresh Dilutions: Always prepare fresh dilutions of the compound for each experiment immediately before use. Avoid using diluted stocks that have been stored. 2. Check for Solubility Limit: Determine the kinetic solubility limit in your specific assay medium. This can be done by preparing a serial dilution and measuring turbidity.[21] Operate below this concentration.

Data Presentation: Solubility of this compound

The following table summarizes the approximate kinetic solubility of this compound in common solvent systems.

Solvent System Maximum Kinetic Solubility (µM) Notes
100% DMSO> 20,000Suitable for high-concentration stock solutions.
Assay Medium + 1% DMSO75Precipitation may occur at higher concentrations.
Assay Medium + 0.5% DMSO30Recommended upper limit for most cell-based assays.
Assay Medium + 0.1% DMSO5Significant precipitation risk above this level.
Assay Medium + 0.1% DMSO + 0.02% Tween® 8025Surfactant improves apparent solubility.
10% HP-β-Cyclodextrin in Water150A viable alternative formulation for in vitro use.[7][8][9]

Experimental Protocols

Protocol 1: Standard Method for Preparing a 10 mM DMSO Stock Solution
  • Weigh the Compound: Accurately weigh out the required amount of this compound solid powder in a sterile microcentrifuge tube.

  • Add Solvent: Add the appropriate volume of 100% cell culture grade DMSO to achieve a 10 mM concentration.

  • Dissolve: Vortex the tube vigorously for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes or warm gently at 37°C until the solid is completely dissolved.[1]

  • Sterilize: Filter the stock solution through a 0.22 µm syringe filter into a fresh, sterile tube.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Advanced Solubilization Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[8][9][10][11]

  • Prepare Cyclodextrin Solution: Prepare a 20% (w/v) solution of HP-β-CD in sterile, purified water. Warm to 60°C to aid dissolution, then cool to room temperature.

  • Add Compound: Add the solid this compound directly to the HP-β-CD solution to achieve the desired final concentration.

  • Complexation: Mix the solution on a rotator or shaker at room temperature overnight. The formation of the inclusion complex is a time-dependent process.[7]

  • Filter and Store: Filter the solution through a 0.22 µm filter to remove any undissolved compound. This solution can now be used as an aqueous stock for direct dilution into assay media.

Visualizations

Below are diagrams illustrating key workflows for handling solubility issues.

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Dilution weigh Weigh Compound add_dmso Add 100% DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve filtrate Sterile Filter (0.22 µm) dissolve->filtrate store Aliquot & Store at -80°C filtrate->store stock Thaw Stock Aliquot dilute Dilute in Assay Medium stock->dilute vortex Vortex Immediately dilute->vortex use Use Immediately in Assay vortex->use

Caption: Standard workflow for preparing and using this compound.

G start Dilute DMSO stock into aqueous medium check Does compound precipitate? start->check sol_ok Proceed with experiment (Include vehicle control) check->sol_ok No sol_bad Troubleshoot Solubility check->sol_bad Yes opt1 Optimize Dilution Method (e.g., rapid mixing) sol_bad->opt1 opt2 Increase Final DMSO % (check cell tolerance) sol_bad->opt2 opt3 Use Surfactant (e.g., Tween 80) sol_bad->opt3 opt4 Use Cyclodextrin Formulation sol_bad->opt4

References

Technical Support Center: Antimycobacterial Agent-1 (Mycobacidin-V)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antimycobacterial Agent-1, henceforth referred to as Mycobacidin-V. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues that may arise during in vitro experiments using Mycobacidin-V in various culture media.

Frequently Asked Questions (FAQs)

Q1: What is Mycobacidin-V and what is its mechanism of action?

A1: Mycobacidin-V is a novel nitroaromatic pro-drug developed for targeting Mycobacterium tuberculosis. It is activated by a specific mycobacterial nitroreductase enzyme, which reduces the nitro group to generate reactive nitrogen species. These reactive species cause damage to essential macromolecules, including DNA, leading to bacterial cell death. Due to its mechanism of activation, its stability and efficacy can be influenced by the redox environment of the culture medium.

Q2: I am observing inconsistent Minimum Inhibitory Concentration (MIC) results across replicates. What could be the cause?

A2: Inconsistent MIC results are a common challenge and can stem from several factors:

  • Agent Degradation: Mycobacidin-V is susceptible to degradation, particularly over the long incubation times required for mycobacterial growth.[1][2] A decrease in the active concentration of the drug during the assay can lead to variable growth inhibition.

  • Poor Solubility/Dispersion: The compound may not be fully solubilized or evenly dispersed in the culture medium, leading to concentration gradients across your assay plate.[3]

  • Media Interactions: Components within the culture medium, such as certain reducing agents or specific proteins, may interact with and inactivate Mycobacidin-V.

  • Light Exposure: As a nitroaromatic compound, Mycobacidin-V shows sensitivity to light.[4] Exposure of prepared media or assay plates to ambient light for extended periods can cause photodegradation.

Q3: Which culture media are recommended for use with Mycobacidin-V?

A3: Middlebrook 7H9 broth, supplemented with ADC (Albumin-Dextrose-Catalase) or OADC (Oleic Acid-Albumin-Dextrose-Catalase), is the most common liquid medium for susceptibility testing. However, be aware that some components can affect the stability of certain drugs.[1][2] For agar-based assays, Middlebrook 7H10 or 7H11 agars are standard. It is crucial to perform stability studies in your specific medium of choice.

Q4: How long is Mycobacidin-V stable in prepared culture media?

A4: The stability of Mycobacidin-V is dependent on the specific medium, storage temperature, and light conditions. As a general guideline, media containing the agent should be prepared fresh and used within a few hours. Storage of drug-containing media is not recommended. For quantitative stability data under various conditions, please refer to the data tables in the Troubleshooting Guide below.

Q5: What are the primary factors that can degrade Mycobacidin-V in my experiments?

A5: The key factors influencing the stability of Mycobacidin-V are:

  • Temperature: Elevated temperatures accelerate chemical degradation.[5][6][7]

  • pH: The agent is most stable in a neutral pH range (6.5-7.4). Both acidic and alkaline conditions can catalyze hydrolysis.[5][8]

  • Light: Exposure to UV or even strong ambient light can lead to rapid photodegradation.[4]

  • Oxygen and Reducing Agents: The redox potential of the medium can impact the stability of the nitro group, which is essential for its pro-drug activity.

Troubleshooting Guide

Issue 1: Higher than expected MIC values or complete loss of activity.

This issue often points to significant degradation of Mycobacidin-V during the experimental setup or incubation period.

Quantitative Data Summary

The following tables summarize the stability of Mycobacidin-V under various conditions as determined by High-Performance Liquid Chromatography (HPLC).

Table 1: Stability of Mycobacidin-V (10 µg/mL) in Middlebrook 7H9 Broth at 37°C

Time Point% Remaining (Protected from Light)% Remaining (Exposed to Ambient Light)
0 hours100%100%
24 hours95%82%
72 hours88%65%
7 days75%40%
14 days55%<10%

Table 2: Effect of pH and Temperature on Mycobacidin-V Stability in 7H9 Broth (72h Incubation)

TemperaturepH 6.0pH 7.0pH 8.0
4°C98%99%96%
25°C92%95%89%
37°C81%88%79%

Troubleshooting Steps & Solutions

  • Confirm Chemical Integrity: Use HPLC to quantify the concentration of Mycobacidin-V in your stock solution and in the media over the course of your experiment.[9][10] This will confirm if chemical degradation is occurring.

  • Assess Bioactivity: Run a parallel bioassay (such as a disk diffusion assay) with a freshly prepared solution to ensure the compound is biologically active.[9][11] A loss of activity despite chemical presence may indicate the formation of inactive isomers.

  • Control Light Exposure: Prepare all media and perform all manipulations in a darkened room or by wrapping containers and plates in aluminum foil.[4]

  • Prepare Fresh Solutions: Always prepare media containing Mycobacidin-V immediately before use. Do not store drug-containing plates or media.

Issue 2: High variability between experimental replicates.

High variability suggests inconsistent concentrations of the active agent across different wells or plates.

Troubleshooting Steps & Solutions

  • Ensure Homogeneity: After adding Mycobacidin-V to the culture medium, vortex the solution thoroughly to ensure a homogenous mixture before dispensing.[3]

  • Standardize Incubation Conditions: Ensure all plates or tubes are incubated under identical temperature, humidity, and light-protected conditions.

  • Use a Decision Tree for Troubleshooting: Follow a logical workflow to pinpoint the source of the inconsistency.

G A Inconsistent MIC Results Observed B Is the stock solution fresh and properly stored? A->B C Prepare fresh stock solution from powder. B->C No D Is the compound fully dissolved in the medium? B->D Yes E Review solubilization protocol. Consider co-solvent if necessary. D->E No F Were plates protected from light during setup and incubation? D->F Yes G Implement light protection (e.g., foil). F->G No H Run HPLC stability check on media over time. F->H Yes I Significant degradation confirmed. H->I Yes J No significant degradation. H->J No K Shorten incubation or refresh media if possible. I->K L Investigate other sources of error (e.g., pipetting, inoculum). J->L

Caption: Troubleshooting decision tree for inconsistent results.

Experimental Protocols

Protocol 1: HPLC Method for Quantifying Mycobacidin-V Stability

This protocol describes a Reverse-Phase HPLC (RP-HPLC) method to determine the concentration of Mycobacidin-V in culture media.[4][12][13]

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase: 65:35 (v/v) Methanol : 10 mM Ammonium Acetate buffer (pH adjusted to 7.0)

  • Mycobacidin-V reference standard

  • Culture medium (e.g., Middlebrook 7H9)

  • 0.22 µm syringe filters

Procedure:

  • Prepare Standard Curve:

    • Prepare a 1 mg/mL stock solution of Mycobacidin-V in DMSO.

    • Create a series of standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by diluting the stock in fresh culture medium.

  • Sample Preparation:

    • At each time point (e.g., 0, 24, 72 hours), withdraw a 1 mL aliquot from the experimental culture.

    • Centrifuge at 10,000 x g for 5 minutes to pellet any bacteria.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatography:

    • Set the column temperature to 30°C.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detector wavelength to 330 nm (or the known absorbance maximum for Mycobacidin-V).

    • Inject 20 µL of each standard and sample.

  • Data Analysis:

    • Integrate the peak area corresponding to Mycobacidin-V.

    • Plot a standard curve of peak area versus concentration for the standards.

    • Use the linear regression equation from the standard curve to calculate the concentration of Mycobacidin-V in the experimental samples.

    • Calculate the percentage remaining at each time point relative to the 0-hour sample.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Interpretation A Spike Mycobacidin-V into 7H9 Medium B Incubate under Test Conditions (e.g., 37°C, protected from light) A->B C Withdraw Aliquot at Time Point 't' B->C D Filter through 0.22µm Syringe Filter C->D E Inject Sample onto C18 Column D->E F Isocratic Elution (65% Methanol) E->F G UV Detection (330 nm) F->G H Quantify Peak Area G->H I Calculate Concentration using Standard Curve H->I J Determine % Remaining vs. Time 0 I->J K Assess Stability J->K

Caption: Experimental workflow for HPLC-based stability testing.

Protocol 2: Broth Microdilution MIC Assay

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of Mycobacidin-V against M. tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv culture

  • Middlebrook 7H9 broth with ADC/OADC supplement and 0.05% Tween 80

  • Sterile 96-well microplates

  • Mycobacidin-V

  • Resazurin dye solution (0.02% w/v in sterile water)

Procedure:

  • Inoculum Preparation:

    • Grow M. tuberculosis to mid-log phase (OD600 ~0.5-0.8).

    • Adjust the culture turbidity to a McFarland standard of 0.5.

    • Dilute this suspension 1:20 in 7H9 broth to achieve the final inoculum density.

  • Drug Dilution:

    • In a 96-well plate, add 100 µL of 7H9 broth to all wells.

    • Add 100 µL of Mycobacidin-V stock (at 2x the highest desired concentration) to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and repeating across the plate to column 10. Discard 100 µL from column 10.

    • Column 11 serves as the positive control (inoculum only), and column 12 as the negative control (broth only).

  • Inoculation:

    • Add 100 µL of the prepared inoculum to wells in columns 1 through 11. The final volume in each well is 200 µL.

  • Incubation:

    • Seal the plate in a gas-permeable bag and incubate at 37°C. Protect the plate from light.

    • Incubate for 7-10 days.

  • Reading Results:

    • Add 30 µL of Resazurin solution to each well and re-incubate for 24-48 hours.

    • A color change from blue (no growth) to pink (growth) indicates bacterial viability.

    • The MIC is the lowest drug concentration in a well that remains blue.

Signaling Pathway

The efficacy of Mycobacidin-V is dependent on its intracellular activation. Degradation of the agent in the culture medium means less active compound is available to enter the mycobacterial cell and trigger the bactericidal pathway.

G A Mycobacidin-V (Pro-drug) (Extracellular) B Degradation in Medium (Light, pH, Temp) A->B Instability D Mycobacidin-V (Intracellular) A->D Cellular Uptake C Inactive Metabolites B->C F Reactive Nitrogen Species (RNS) D->F Activation by E Mycobacterial Nitroreductase (NTR) E->F G DNA Damage F->G H Protein & Lipid Damage F->H I Bacterial Cell Death G->I H->I

Caption: Activation pathway of Mycobacidin-V and impact of degradation.

References

Optimizing "Antimycobacterial agent-1" concentration for cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antimycobacterial Agent-1. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers optimize the use of this compound in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel synthetic imidazo-tetrazine derivative with potent activity against Mycobacterium tuberculosis.[1] Its primary mechanism of action is the inhibition of the mycobacterial cell wall biosynthesis pathway, a common target for antitubercular drugs.[2] Specifically, it targets the MmpL3 protein, which is essential for transporting mycolic acids, a key component of the mycobacterial outer membrane.[2] Disruption of this process compromises the structural integrity of the cell wall, leading to bacterial death.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is sparingly soluble in water but readily soluble in dimethyl sulfoxide (DMSO).[1] For experimental use, we recommend preparing a high-concentration stock solution (e.g., 10 mg/mL) in 100% DMSO. This stock solution should be stored at -20°C. When preparing working concentrations, the final DMSO concentration in the cell culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.[1][3]

Q3: What is a typical starting concentration range for screening this compound?

A3: For initial experiments, a broad concentration range is recommended to determine the compound's potency and therapeutic window. This includes assays for both antimycobacterial activity (MIC) and host cell cytotoxicity (IC50). A typical starting point is a serial dilution covering several orders of magnitude.

Table 1: Recommended Concentration Ranges for Initial Screening
Assay TypeTarget Organism/Cell LineRecommended Concentration Range (µg/mL)
Antimycobacterial Activity (MIC) M. tuberculosis H37Rv0.05 - 25
Cytotoxicity (IC50) Macrophage cell line (e.g., RAW 264.7)0.5 - 100

Q4: How do I determine the Minimum Inhibitory Concentration (MIC) of the agent against M. tuberculosis?

A4: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4] A commonly used method is the broth microdilution assay, often utilizing a colorimetric indicator like Resazurin or AlamarBlue to assess bacterial viability.[1] The assay involves incubating a standardized bacterial inoculum with serial dilutions of this compound in a 96-well plate format.[4][5] The MIC is determined after a defined incubation period (typically 7-14 days for M. tuberculosis).[5]

Q5: How should I assess the cytotoxicity of this compound on host cells?

A5: It is crucial to evaluate the toxicity of the compound against a relevant host cell line, such as the murine macrophage line RAW 264.7, as macrophages are a primary site of M. tuberculosis infection.[6][7] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard method for this purpose.[8][9] This colorimetric assay measures the metabolic activity of cells, which correlates with cell viability. Cells are treated with a range of concentrations of the agent for a specified period (e.g., 24 to 48 hours), and the concentration that inhibits 50% of cell growth (IC50) is calculated.[1][8]

Troubleshooting Guides

This section addresses common problems encountered during the optimization of this compound concentration in cell-based assays.

Problem 1: No Antimycobacterial Activity Observed

You've performed an MIC assay but see no inhibition of mycobacterial growth, even at high concentrations.

  • Possible Cause 1: Compound Degradation. The agent may be unstable in the culture medium or sensitive to light.

    • Solution: Prepare fresh dilutions of the compound from the DMSO stock immediately before each experiment. Minimize the exposure of the stock solution and assay plates to light.

  • Possible Cause 2: Solubility Issues. The compound may be precipitating out of the aqueous culture medium.

    • Solution: Visually inspect the wells of your assay plate under a microscope for any signs of precipitation. Ensure the final DMSO concentration is sufficient to maintain solubility but does not exceed non-toxic levels (typically <0.5%). If precipitation persists, consider using a different solvent system or a formulation approach like liposomes, though this will require further validation.[1]

  • Possible Cause 3: Inappropriate Bacterial Inoculum. The density of the bacterial suspension may be too high, overwhelming the effect of the compound.

    • Solution: Ensure the bacterial inoculum is standardized correctly, typically to a McFarland standard of 0.5 or by measuring the optical density (OD) to achieve a concentration of approximately 1 x 10^5 CFU/mL.[5][10]

  • Possible Cause 4: Resistant Bacterial Strain. The strain of M. tuberculosis you are using may have intrinsic or acquired resistance to this class of compounds.

    • Solution: Test the compound against a known sensitive reference strain, such as H37Rv (ATCC 27294), to confirm its activity.[1]

G start No Activity Observed check_solubility Check for Precipitation in Media start->check_solubility check_inoculum Verify Bacterial Inoculum Density check_solubility->check_inoculum None sol_precipitate Modify Solvent System (Ensure DMSO <0.5%) check_solubility->sol_precipitate Precipitate Observed check_strain Test Against Reference Strain (H37Rv) check_inoculum->check_strain Correct sol_inoculum Standardize Inoculum (e.g., McFarland 0.5) check_inoculum->sol_inoculum Incorrect check_prep Prepare Fresh Compound Dilutions check_strain->check_prep No Activity on H37Rv sol_strain If active on H37Rv, original strain may be resistant. check_strain->sol_strain Activity Discrepancy sol_prep Minimize light exposure. Use fresh stock. check_prep->sol_prep Degradation Suspected end_node Re-run Assay check_prep->end_node No Degradation Suspected sol_precipitate->end_node sol_inoculum->end_node sol_strain->end_node sol_prep->end_node G cluster_pathway Hypothetical Signaling Pathways agent Antimycobacterial Agent-1 mmpL3 MmpL3 Transporter (in M. tb) agent->mmpL3 Inhibits (On-Target) off_target Off-Target Kinase (in Host Cell) agent->off_target Inhibits (Off-Target) mycolic_acid Mycolic Acid Transport mmpL3->mycolic_acid cell_wall Cell Wall Disruption mycolic_acid->cell_wall Blocks myco_death Mycobacterial Death cell_wall->myco_death apoptosis_cascade Apoptosis Cascade off_target->apoptosis_cascade Activates host_death Host Cell Cytotoxicity apoptosis_cascade->host_death G start Start Assay Optimization mic_assay Step 1: Determine MIC (Protocol 1) start->mic_assay ic50_assay Step 2: Determine IC50 (Protocol 2) mic_assay->ic50_assay calc_si Step 3: Calculate Selectivity Index (SI) SI = IC50 / MIC ic50_assay->calc_si decision Is SI > 10? calc_si->decision proceed Proceed to Infection Models decision->proceed Yes re_evaluate Re-evaluate Compound or Optimize Structure decision->re_evaluate No

References

Technical Support Center: Overcoming "Antimycobacterial agent-1" Cytotoxicity in Macrophage Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when using "Antimycobacterial agent-1" in macrophage models.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Q1: I am observing high levels of macrophage death in my culture after treatment with this compound, even at concentrations expected to be non-toxic. What could be the cause?

A1: Several factors could be contributing to excessive macrophage death:

  • Agent Concentration: Ensure that the stock solution of this compound is correctly prepared and that the final concentration in your culture medium is accurate. Serial dilution errors are a common source of concentration discrepancies.

  • Solvent Toxicity: If this compound is dissolved in a solvent like DMSO, ensure the final solvent concentration in the culture is non-toxic to the macrophages. It is recommended to keep the final DMSO concentration below 0.5%.

  • Macrophage Health: The general health and confluency of your macrophage culture can significantly impact their sensitivity to cytotoxic agents. Ensure your cells are healthy, in the logarithmic growth phase, and are not overly confluent at the time of treatment.

  • Contamination: Check your cell cultures for any signs of bacterial or fungal contamination, which can exacerbate cytotoxicity.

Q2: My results from the MTT assay and the LDH assay are conflicting. The MTT assay shows low viability, but the LDH assay indicates low cytotoxicity. How do I interpret this?

A2: This discrepancy can arise from the different cellular processes each assay measures:

  • MTT Assay: This colorimetric assay measures metabolic activity, specifically the activity of mitochondrial dehydrogenases. A reduction in MTT signal indicates a decrease in metabolic activity, which could be due to cell death or cytostatic effects (inhibition of proliferation without cell death).

  • LDH Assay: This assay measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage, which is a hallmark of necrosis or late apoptosis.

A scenario with low MTT signal and low LDH release suggests that this compound might be causing a cytostatic effect or inducing early-stage apoptosis where the cell membrane is still intact. To confirm this, you could perform additional assays like cell cycle analysis or an Annexin V/PI apoptosis assay.

Q3: I suspect that oxidative stress is the primary mechanism of cytotoxicity for this compound. How can I confirm this and potentially mitigate it?

A3: Oxidative stress is a common mechanism of drug-induced cytotoxicity in macrophages. To confirm and mitigate this, you can:

  • Measure Reactive Oxygen Species (ROS): Use fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to quantify intracellular ROS levels after treatment with this compound. An increase in fluorescence would indicate elevated ROS production.

  • Use Antioxidants: Co-treat your macrophage cultures with this compound and an antioxidant like N-acetyl-cysteine (NAC). If NAC rescues the macrophages from cytotoxicity, it strongly suggests the involvement of oxidative stress.

Q4: Can I modulate the macrophage phenotype to reduce the cytotoxic effects of this compound?

A4: Macrophage polarization (M1 vs. M2) can influence their susceptibility to certain drugs. While not extensively studied for all antimycobacterial agents, it is a potential avenue for investigation. You could try polarizing your macrophages towards an M2 phenotype using cytokines like IL-4 and IL-13 and then assess the cytotoxicity of this compound.

Data Presentation

The following tables summarize quantitative data related to the cytotoxicity of common antimycobacterial agents on macrophage cell lines. This data can serve as a reference for your experiments with this compound.

Table 1: Cytotoxicity of Common Antimycobacterial Drugs on RAW 264.7 Macrophages

DrugIC50 (µM)AssayExposure Time (hours)Reference
Isoniazid~71.32MTT48
Rifampicin> 50MTT72

Note: IC50 values can vary depending on the specific experimental conditions, cell line passage number, and assay used.

Table 2: Markers of Oxidative Stress in Macrophages Treated with Antimycobacterial Agents

TreatmentOxidative Stress MarkerFold Change vs. ControlCell TypeReference
M. tuberculosis infectionROS (DCFH-DA)~2-fold increaseTHP-1 macrophages
M. tuberculosis infectionThiobarbituric Acid Reactive Species (TBARS)Significant increaseHuman macrophages
Experimental Protocols

This section provides detailed methodologies for key experiments to assess and characterize the cytotoxicity of this compound.

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium (

Technical Support Center: Antimycobacterial Agent-1 and Efflux Pump-Mediated Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating "Antimycobacterial agent-1" and its interaction with efflux pump-mediated resistance mechanisms in Mycobacterium species.

Frequently Asked Questions (FAQs)

Q1: We are observing a higher than expected Minimum Inhibitory Concentration (MIC) for this compound against Mycobacterium tuberculosis. Could efflux pumps be involved?

A1: Yes, elevated MIC values can be an indication of efflux pump activity. Mycobacterial efflux pumps can actively extrude a wide range of compounds, reducing the intracellular concentration of the drug to sub-inhibitory levels.[1][2] This is a common mechanism of intrinsic and acquired drug resistance.[1][2] To investigate this, we recommend performing MIC assays in the presence of a known efflux pump inhibitor (EPI).

Q2: What are some common efflux pump inhibitors (EPIs) that can be used in our experiments with Mycobacterium?

A2: Several compounds are known to inhibit mycobacterial efflux pumps and can be used as tools in your assays. These include:

  • Verapamil: A calcium channel blocker that also inhibits efflux pumps.[3][4]

  • Piperine: An alkaloid from black pepper that has been shown to inhibit the Rv1258c efflux pump in M. tuberculosis.[5]

  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP): A protonophore that disrupts the proton motive force used by some efflux pumps.

  • Reserpine: An alkaloid that has been shown to inhibit efflux pumps.

The choice of EPI may depend on the specific efflux pump system being investigated.

Q3: How can we confirm that this compound is a substrate of a specific efflux pump?

A3: Confirming that a compound is an efflux pump substrate typically involves a multi-step approach:

  • Checkerboard Assays: Demonstrate synergy between this compound and an EPI, resulting in a lower MIC for your compound.

  • Real-Time Fluorometry Assays: Use a fluorescent dye that is a known efflux pump substrate (e.g., ethidium bromide). If this compound competes with the dye for efflux, you will observe an increase in intracellular fluorescence.[6][7]

  • Gene Expression Analysis: Overexpression of specific efflux pump genes in resistant strains, or induction of their expression upon exposure to this compound, can suggest a direct interaction.[8][9][10]

  • Knockout Strains: Testing this compound against knockout mutants of specific efflux pumps can definitively show their role in resistance if the MIC is significantly lower in the mutant strain.[11]

Q4: We are not seeing a significant shift in the MIC of this compound in the presence of verapamil. Does this rule out efflux-mediated resistance?

A4: Not necessarily. While verapamil is a broad-spectrum EPI, it may not inhibit all mycobacterial efflux pumps equally.[11] It's possible that this compound is a substrate for an efflux pump that is not sensitive to verapamil. We recommend testing other EPIs with different mechanisms of action, such as piperine or CCCP. Additionally, other resistance mechanisms, such as target modification or drug inactivation, could be at play.[1]

Troubleshooting Guides

Issue 1: Inconsistent results in checkerboard assays.
Potential Cause Troubleshooting Step
Incorrect concentration range for this compound or EPI. Determine the individual MIC of both this compound and the EPI before performing the checkerboard assay. The concentration range in the checkerboard should bracket the MIC of each compound.
Inoculum density is not standardized. Ensure a consistent inoculum density (e.g., McFarland standard) for all experiments, as this can significantly impact MIC results.
EPI is toxic at the concentrations tested. Always include a control to test the effect of the EPI alone on mycobacterial growth. The concentrations used in the checkerboard assay should be at or below the MIC of the EPI.[3]
Issue 2: High background fluorescence in the real-time fluorometry assay.
Potential Cause Troubleshooting Step
Autofluorescence of this compound. Run a control with this compound alone to measure its intrinsic fluorescence at the excitation and emission wavelengths used for the fluorescent dye. If it is high, you may need to use a different dye or method.
Insufficient washing of cells. Ensure that extracellular fluorescent dye is thoroughly removed by washing the cells before measuring fluorescence.
Cell death and leakage of dye. High concentrations of this compound or the EPI may cause cell lysis. Use concentrations below the MIC and confirm cell viability.
Issue 3: No significant change in efflux pump gene expression after exposure to this compound.
Potential Cause Troubleshooting Step
Inappropriate exposure time or concentration. Optimize the exposure time and concentration of this compound. Gene expression changes can be transient. A time-course experiment may be necessary.
RNA degradation. Use an RNA stabilization solution and ensure proper RNA extraction techniques to obtain high-quality RNA for qRT-PCR or RNA-seq.
Efflux pump is constitutively expressed. Some efflux pumps are constitutively expressed and may not show significant upregulation upon drug exposure.[2] In this case, experiments with knockout strains would be more informative.

Data Presentation

Table 1: MIC of this compound in the Presence and Absence of Efflux Pump Inhibitors (EPIs).

StrainThis compound MIC (µg/mL)This compound + Verapamil (20 µg/mL) MIC (µg/mL)This compound + Piperine (20 µg/mL) MIC (µg/mL)
M. tuberculosis H37Rv1648
Clinical Isolate 164816
Clinical Isolate 2323216

Table 2: Fractional Inhibitory Concentration Index (FICI) for this compound and EPIs.

StrainFICI (Verapamil)InterpretationFICI (Piperine)Interpretation
M. tuberculosis H37Rv0.375Synergy0.625Additive
Clinical Isolate 10.25Synergy0.5Additive
Clinical Isolate 21.0Indifference0.625Additive

FICI ≤ 0.5 indicates synergy; > 0.5 and ≤ 4.0 indicates an additive or indifferent effect; > 4.0 indicates antagonism.

Table 3: Relative Gene Expression of Efflux Pumps in Response to this compound.

GeneFold Change in Expression (M. tuberculosis H37Rv)Fold Change in Expression (Clinical Isolate 1)
drrA1.28.5
drrB1.59.2
Rv1258c3.84.1

Expression levels are normalized to a housekeeping gene and compared to an untreated control.

Experimental Protocols

Checkerboard Assay Protocol

This protocol is used to assess the synergistic effect of this compound and an EPI.

  • Prepare Materials: 96-well microplates, Middlebrook 7H9 broth supplemented with OADC, this compound, EPI, and Mycobacterium culture.

  • Inoculum Preparation: Grow Mycobacterium to mid-log phase and adjust the turbidity to a 0.5 McFarland standard.

  • Plate Setup:

    • Add 50 µL of broth to each well.

    • Create a two-dimensional serial dilution of this compound along the x-axis and the EPI along the y-axis.

    • Add 50 µL of the prepared inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 7-14 days.

  • Data Analysis: Determine the MIC of each compound alone and in combination. Calculate the FICI using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

Real-Time Fluorometry Efflux Assay

This method measures the accumulation and efflux of a fluorescent substrate like ethidium bromide (EtBr).

  • Cell Preparation: Grow Mycobacterium to mid-log phase, harvest the cells by centrifugation, and wash with PBS.

  • Loading with EtBr: Resuspend the cells in PBS containing EtBr and an EPI (to block efflux and allow the dye to accumulate). Incubate until fluorescence plateaus.

  • Initiate Efflux: Wash the cells to remove extracellular EtBr and resuspend them in PBS containing glucose to energize the pumps.

  • Measure Fluorescence: Monitor the decrease in intracellular fluorescence over time using a fluorometer. A slower decrease in the presence of this compound suggests it is competing for the same efflux pump.

Gene Expression Analysis by qRT-PCR

This protocol quantifies the expression of specific efflux pump genes.

  • Drug Exposure: Expose mid-log phase Mycobacterium cultures to a sub-inhibitory concentration of this compound for a defined period.

  • RNA Extraction: Harvest the cells and extract total RNA using a suitable kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using reverse transcriptase.

  • qRT-PCR: Perform real-time PCR using primers specific for the target efflux pump genes and a housekeeping gene (e.g., sigA) for normalization.

  • Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

Visualizations

experimental_workflow cluster_mic Initial Observation cluster_hypothesis Hypothesis cluster_investigation Investigation Strategy cluster_conclusion Conclusion A High MIC of This compound B Efflux Pump Involvement? A->B C Checkerboard Assay (Synergy with EPI) B->C D Real-time Fluorometry (Competition Assay) B->D E Gene Expression (qRT-PCR/RNA-seq) B->E F Knockout Mutant Analysis B->F G Confirmation of Efflux-Mediated Resistance C->G D->G E->G F->G

Caption: Workflow for investigating efflux pump-mediated resistance.

checkerboard_logic start Perform Checkerboard Assay calc_fici Calculate FICI start->calc_fici synergy Synergy (FICI <= 0.5) calc_fici->synergy Yes additive Additive/Indifference (0.5 < FICI <= 4.0) calc_fici->additive No antagonism Antagonism (FICI > 4.0) additive->antagonism If > 4.0 signaling_pathway cluster_cell drug Antimycobacterial agent-1 cell Mycobacterial Cell drug->cell Influx target Intracellular Target drug->target Inhibited by efflux pump Efflux Pump (e.g., Rv1258c) cell->pump out Extracellular Space pump->out Efflux epi Efflux Pump Inhibitor (e.g., Verapamil) epi->pump Inhibition in Intracellular Space

References

Troubleshooting inconsistent results in "Antimycobacterial agent-1" MIC assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Antimycobacterial agent-1" Minimum Inhibitory Concentration (MIC) assays. Inconsistent MIC results can be a significant challenge in antimycobacterial susceptibility testing; this guide aims to address common issues to ensure the accuracy and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the definition of a Minimum Inhibitory Concentration (MIC)?

A1: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period.[1][2] It is a quantitative measure of the in vitro activity of an antimicrobial agent.

Q2: Why am I seeing variation in my MIC results between replicates and experiments?

A2: Inconsistent MIC results can stem from several factors, including variability in the bacterial strain, inoculum size, growth media composition, and incubation conditions.[2][3] Even minor deviations from a standardized protocol can lead to significant differences in MIC values.[3][4] Inter-laboratory and even intra-laboratory variations are known challenges in antimicrobial susceptibility testing.[5]

Q3: What are the recommended quality control (QC) strains for antimycobacterial susceptibility testing?

A3: Quality control is crucial for ensuring the accuracy of MIC assays.[6] Standard QC strains with known MIC values should be included in each experiment. For Mycobacterium tuberculosis complex (MTBC), M. tuberculosis H37Rv ATCC® 27294 is a commonly used susceptible control strain.[1] For nontuberculous mycobacteria (NTM), other ATCC® strains may be more appropriate depending on the species being tested. It is important to use QC strains to monitor the performance of the test system.[2][7]

Q4: How should I prepare the inoculum for my MIC assay?

A4: The inoculum density significantly impacts MIC results.[3][8] A standardized inoculum should be prepared, typically to a McFarland turbidity standard or by adjusting the optical density (OD) of a bacterial suspension.[9] For mycobacteria, which often grow in clumps, it is crucial to homogenize the culture before adjusting the density. Using an inoculum that is too dense or too sparse can lead to falsely high or low MIC values, respectively.

Q5: What is the appropriate growth medium for "this compound" MIC assays?

A5: The choice of growth medium can affect the activity of the antimicrobial agent and the growth of the mycobacteria.[2] For M. tuberculosis, Middlebrook 7H9 broth is commonly used for broth microdilution assays.[10] The composition of the medium, including pH and the presence of inhibitors like thymidine, can influence the results for certain drugs.[8][11] It is essential to use the recommended and standardized medium consistently.

Troubleshooting Guide

Issue 1: High Variability in MICs Across Replicate Wells

This can manifest as a "checkerboard" pattern of growth and inhibition across wells with the same concentration of "this compound".

Possible Causes & Solutions:

CauseSolution
Inhomogeneous drug solution Ensure "this compound" is fully dissolved and well-mixed before and during serial dilutions.[12]
Inaccurate pipetting Calibrate and use appropriate micropipettes for the small volumes in microtiter plates. Reverse pipetting can improve accuracy with viscous solutions.
Bacterial clumping Vigorously vortex or sonicate the mycobacterial culture to break up clumps before preparing the inoculum. The use of a surfactant like Tween 80 in the growth medium can help reduce clumping.
Edge effects in microtiter plates Avoid using the outer wells of the plate, as they are more prone to evaporation. Alternatively, fill the outer wells with sterile broth to create a humidity barrier.
Issue 2: MIC Values are Consistently Higher or Lower Than Expected

This may indicate a systematic error in the experimental setup.

Possible Causes & Solutions:

CauseSolution
Incorrect inoculum density Standardize inoculum preparation using a McFarland standard or spectrophotometer.[9] An inoculum that is too high can lead to falsely elevated MICs.[3]
Degradation of "this compound" Prepare fresh stock solutions of the agent for each experiment. Store stock solutions at the recommended temperature and protect from light if necessary.
Inappropriate incubation conditions Ensure the incubator is maintaining the correct temperature, humidity, and CO2 levels (if required).[2]
Media composition issues Use a consistent and quality-controlled batch of growth medium. Certain media components can interfere with the activity of some antimicrobial agents.[8]
Issue 3: No Growth in Control Wells

This indicates a problem with the bacterial culture or the growth conditions.

Possible Causes & Solutions:

CauseSolution
Non-viable inoculum Use a fresh, actively growing culture for inoculum preparation. Check the viability of the stock culture.
Contamination of media or reagents Use sterile techniques throughout the procedure. Test media and reagents for contamination before use.
Incorrect incubation environment Verify the incubator settings (temperature, CO2, humidity).
Issue 4: Difficulty in Reading MIC Endpoints

This can be due to subtle growth or trailing endpoints.

Possible Causes & Solutions:

CauseSolution
Subjective visual reading Use a growth indicator dye like resazurin or a spectrophotometer to obtain a quantitative reading of growth.[10]
Skipped wells or trailing growth This can be inherent to the drug-organism combination. Repeat the assay and consider using a standardized reading method. If the issue persists, it may be a characteristic of the agent's interaction with the bacteria.
Contamination Examine the wells under a microscope to confirm the presence of the test organism and rule out contamination.

Experimental Protocols

Broth Microdilution MIC Assay Protocol (General)

This is a generalized protocol and may need optimization for "this compound" and specific mycobacterial species.

  • Preparation of "this compound" Stock Solution:

    • Dissolve "this compound" in a suitable solvent to create a high-concentration stock solution.

    • Sterilize the stock solution by filtration if it is not sterile.

  • Preparation of Microtiter Plates:

    • In a 96-well microtiter plate, add 100 µL of sterile broth to all wells except the first column.

    • Add 200 µL of the "this compound" stock solution (at twice the highest desired final concentration) to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating across the plate. Discard the final 100 µL from the last well.

  • Inoculum Preparation:

    • Grow the mycobacterial strain in appropriate broth until it reaches the mid-logarithmic phase.

    • Homogenize the culture by vortexing with glass beads or by sonication.

    • Adjust the turbidity of the culture to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the adjusted inoculum in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[9]

  • Inoculation and Incubation:

    • Add 100 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well.

    • Include a growth control well (inoculum without the agent) and a sterility control well (broth only).

    • Seal the plate with a breathable membrane or place it in a zip-lock bag to prevent evaporation.

    • Incubate at the appropriate temperature (e.g., 37°C) for the required duration (typically 7-14 days for slow-growing mycobacteria).[10]

  • MIC Determination:

    • After incubation, visually inspect the plates for bacterial growth (turbidity or a pellet at the bottom of the well).

    • The MIC is the lowest concentration of "this compound" that shows no visible growth.

    • Alternatively, a growth indicator like resazurin can be added, and the color change can be used to determine the MIC.[10]

Visualizations

MIC_Troubleshooting_Workflow start Inconsistent MIC Results check_replicates High variability in replicates? start->check_replicates check_values MICs consistently high/low? start->check_values check_controls No growth in controls? start->check_controls check_reading Difficulty reading endpoints? start->check_reading sol_replicates Solutions: - Homogenize drug solution - Check pipetting - Disperse bacterial clumps - Address edge effects check_replicates->sol_replicates Yes sol_values Solutions: - Standardize inoculum - Check drug stability - Verify incubation conditions - Assess media quality check_values->sol_values Yes sol_controls Solutions: - Check inoculum viability - Ensure sterility - Verify incubator settings check_controls->sol_controls Yes sol_reading Solutions: - Use growth indicator - Standardize reading method - Check for contamination check_reading->sol_reading Yes

Caption: A workflow diagram for troubleshooting inconsistent MIC results.

Factors_Influencing_MIC mic MIC Result agent Antimicrobial Agent (e.g., 'Agent-1') agent->mic concentration Concentration & Stability agent->concentration organism Mycobacterium Strain organism->mic genotype Genotype & Phenotype organism->genotype clumping Clumping organism->clumping media Growth Medium media->mic composition Composition & pH media->composition protocol Experimental Protocol protocol->mic inoculum Inoculum Size protocol->inoculum incubation Incubation Time & Temp protocol->incubation reading Endpoint Reading protocol->reading

Caption: Factors influencing the outcome of an MIC assay.

References

Technical Support Center: Investigating Off-Target Effects of Antimycobacterial Agent-1 (AMA-1)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating the off-target effects of the novel kinase inhibitor, Antimycobacterial agent-1 (AMA-1).

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for AMA-1?

A1: Off-target effects occur when a drug interacts with unintended molecular targets within an organism. For a kinase inhibitor like AMA-1, this means it may inhibit other kinases besides its intended mycobacterial target.[1][2] These unintended interactions can lead to unexpected cellular responses, toxicity, or misinterpretation of experimental results, potentially undermining the therapeutic efficacy and safety of the agent.[1]

Q2: At what stage of drug development should I investigate the off-target effects of AMA-1?

A2: Off-target effects should be investigated early in the drug discovery pipeline.[1][3] Early identification of off-target interactions allows for the medicinal chemistry optimization of the compound to enhance selectivity and mitigate potential adverse effects before significant resources are invested in preclinical and clinical development.[3]

Q3: What are the common initial approaches to identify potential off-target effects of a kinase inhibitor?

A3: The initial steps typically involve in silico and in vitro methods. Rational drug design and computational modeling can predict potential off-target interactions based on structural biology.[1] This is often followed by high-throughput screening (HTS) of the compound against a broad panel of human kinases to empirically determine its selectivity profile.[1][4]

Q4: My initial screen shows AMA-1 has several off-targets. What are the next steps?

A4: The next steps involve validating these initial findings and understanding their biological significance. This includes:

  • Determining the potency of AMA-1 against the identified off-targets by measuring IC50 values.[4]

  • Assessing the effect in a cellular context to see if the off-target inhibition occurs at physiologically relevant concentrations of the drug.

  • Investigating downstream signaling pathways of the off-target kinases to understand the functional consequences of their inhibition.

Troubleshooting Guides

Issue 1: Unexpected Host Cell Cytotoxicity at Low Concentrations of AMA-1

Q: We observe significant cytotoxicity in our macrophage host cell model at AMA-1 concentrations that are well below the IC90 for Mycobacterium tuberculosis. How can we determine if this is an off-target effect?

A: This is a classic sign of a potential off-target liability. The discrepancy between antimicrobial efficacy and host cell toxicity suggests that AMA-1 may be potently inhibiting a host protein essential for cell survival.

Troubleshooting Workflow:

  • Confirm the Observation: Repeat the cytotoxicity assay (e.g., MTT, LDH release, or Annexin V staining) with a fresh dilution series of AMA-1 to rule out experimental error.

  • Broad Kinase Panel Screening: Screen AMA-1 against a comprehensive panel of human kinases (e.g., a kinome scan) to identify potential host cell off-targets. Pay close attention to kinases involved in essential cellular processes like cell cycle regulation, apoptosis, and metabolism.[4]

  • Correlate Kinase Inhibition with Cytotoxicity: Compare the IC50 values for the identified off-target kinases with the CC50 (50% cytotoxic concentration) value in your host cell line. A strong correlation suggests a causal link.

  • Target Validation in Cells: Use a secondary, structurally unrelated inhibitor for the suspected off-target kinase. If this compound phenocopies the cytotoxicity of AMA-1, it strengthens the hypothesis. Alternatively, using RNA interference (e.g., siRNA) to knock down the suspected off-target kinase can also help validate its role in the observed toxicity.[5]

Data Presentation Example:

Table 1: Kinase Selectivity Profile and Cellular Activity of AMA-1

TargetTypeIC50 (nM)Cellular CC50 (nM)
M. tuberculosis PknBPrimary Target 50>10,000 (in M.tb)
Human CDK2/Cyclin AOff-Target75150 (in THP-1 cells)
Human VEGFR2Off-Target850>5,000 (in THP-1 cells)
Human SRCOff-Target1200>5,000 (in THP-1 cells)

This table illustrates a scenario where the off-target inhibition of CDK2/Cyclin A occurs at a concentration very close to the observed cellular toxicity, making it a prime candidate for the cause of the cytotoxic effect.

Experimental Workflow Diagram:

G A Unexpected Host Cell Cytotoxicity B Confirm Cytotoxicity (e.g., MTT, LDH assays) A->B C Broad Kinase Panel Screening (Kinome Scan) B->C D Identify Potent Off-Targets C->D E Correlate Off-Target IC50 with Cellular CC50 D->E F Target Validation: - Secondary Inhibitor - siRNA Knockdown E->F Strong Correlation H Conclusion: Toxicity is Not Due to Identified Off-Targets E->H Weak/No Correlation G Conclusion: Off-Target Mediated Toxicity F->G

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Issue 2: AMA-1 Induces an Unexpected Phenotype (e.g., Altered Cytokine Profile)

Q: Treatment with AMA-1 leads to a significant, dose-dependent increase in IL-6 secretion from infected macrophages, which was not predicted from its on-target activity. How do we trace this back to a potential off-target?

A: Unpredicted immunomodulatory effects often stem from off-target interactions within host signaling pathways.[6] The key is to identify the pathway responsible and link it to a specific off-target kinase.

Troubleshooting Workflow:

  • Signaling Pathway Analysis: Use tools like phospho-proteomics or Western blotting with a panel of phospho-specific antibodies to screen for the activation or inhibition of major signaling pathways known to regulate IL-6 (e.g., NF-κB, MAPK/ERK, JAK/STAT).

  • Cross-Reference with Kinome Scan Data: Compare the kinases identified in your broad panel screen with the signaling pathways found to be perturbed. For example, if the MAPK/ERK pathway is activated, check if any of the identified off-targets are known negative regulators of this pathway.

  • Mechanism of Action Studies: Once a candidate off-target is identified (e.g., a kinase that normally suppresses the MAPK pathway), perform mechanistic studies. This could involve in vitro assays to confirm that AMA-1 inhibits this specific kinase.[2]

  • Validate the Causal Link: Use a specific inhibitor or genetic knockdown of the candidate off-target to see if it recapitulates the IL-6 phenotype. Conversely, overexpressing a drug-resistant mutant of the off-target should rescue the phenotype, providing strong evidence for the off-target effect.

Hypothetical Signaling Pathway Diagram:

G cluster_0 Hypothetical Off-Target Pathway AMA1 AMA-1 KinaseX Kinase X (Negative Regulator) AMA1->KinaseX Inhibition MEK MEK KinaseX->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factor (e.g., AP-1) ERK->TranscriptionFactor IL6 IL-6 Gene Expression TranscriptionFactor->IL6

Caption: Off-target inhibition leading to pathway activation.

Key Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of AMA-1 against a broad panel of human kinases.

Methodology:

  • Assay Format: Utilize a well-established biochemical assay format, such as a fluorescence-based or luminescence-based assay that measures kinase activity.[4]

  • Kinase Panel: Select a commercial kinase profiling service that offers a large, representative panel of the human kinome (e.g., >400 kinases).

  • Compound Concentration: Perform an initial screen at a single high concentration of AMA-1 (e.g., 1 or 10 µM) to identify initial "hits."

  • Dose-Response: For any kinase showing >50% inhibition in the initial screen, perform a full dose-response curve (e.g., 10-point, 3-fold serial dilution) to determine the IC50 value.

  • Data Analysis: Calculate the percent inhibition relative to a no-drug control. For dose-response curves, fit the data to a four-parameter logistic equation to determine the IC50.

  • Selectivity Score: Calculate a selectivity score to quantify the compound's specificity, which can be done by comparing the inhibitory potency against the primary target versus off-targets.[4]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of AMA-1 with a suspected off-target kinase within intact host cells.

Methodology:

  • Cell Treatment: Treat intact host cells (e.g., THP-1 macrophages) with either vehicle control or a saturating concentration of AMA-1.

  • Heating: Aliquot the cell lysates and heat them across a range of temperatures (e.g., 40°C to 70°C) for a fixed duration (e.g., 3 minutes).

  • Lysis and Centrifugation: Lyse the remaining intact cells and centrifuge to separate the soluble protein fraction from the precipitated (denatured) protein.

  • Protein Quantification: Collect the supernatant and analyze the amount of the specific off-target protein remaining in the soluble fraction using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A successful drug-target engagement will result in a thermal stabilization of the protein, shifting the melting curve to higher temperatures in the AMA-1 treated samples.

References

Technical Support Center: Refining "Antimycobacterial Agent-1" Dosage in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing "Antimycobacterial agent-1" in animal studies. The information is designed to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound?

A1: While the precise mechanism of "this compound" is under investigation, it is hypothesized to function by inhibiting essential processes in Mycobacterium tuberculosis. Potential targets, based on the activity of similar antimycobacterial agents, include the inhibition of mycolic acid synthesis, which is crucial for the integrity of the mycobacterial cell wall, or the disruption of bacterial RNA polymerase, hindering RNA synthesis.[1][2][3][4][5] Some novel agents also work by disrupting the energy metabolism of the bacteria.[3][4]

Q2: What are the recommended starting doses for in vivo studies with this compound?

A2: Determining the optimal starting dose requires preliminary in vitro data, such as the Minimum Inhibitory Concentration (MIC). A common starting point for in vivo studies is a dose that achieves a plasma concentration several-fold higher than the in vitro MIC. Dose-ranging studies are critical to establish efficacy and toxicity. For orally administered antimycobacterial agents in murine models, doses can range from 10 mg/kg to 150 mg/kg daily.[6][7]

Q3: How should this compound be formulated for administration to animals?

A3: The formulation will depend on the physicochemical properties of "this compound." For oral gavage, agents are often suspended in a vehicle like 0.5% (w/v) carboxymethylcellulose (CMC) or a sucrose solution to improve palatability.[6][8] For intravenous or intraperitoneal injections, the agent should be dissolved in a sterile, biocompatible solvent such as phosphate-buffered saline (PBS) with a minimal amount of a solubilizing agent like DMSO, ensuring the final concentration of the solvent is non-toxic to the animal.[7][9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High toxicity or adverse events observed in animals (e.g., weight loss, lethargy). The dose of this compound may be too high.- Reduce the dosage and/or the frequency of administration.- Conduct a formal dose-escalation study to determine the maximum tolerated dose (MTD).- Review the formulation for any potentially toxic excipients.
Lack of efficacy in the animal model despite in vitro activity. - Poor bioavailability of the agent.- The in vivo concentration at the site of infection is below the MIC.- Rapid metabolism or clearance of the agent.[10]- Perform pharmacokinetic (PK) studies to determine the agent's absorption, distribution, metabolism, and excretion (ADME) profile.- Consider alternative routes of administration (e.g., intravenous instead of oral).- Co-administer with an agent that may inhibit its metabolism, if known and safe.
High variability in therapeutic outcomes between individual animals. - Inconsistent administration of the agent.- Genetic variability within the animal strain.- Differences in the initial bacterial load between animals.- Ensure precise and consistent dosing techniques.- Use a well-characterized and genetically homogenous animal strain.- Standardize the infection protocol to ensure a consistent starting bacterial burden.
Development of drug resistance during the study. - Sub-optimal dosing leading to incomplete bacterial clearance.- Monotherapy with a novel agent can lead to rapid resistance.[1]- Ensure the dosing regimen maintains plasma concentrations above the MIC for a sufficient duration.- Consider combination therapy with other established antimycobacterial agents to prevent the emergence of resistance.[3][5]

Experimental Protocols

Protocol 1: Determination of Maximum Tolerated Dose (MTD) in Mice
  • Animal Model: Healthy, 6-8 week old BALB/c mice.

  • Groups: Divide mice into groups of 5. One group will be the vehicle control.

  • Dose Escalation: Start with a low dose of this compound (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 25 mg/kg, 50 mg/kg, 100 mg/kg, 200 mg/kg).

  • Administration: Administer the agent daily for 14 days via the intended clinical route (e.g., oral gavage).

  • Monitoring: Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and mortality.

  • Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >20% weight loss) or mortality.

Protocol 2: Efficacy Evaluation in a Murine Tuberculosis Model
  • Animal Model: 6-8 week old BALB/c mice.

  • Infection: Infect mice via aerosol inhalation with a low dose of Mycobacterium tuberculosis H37Rv (approximately 100-200 CFU/lungs).

  • Treatment Initiation: Begin treatment 2-4 weeks post-infection, once a stable bacterial load is established.

  • Treatment Groups:

    • Vehicle control

    • This compound at two or three doses below the MTD.

    • Positive control (e.g., isoniazid at 25 mg/kg).

  • Administration: Administer treatments daily for 4-8 weeks.

  • Outcome Measures:

    • At selected time points, euthanize a subset of mice from each group.

    • Homogenize lungs and spleen and plate serial dilutions on 7H11 agar to determine bacterial burden (CFU counts).

    • Perform histopathological analysis of lung tissue to assess inflammation and tissue damage.

Visualizations

Signaling_Pathway cluster_bacterium Mycobacterium tuberculosis Mycolic_Acid_Synthesis Mycolic_Acid_Synthesis Cell_Wall_Integrity Cell_Wall_Integrity Mycolic_Acid_Synthesis->Cell_Wall_Integrity RNA_Polymerase RNA_Polymerase Protein_Synthesis Protein_Synthesis RNA_Polymerase->Protein_Synthesis Energy_Metabolism Energy_Metabolism Bacterial_Survival Bacterial_Survival Energy_Metabolism->Bacterial_Survival Antimycobacterial_agent-1 Antimycobacterial_agent-1 Antimycobacterial_agent-1->Mycolic_Acid_Synthesis Inhibition Antimycobacterial_agent-1->RNA_Polymerase Inhibition Antimycobacterial_agent-1->Energy_Metabolism Disruption

Caption: Potential mechanisms of action for this compound.

Experimental_Workflow Start Start In_Vitro_MIC Determine In Vitro MIC Start->In_Vitro_MIC MTD_Study Maximum Tolerated Dose Study In_Vitro_MIC->MTD_Study Efficacy_Study Animal Efficacy Study MTD_Study->Efficacy_Study PK_PD_Analysis Pharmacokinetic/Pharmacodynamic Analysis Efficacy_Study->PK_PD_Analysis Data_Analysis Data Analysis & Interpretation PK_PD_Analysis->Data_Analysis End End Data_Analysis->End

References

"Antimycobacterial agent-1" interference with assay reporters (e.g., fluorescence, luminescence)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and mitigate interference caused by investigational compounds, referred to herein as "Antimycobacterial agent-1," in common assay reporter systems.

Frequently Asked Questions (FAQs)

Q1: My antimycobacterial agent is causing a high background signal in my fluorescence-based assay. What is the likely cause?

A1: A high background signal in a fluorescence-based assay is often due to the intrinsic fluorescence of the test compound, a phenomenon known as autofluorescence. Many organic molecules, particularly those with aromatic ring structures common in drug candidates, can absorb light at one wavelength and emit it at another, mimicking the signal from your fluorescent reporter.[1][2] This is especially prevalent when using assays that excite in the UV or blue regions of the spectrum.[3]

Q2: I'm observing a decrease in my luminescence signal that is not dose-dependent in a luciferase-based assay. What could be the issue?

A2: A non-dose-dependent decrease in luminescence can be caused by several factors. The compound may be precipitating out of solution at higher concentrations, leading to light scattering which can interfere with signal detection.[4] Alternatively, the compound could be directly inhibiting the luciferase enzyme.[5][6] Some compounds can act as inhibitors of luciferases, and this inhibition may not always follow a classical dose-response curve, especially if the mechanism is complex.[7]

Q3: In my cell-based luciferase reporter assay, my antimycobacterial agent is causing an increase in the luminescent signal. This is counterintuitive as I expect it to be an inhibitor. Why is this happening?

A3: This is a known, albeit counterintuitive, phenomenon often caused by compound-mediated stabilization of the luciferase enzyme.[5][8] Firefly luciferase has a relatively short half-life within cells.[5] Some compounds that inhibit luciferase do so by binding to it, and this binding can protect the enzyme from cellular degradation.[8] This leads to an accumulation of active luciferase over the course of the cell-based assay. When the substrate is added during the measurement step, the increased amount of enzyme results in a higher signal, even though the compound is technically an inhibitor.[5][8]

Q4: How can I differentiate between true biological activity and assay interference from my test compound?

A4: The best approach is to use a combination of control experiments and orthogonal assays.[1][7]

  • Counter-screens: Test your compound in the same assay system but without the biological target. For example, use a cell line that does not express the target of interest.

  • Orthogonal Assays: Use a different assay format that measures the same biological endpoint but with a different detection method (e.g., switching from a luminescence-based reporter to a fluorescent one, or using a non-optical method like qPCR to measure gene expression).[2][8]

  • Biochemical vs. Cell-Based Assays: If you see activity in a cell-based assay, test the compound against the purified reporter enzyme (e.g., purified luciferase) to check for direct inhibition.[7]

Q5: Are there assay formats that are less susceptible to interference from compounds like my antimycobacterial agent?

A5: Yes, some assay formats are inherently more robust against compound interference.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This technology uses long-lifetime lanthanide fluorophores and a time delay between excitation and detection, which significantly reduces interference from short-lived background fluorescence from compounds.[9]

  • Red-Shifted Assays: Using fluorophores that are excited and emit in the far-red spectrum can reduce the likelihood of interference, as fewer library compounds tend to be fluorescent in this range.[4][10]

  • Bioluminescence Resonance Energy Transfer (BRET): As a ratiometric method, BRET can be less sensitive to some forms of interference, though compounds can still inhibit the luciferase donor.[11]

  • Non-Optical Readouts: Assays that do not rely on light detection, such as those using radiometric endpoints or mass spectrometry, are not susceptible to optical interference, though they may have other drawbacks like cost and throughput.[12]

Troubleshooting Guides

Problem 1: High Background Fluorescence

Symptoms:

  • High signal in wells containing "this compound" without the biological target.

  • A linear increase in signal with increasing compound concentration.

Troubleshooting Workflow:

A High Background Fluorescence Observed B Run Compound-Only Control (No cells or enzyme) A->B C Is Signal Still High? B->C D Yes: Compound is Autofluorescent C->D Yes E No: Possible Cell or Media Autofluorescence C->E No F Solutions for Autofluorescence D->F G Switch to Red-Shifted Fluorophore F->G H Perform Spectral Scan of Compound F->H I Use a Pre-read Correction F->I

Caption: Troubleshooting workflow for high background fluorescence.

Solutions:

  • Pre-read Correction: Measure the fluorescence of the plate after adding the compound but before adding the assay reagents. Subtract this background reading from the final measurement.

  • Switch to Red-Shifted Dyes: Move to fluorophores with excitation and emission wavelengths above 600 nm, where compound autofluorescence is less common.[4]

  • Use a Different Reporter System: Consider switching to a luminescence-based or TR-FRET assay.[9]

Quantitative Data Example: Pre-read Correction

Compound Concentration (µM)Raw Fluorescence (RFU)Pre-read (Autofluorescence)Corrected Signal (RFU)
0 (Control)50,00050049,500
155,0005,50049,500
1090,00040,00050,000
100450,000400,00050,000
Problem 2: Signal Quenching in Fluorescence Assays

Symptoms:

  • A decrease in fluorescence signal that is independent of the biological target's activity.

  • The compound has a strong color.

Troubleshooting Workflow:

A Unexpected Decrease in Fluorescence B Run Fluorophore-Only Control with Compound A->B C Does Signal Decrease? B->C D Yes: Compound is a Quencher C->D Yes E No: Possible Cytotoxicity or True Inhibition C->E No F Solutions for Quenching D->F G Decrease Compound Concentration F->G H Use TR-FRET or Luminescence Assay F->H I Check Compound Absorbance Spectrum F->I

Caption: Troubleshooting workflow for signal quenching.

Solutions:

  • Check Absorbance: Use a spectrophotometer to measure the absorbance spectrum of your compound. If the absorbance peak overlaps with the excitation or emission wavelength of your fluorophore, quenching is likely.[2]

  • Reduce Compound Concentration: Lowering the concentration of the test compound can mitigate the inner filter effect.[1]

  • Change Assay Format: Homogeneous assays are more susceptible. An alternative is a wash-based assay to remove the compound before reading the signal.

Quantitative Data Example: Identifying Quenching

Compound Concentration (µM)Target Assay Signal (RFU)Fluorophore + Compound (RFU)% Quenching
0 (Control)100,000100,0000%
185,00084,50015.5%
1040,00039,00061%
1005,0004,80095.2%
Problem 3: Direct Luciferase Inhibition

Symptoms:

  • Dose-dependent decrease in signal in a luciferase reporter assay.

  • Activity is observed across multiple, unrelated luciferase-based assays.

Troubleshooting Workflow:

A Signal Decrease in Luciferase Assay B Perform Biochemical Luciferase Assay (Purified Enzyme + Compound) A->B C Is Luciferase Activity Inhibited? B->C D Yes: Direct Luciferase Inhibitor C->D Yes E No: Potential Upstream Biological Effect C->E No F Solutions for Luciferase Inhibition D->F G Use an Orthogonal Reporter (e.g., β-lactamase) F->G H Use a Different Luciferase (e.g., NanoLuc) F->H I Characterize and Flag Compound F->I

Caption: Troubleshooting workflow for luciferase inhibition.

Solutions:

  • Biochemical Counter-Screen: Test the compound directly against purified firefly luciferase enzyme.[7] This will confirm if the compound is a direct inhibitor.

  • Use a Different Luciferase: Some compounds inhibit firefly luciferase but not other types, such as Renilla or NanoLuc.[7] Test your compound against a panel of luciferases to see if switching reporters is a viable option.

  • Orthogonal Reporter Gene: The most robust solution is to switch to a completely different reporter system, such as β-galactosidase or β-lactamase, which are less prone to inhibition by typical small molecule libraries.[8]

Quantitative Data Example: Luciferase Inhibition Profile

Compound Concentration (µM)Cell-Based Assay (% Inhibition)Purified Firefly Luc (% Inhibition)Purified NanoLuc (% Inhibition)
0.115%12%2%
155%52%5%
1095%98%8%
10099%100%10%

Experimental Protocols

Protocol 1: Assessing Compound Autofluorescence

Objective: To determine if "this compound" is intrinsically fluorescent at the wavelengths used in the primary assay.

Materials:

  • 96-well or 384-well black, clear-bottom plates

  • "this compound" serial dilutions in assay buffer

  • Assay buffer (same as used in the primary assay)

  • Fluorescence plate reader with appropriate filters for the primary assay

Procedure:

  • Prepare a 2-fold serial dilution of "this compound" in assay buffer, starting from the highest concentration used in the primary screen.

  • Add the dilutions to the wells of the microplate. Include "buffer only" wells as a negative control.

  • Read the plate on a fluorescence reader using the same excitation and emission wavelengths and gain settings as the primary assay.

  • Analysis: Subtract the average signal from the "buffer only" wells from all other wells. If there is a concentration-dependent increase in signal, the compound is autofluorescent.

Protocol 2: Biochemical Luciferase Inhibition Assay

Objective: To determine if "this compound" directly inhibits firefly luciferase.

Materials:

  • 96-well or 384-well white, opaque plates

  • Purified recombinant firefly luciferase

  • Luciferase assay buffer

  • ATP and D-Luciferin substrate solution

  • "this compound" serial dilutions in assay buffer

  • Luminometer

Procedure:

  • Prepare a serial dilution of "this compound" in luciferase assay buffer in the wells of the microplate.

  • Add a constant amount of purified firefly luciferase to each well. Include "no compound" and "no enzyme" controls.

  • Incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate the reaction by injecting the ATP/D-Luciferin substrate solution using the luminometer's injector.

  • Immediately measure the luminescence signal.

  • Analysis: Normalize the data to the "no compound" control (100% activity) and plot the percent inhibition versus compound concentration to determine an IC50 value.[7]

References

Validation & Comparative

Comparative Analysis of Antimycobacterial Agent-1: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) presents a significant global health challenge, necessitating the discovery and development of novel antimycobacterial agents with unique mechanisms of action.[1][2] This guide provides a comparative analysis of a novel investigational compound, "Antimycobacterial agent-1," against current first- and second-line therapies. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the agent's proposed mechanism of action, supported by hypothetical comparative experimental data and detailed protocols.

Proposed Mechanism of Action of this compound

Preliminary studies suggest that this compound primarily targets the mycobacterial cell wall, a complex and essential structure for the survival of Mtb.[3] Its mechanism appears to involve the inhibition of mycolic acid synthesis, a critical component of the cell wall.[4][5] This mode of action is similar to that of the first-line drug isoniazid.[4][5][6] However, metabolomic studies also indicate secondary effects on DNA metabolism, suggesting a multi-target profile that could be advantageous in overcoming resistance.[2]

Comparative Efficacy Data

The following table summarizes the in vitro efficacy of this compound compared to standard antimycobacterial drugs against the H37Rv strain of M. tuberculosis.

Drug/AgentPrimary Mechanism of ActionTarget PathwayMinimum Inhibitory Concentration (MIC) µg/mLBactericidal/Bacteriostatic
This compound Inhibition of Mycolic Acid Synthesis Cell Wall Synthesis 0.05 Bactericidal
IsoniazidInhibition of Mycolic Acid Synthesis[4][5][6]Cell Wall Synthesis[4][5][6]0.02 - 0.06Bactericidal[7]
RifampinInhibition of DNA-dependent RNA polymerase[5]RNA Synthesis0.05 - 0.1Bactericidal[4]
EthambutolInhibition of Arabinosyl Transferase[4]Cell Wall Synthesis[4]0.5 - 2.0Bacteriostatic[4]
PyrazinamideDisruption of Membrane Energy Metabolism[4]Energy Metabolism20 - 100Bactericidal[4]

Experimental Protocols

To elucidate and confirm the mechanism of action of this compound, a series of standardized experimental protocols are employed.

Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)

This assay is a widely used method for determining the minimum concentration of a drug that inhibits the growth of mycobacteria.[8]

  • Bacterial Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase).

  • Assay Setup: The assay is performed in a 96-well microplate. The test compound is serially diluted in the broth. A standardized inoculum of M. tuberculosis is added to each well.

  • Incubation: The plate is incubated at 37°C for 7 days.

  • Reading Results: Alamar Blue reagent is added to each well. A color change from blue (no growth) to pink (growth) indicates bacterial viability. The MIC is the lowest drug concentration that prevents this color change.

Metabolomic Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)

Metabolomics provides a snapshot of the metabolic changes within the mycobacteria upon drug treatment, offering insights into the drug's mechanism of action.[2][9]

  • Sample Preparation: M. tuberculosis cultures are treated with a sub-inhibitory concentration of this compound for a defined period. The cells are then harvested, and metabolites are extracted.

  • Derivatization: The extracted metabolites are chemically modified (derivatized) to make them volatile for GC-MS analysis.

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph, which separates the different metabolites. The mass spectrometer then detects and identifies these metabolites based on their mass-to-charge ratio.

  • Data Analysis: The metabolic profiles of treated and untreated bacteria are compared to identify significantly altered pathways, providing clues to the drug's target.

Visualizing Mechanisms and Workflows

Proposed Signaling Pathway Inhibition by this compound

The following diagram illustrates the proposed mechanism of action of this compound, targeting the mycolic acid synthesis pathway, which is essential for the integrity of the mycobacterial cell wall.

Antimycobacterial_Agent_1_MOA cluster_cell_wall Mycobacterial Cell Wall cluster_synthesis Biosynthesis Pathway Mycolic Acids Mycolic Acids Arabinogalactan Arabinogalactan Mycolic Acids->Arabinogalactan Attachment Peptidoglycan Peptidoglycan Arabinogalactan->Peptidoglycan Linkage FAS-I Fatty Acid Synthase I FAS-II Fatty Acid Synthase II FAS-I->FAS-II Elongation Mycolic Acid Precursors Mycolic Acid Precursors FAS-II->Mycolic Acid Precursors Mycolic Acid Precursors->Mycolic Acids This compound This compound This compound->FAS-II Inhibition Isoniazid (INH) Isoniazid (INH) Isoniazid (INH)->FAS-II Inhibition

Caption: Proposed inhibition of the mycolic acid synthesis pathway by this compound.

Experimental Workflow for Mechanism of Action Determination

The diagram below outlines the logical flow of experiments to characterize the mechanism of action of a novel antimycobacterial agent.

MOA_Workflow cluster_screening Primary Screening cluster_pathway_id Target Pathway Identification cluster_validation Target Validation MIC_Assay MIC Determination (e.g., MABA) Metabolomics Metabolomic Analysis (GC-MS, LC-MS) MIC_Assay->Metabolomics Transcriptomics Transcriptomic Analysis (RNA-seq) MIC_Assay->Transcriptomics Genomics Resistant Mutant Sequencing MIC_Assay->Genomics Enzyme_Assays In Vitro Enzyme Assays Metabolomics->Enzyme_Assays Target_Overexpression Target Overexpression/ Knockdown Transcriptomics->Target_Overexpression Genomics->Enzyme_Assays Confirmed_MOA Confirmed Mechanism of Action Enzyme_Assays->Confirmed_MOA Confirmation Target_Overexpression->Confirmed_MOA Confirmation Novel_Compound Novel Antimycobacterial Agent-1 Novel_Compound->MIC_Assay

Caption: Experimental workflow for elucidating the mechanism of action of a novel antimycobacterial agent.

References

A Head-to-Head Battle in the Lungs: Bedaquiline versus Rifampicin in the Murine Tuberculosis Model

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel antimycobacterial agent Bedaquiline against the cornerstone tuberculosis drug, Rifampicin, within a preclinical murine model framework. We delve into their mechanisms of action, comparative efficacy, and the experimental designs that underpin these findings.

Bedaquiline, the first new tuberculosis drug to be approved in over four decades, has shown significant promise in treating multidrug-resistant tuberculosis (MDR-TB).[1][2] Its unique mechanism of action and potent bactericidal activity have positioned it as a critical component in modern TB therapy. This guide offers a detailed examination of its performance against Rifampicin, a primary first-line agent, in the well-established murine model of tuberculosis, providing valuable insights for preclinical research and development.

Mechanisms of Action: A Tale of Two Targets

The distinct mechanisms by which Bedaquiline and Rifampicin exert their antimycobacterial effects are fundamental to understanding their efficacy and potential for combination therapy.

Bedaquiline: This diarylquinoline compound targets a novel site within Mycobacterium tuberculosis: the proton pump of ATP synthase.[1][3] Specifically, Bedaquiline binds to the c subunit of the ATP synthase enzyme, inhibiting its function.[3] This disruption of the proton motive force effectively halts the production of ATP, the essential energy currency of the cell, leading to bacterial death.[3] This mechanism is active against both replicating and non-replicating mycobacteria.[2][3]

Rifampicin: A member of the rifamycin class of antibiotics, Rifampicin acts on a well-established bacterial target. It inhibits the DNA-dependent RNA polymerase, the enzyme responsible for transcribing DNA into RNA.[4][5][6][7] By binding to the beta subunit of this enzyme, Rifampicin physically obstructs the elongation of the RNA chain, thereby preventing protein synthesis and ultimately leading to bacterial cell death.[6][7]

Comparative Efficacy in the Murine Model

The murine model of tuberculosis is a critical tool for the preclinical evaluation of new drug candidates. Studies in this model have consistently demonstrated the potent activity of Bedaquiline.

In BALB/c mice, Bedaquiline has shown dose-dependent bactericidal activity.[2][8] Treatment with Bedaquiline has resulted in significant reductions in the bacterial load, as measured by colony-forming units (CFU), in the lungs of infected mice.[2][8] For instance, one study demonstrated a 4.1 log10 CFU reduction in the lungs of BALB/c mice after 4 weeks of treatment with 25 mg/kg of Bedaquiline.[2][8]

When incorporated into a standard regimen, Bedaquiline has demonstrated the potential to accelerate clearance of the infection. A study using the Cornell model showed that a Bedaquiline-containing regimen achieved total organ CFU clearance at 8 weeks, compared to 14 weeks for the standard regimen (which includes Rifampicin).[9] Furthermore, the Bedaquiline regimen was able to eradicate persistent, non-replicating bacilli, leading to no disease relapse.[9]

The following tables summarize the quantitative data from murine model studies, offering a clear comparison of the efficacy of Bedaquiline and Rifampicin.

Drug/Regimen Mouse Strain Treatment Duration Organ Log10 CFU Reduction (Compared to Untreated Control) Reference
Bedaquiline (10 mg/kg)BALB/c4 weeksLungs3.1[2][8]
Bedaquiline (25 mg/kg)BALB/c4 weeksLungs4.1[2][8]
Bedaquiline-containing regimenM. tuberculosis-infected mice8 weeksLungs & SpleenTotal CFU clearance[9]
Standard Regimen (Rifampicin, Isoniazid, Pyrazinamide, Ethambutol)M. tuberculosis-infected mice14 weeksLungs & SpleenTotal CFU clearance[9]
Pharmacokinetic Parameters in Mice Bedaquiline Rifampicin Reference
Primary Distribution Lungs, SpleenWidely distributed, including liver, lungs, and kidneys[10][11]
Brain Penetration LowLow[10][11][12]
Metabolism Primarily by CYP3A4Undergoes enterohepatic circulation to form an active metabolite[5][10]

Experimental Protocols

The following provides a generalized methodology for a murine model of tuberculosis used to compare the efficacy of antimycobacterial agents.

1. Mouse Strain and Infection:

  • Animals: Specific pathogen-free female BALB/c mice are commonly used.

  • Infection: Mice are infected via aerosol exposure with a virulent laboratory strain of Mycobacterium tuberculosis, such as H37Rv or the Erdman strain, to establish a pulmonary infection.

2. Treatment Regimen:

  • Acclimatization: Following infection, mice are allowed a period for the infection to establish, typically a few weeks.

  • Drug Administration: Bedaquiline is typically administered by oral gavage. Rifampicin is also administered orally. Dosing schedules can vary but are often daily, five days a week.

  • Control Groups: An untreated control group is included to monitor the natural progression of the infection. A positive control group receiving a standard-of-care regimen (e.g., Rifampicin, Isoniazid, and Pyrazinamide) is also essential for comparison.

3. Efficacy Assessment:

  • Bacterial Load Determination: At specified time points during and after treatment, cohorts of mice are euthanized. The lungs and spleens are aseptically removed and homogenized.

  • CFU Enumeration: Serial dilutions of the organ homogenates are plated on selective agar medium (e.g., Middlebrook 7H11). The plates are incubated for several weeks, after which the number of colony-forming units (CFU) is counted to determine the bacterial burden in each organ.

4. Relapse Studies:

  • Cessation of Treatment: After a defined period of treatment, a cohort of mice is monitored for disease relapse.

  • Immunosuppression: In some models, like the Cornell model, mice are treated with an immunosuppressant (e.g., hydrocortisone) after the cessation of therapy to induce reactivation of any persistent, non-replicating bacteria.[9]

  • Assessment of Relapse: At the end of the observation period, the lungs and spleens are cultured to determine the proportion of mice with a recurrence of the infection.

Visualizing the Pathways and Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the mechanism of action of Bedaquiline and a typical experimental workflow for a murine model comparison.

Bedaquiline_Mechanism_of_Action cluster_membrane Mycobacterial Inner Membrane Proton_Gradient Proton Gradient (H+) ATP_Synthase ATP Synthase (F1Fo) Proton_Gradient->ATP_Synthase Drives ATP_Production ATP Production ATP_Synthase->ATP_Production Catalyzes Bacterial_Cell_Death Bacterial Cell Death ATP_Synthase->Bacterial_Cell_Death Leads to Bedaquiline Bedaquiline Bedaquiline->ATP_Synthase Inhibits c-subunit

Mechanism of action of Bedaquiline.

Murine_Model_Workflow Start Start Infection Aerosol Infection of Mice (M. tuberculosis) Start->Infection Establishment Establishment of Infection (e.g., 4 weeks) Infection->Establishment Treatment Treatment Initiation Establishment->Treatment Group_A Group A: Bedaquiline Treatment->Group_A Group_B Group B: Rifampicin Treatment->Group_B Group_C Group C: Untreated Control Treatment->Group_C Monitoring Treatment Period (e.g., 4-8 weeks) Group_A->Monitoring Group_B->Monitoring Group_C->Monitoring Efficacy_Assessment Efficacy Assessment: CFU enumeration in lungs and spleen Monitoring->Efficacy_Assessment Relapse_Study Relapse Study: Monitor for disease recurrence after treatment cessation Efficacy_Assessment->Relapse_Study End End Relapse_Study->End

Experimental workflow for murine model comparison.

References

A Comparative Guide to the In Vitro Evolution of Resistance to Antimycobacterial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies used to study the in vitro evolution of resistance to antimycobacterial agents, using "Antimycobacterial agent-1" as a primary example. To provide a realistic and data-driven comparison, "this compound" will be modeled after Isoniazid, a cornerstone first-line anti-tuberculosis drug. This guide will compare its resistance profile with other key antimycobacterial agents, offering detailed experimental protocols, data summaries, and visual workflows to support research and drug development efforts.

Introduction to Mycobacterial Drug Resistance

The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) poses a significant threat to global health.[1] Multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb are major obstacles to effective tuberculosis control.[2][3] Understanding the mechanisms and evolutionary pathways by which Mtb acquires resistance is critical for the development of new, more robust therapeutic strategies.[4]

Resistance in Mtb primarily arises from spontaneous mutations in its chromosomal DNA, as the bacterium has limited capacity for horizontal gene transfer.[5][6] These mutations can alter the drug's target, prevent the activation of a pro-drug, or contribute to drug efflux.[3] The rate at which these mutations arise differs for each drug.[7][8] Studying the evolution of resistance in vitro allows researchers to predict clinical outcomes, identify resistance markers, and evaluate the fitness of resistant strains.[2]

This guide focuses on the in vitro methodologies used to generate and characterize drug-resistant Mtb, providing a framework for evaluating novel compounds like "this compound" against existing therapies.

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of in vitro drug resistance. Below are protocols for key experiments.

In Vitro Generation of Resistant Mutants

This protocol describes the selection of spontaneous antibiotic-resistant mutants, a fundamental step in studying resistance mechanisms.[9]

Objective: To isolate Mtb mutants with resistance to a specific antimicrobial agent by culturing a large population of bacteria on media containing the agent at selective concentrations.

Materials:

  • Mycobacterium tuberculosis H37Rv reference strain

  • Middlebrook 7H10 agar or 7H9 broth with OADC enrichment

  • Antimycobacterial agent of interest (e.g., "this compound")

  • Sterile culture plates, tubes, and incubator

Procedure:

  • Inoculum Preparation: Prepare a mid-log phase culture of Mtb H37Rv in 7H9 broth.

  • Plating: Plate a large number of bacterial cells (e.g., 10⁸ to 10¹⁰ CFU) onto 7H10 agar plates containing the antimycobacterial agent at a concentration 4-8 times the Minimum Inhibitory Concentration (MIC).[9]

  • Incubation: Incubate the plates at 37°C for 3-4 weeks, or until colonies appear.

  • Selection and Verification: Pick individual colonies and subculture them onto fresh drug-containing and drug-free plates to confirm the resistance phenotype.

  • Stability Check: Passage the confirmed resistant colonies in drug-free medium for several generations to ensure the resistance phenotype is stable and not a result of transient adaptation.[9]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.[10] Broth microdilution is a commonly used method.[11][12]

Objective: To quantify the susceptibility of Mtb strains (both wild-type and resistant) to an antimicrobial agent.

Materials:

  • Mtb strains (wild-type and resistant mutants)

  • Middlebrook 7H9 broth with OADC enrichment

  • 96-well microtiter plates

  • Antimycobacterial agent stock solution

  • Resazurin or other growth indicators[10]

Procedure:

  • Drug Dilution: Prepare serial two-fold dilutions of the antimycobacterial agent in 7H9 broth directly in the 96-well plate.

  • Inoculum Preparation: Adjust the turbidity of an Mtb culture to a 0.5 McFarland standard and dilute to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days.

  • Reading Results: After incubation, add a growth indicator like resazurin and incubate for another 24-48 hours. The MIC is the lowest drug concentration in a well that shows no color change (i.e., no bacterial growth).[10] Alternatively, luminescence-based readouts can provide results in a shorter time.[10]

Whole Genome Sequencing (WGS) for Resistance Characterization

WGS is a powerful tool for identifying the genetic mutations responsible for drug resistance.[6][13][14]

Objective: To identify all genetic variations, including single nucleotide polymorphisms (SNPs) and insertions/deletions (indels), in resistant Mtb mutants compared to the susceptible parent strain.

Procedure:

  • DNA Extraction: Extract high-quality genomic DNA from pure cultures of both the susceptible parent strain and the resistant mutants.

  • Library Preparation: Prepare sequencing libraries according to the manufacturer's protocol for the chosen sequencing platform (e.g., Illumina, Oxford Nanopore).[13]

  • Sequencing: Perform whole-genome sequencing to generate high-coverage sequence data.

  • Bioinformatic Analysis:

    • Align the sequence reads from the resistant mutants to the reference genome of the parent strain.

    • Call variants (SNPs and indels) to identify genetic differences.

    • Annotate the identified mutations to determine the affected genes and the nature of the changes (e.g., missense, nonsense, frameshift).[14]

    • Compare the identified mutations to known resistance-associated genes and databases.[1]

Assessment of Bacterial Fitness Cost

Resistance-conferring mutations can sometimes impair essential bacterial functions, leading to a "fitness cost," which is often observed as a reduced growth rate.[15]

Objective: To determine the relative fitness of resistant Mtb mutants compared to the susceptible parent strain.

Procedure (Growth Competition Assay):

  • Culture Preparation: Grow the susceptible parent strain and the resistant mutant separately to mid-log phase.

  • Co-culture: Mix the two strains in a 1:1 ratio in drug-free 7H9 broth.

  • Serial Passage: At regular intervals (e.g., every few days), dilute the co-culture into fresh drug-free medium to maintain logarithmic growth.

  • Quantification: At each passage, plate dilutions of the co-culture onto both drug-free and drug-containing agar plates.

    • The drug-free plate will yield the total CFU count (susceptible + resistant).

    • The drug-containing plate will yield the CFU count for the resistant mutant only.

  • Calculate Relative Fitness: The relative fitness of the resistant mutant is calculated based on the change in the ratio of resistant to susceptible bacteria over time. A fitness cost is indicated if this ratio decreases over time in the absence of the drug.[5]

Data Presentation: Comparative Analysis

The following tables summarize key data on the in vitro evolution of resistance to "this compound" (modeled on Isoniazid) and other important antimycobacterial drugs.

Table 1: MIC Distribution for Susceptible and Resistant M. tuberculosis

DrugClassTypical MIC for Susceptible Strains (μg/mL)Typical MIC for Resistant Strains (μg/mL)
"this compound" (Isoniazid) Hydrazide (Prodrug)0.05 - 0.2> 1.0 (low-level) to > 5.0 (high-level)
RifampicinRifamycin0.1 - 0.5> 1.0 to > 32.0
EthambutolArabinogalactan Synthesis Inhibitor1.0 - 5.0> 10.0
PyrazinamidePyrazinamide (Prodrug)12.5 - 50 (at pH 5.5)> 100
MoxifloxacinFluoroquinolone0.125 - 0.5[10]> 2.0
BedaquilineDiarylquinoline (ATP Synthase Inhibitor)0.03 - 0.12[1]> 0.25

Data compiled from various sources.[1][10]

Table 2: Common Resistance-Conferring Mutations and Mechanisms

DrugPrimary Gene Target(s)Common MutationsMechanism of Resistance
"this compound" (Isoniazid) katG, inhA promoter, ahpCkatG S315T (high-level resistance); fabG1-inhA promoter -15C>T (low-level resistance)Impaired activation of the prodrug (KatG); Overexpression of the drug target (InhA)[1]
RifampicinrpoBMutations in the 81-bp "hot-spot region" (codons 507-533), especially codons 531, 526, and 516[5][16]Alteration of the drug target (β-subunit of RNA polymerase)[16]
EthambutolembBMutations in codon 306Alteration of the drug target (arabinosyltransferase)
PyrazinamidepncADiverse mutations across the geneImpaired activation of the prodrug (pyrazinamidase)
MoxifloxacingyrA, gyrBMutations in the quinolone resistance-determining region (QRDR), especially gyrA codons 90, 91, or 94[16]Alteration of the drug target (DNA gyrase)[16]
BedaquilineatpE, mmpR5Mutations in the atpE gene; Upregulation of mmpR5 efflux pump[1]Alteration of the drug target (ATP synthase c-subunit); Increased drug efflux[1]

Table 3: Mutation Rates and Associated Fitness Costs

DrugIn Vitro Mutation Rate (mutations per cell division)Common Associated Fitness CostPotential Compensatory Mechanisms
"this compound" (Isoniazid) ~3.2 x 10⁻⁷[17]Minimal for katG S315T; variable for other mutations[8]Mutations in ahpC promoter region may compensate for loss of KatG peroxidase activity[18]
Rifampicin~9.8 x 10⁻⁹[17]Often significant, leading to reduced growth rate[5][8]Compensatory mutations in other RNA polymerase subunits (rpoA, rpoC) can restore fitness[8]
Moxifloxacin~10⁻⁷ to 10⁻⁸Variable, can be lowNot well-defined
Bedaquiline~10⁻⁷ to 10⁻⁸Can be high for atpE mutationsNot well-defined

Note: Fitness costs can be highly variable depending on the specific mutation and the genetic background of the Mtb strain.[2]

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_setup 1. Inoculum Preparation cluster_selection 2. Selection of Mutants cluster_characterization 3. Phenotypic & Genotypic Characterization cluster_analysis 4. Data Analysis A Mtb H37Rv Culture (Log Phase) B Plate on 7H10 Agar with 'this compound' (>4x MIC) A->B Plate high density of cells C Incubate 3-4 weeks B->C D Isolate Resistant Colonies C->D E Confirm Resistance (MIC Determination) D->E F Assess Fitness Cost (Competition Assay) D->F G Identify Mutations (Whole Genome Sequencing) D->G H Correlate Genotype with Phenotype E->H F->H G->H

Caption: Workflow for in vitro evolution and characterization of drug resistance.

Hypothetical Mechanism of Action and Resistance Pathway

This diagram illustrates a hypothetical mechanism for "this compound," based on the action of Isoniazid.

G cluster_cell Mycobacterium Cell cluster_activation Drug Activation cluster_action Drug Action cluster_resistance Resistance Mechanisms Prodrug Agent-1 (Prodrug) KatG KatG (Catalase-Peroxidase) Prodrug->KatG Enters cell ActiveDrug Activated Agent-1 KatG->ActiveDrug Activates InhA InhA (Enoyl-ACP reductase) ActiveDrug->InhA Inhibits MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid Catalyzes CellWall Cell Wall Integrity MycolicAcid->CellWall R1 Mutation in katG R1->KatG Prevents activation R2 Mutation in inhA promoter R2->InhA Overexpresses target

Caption: Proposed mechanism of action and resistance for "this compound".

References

A Comparative Analysis of Antimycobacterial Agent-1's Efficacy Against Multidrug-Resistant Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-M. tb) poses a significant threat to global public health, necessitating the urgent development of novel therapeutic agents. This guide provides a comparative overview of the in vitro activity of a novel investigational compound, "Antimycobacterial agent-1" (also known as compound 33), against M. tuberculosis. While specific data for this agent against MDR strains is not yet publicly available, this guide evaluates its potency against a drug-susceptible reference strain and contrasts it with the performance of established and other novel antimycobacterial agents against MDR-M. tb isolates.

Introduction to this compound

This compound belongs to the thiazolidin-4-one class of compounds, a group of heterocyclic molecules that have garnered significant interest for their diverse biological activities, including potent antimycobacterial effects.[1] Initial screening has demonstrated promising activity against the laboratory reference strain M. tuberculosis H37Ra.

Comparative In Vitro Activity

The following tables summarize the minimum inhibitory concentrations (MICs) of this compound against a drug-susceptible M. tb strain and compare them with the MICs of standard and other novel antitubercular drugs against MDR-M. tb strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: In Vitro Activity of this compound

CompoundM. tuberculosis StrainMIC (µg/mL)
This compound (compound 33)H37Ra (Drug-Susceptible)1

Table 2: Comparative In Vitro Activity of Standard and Novel Drugs Against Multidrug-Resistant M. tuberculosis

DrugDrug ClassMIC Range against MDR-M. tb (µg/mL)
IsoniazidFirst-Line0.19 - >200[2]
RifampicinFirst-Line<0.006 - >256[3]
EthambutolFirst-Line0.39 - 12.5[4]
BedaquilineDiarylquinoline≤0.008 - ≥4
LinezolidOxazolidinone0.125 - 4[5][6]
AcidomycinThiazolidin-4-one0.096 - 1.2 (µM)

Note: MIC values can vary depending on the specific MDR-M. tb isolate and the testing methodology used.

Cytotoxicity Profile

An essential aspect of drug development is assessing the selectivity of a compound for the pathogen over host cells. The cytotoxicity of this compound was evaluated in Vero cells, a continuous cell line derived from the kidney of an African green monkey.

Table 3: Cytotoxicity of this compound

CompoundCell LineIC50 (µg/mL)
This compound (compound 33)Vero143.2

The selectivity index (SI), calculated as the ratio of the cytotoxic concentration (IC50) to the antimycobacterial concentration (MIC), provides a measure of the compound's therapeutic window. For this compound against the H37Ra strain, the SI is 143.2.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination: Resazurin Microtiter Assay (REMA)

The MIC of antimycobacterial agents against M. tuberculosis is commonly determined using the Resazurin Microtiter Assay (REMA), a colorimetric method.[7]

Materials:

  • 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase)

  • Resazurin sodium salt solution (0.01% w/v in sterile distilled water)

  • 96-well microtiter plates

  • M. tuberculosis culture

  • Antimycobacterial agents

Procedure:

  • Prepare serial twofold dilutions of the test compounds in 7H9 broth in a 96-well plate.

  • Prepare an inoculum of M. tuberculosis adjusted to a McFarland standard of 1.0 and dilute it 1:20 in 7H9 broth.

  • Add 100 µL of the bacterial suspension to each well.

  • Include a drug-free well as a growth control and a well with media only as a sterility control.

  • Seal the plates and incubate at 37°C for 7 days.

  • After incubation, add 30 µL of the resazurin solution to each well and re-incubate for 24-48 hours.

  • A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

  • The MIC is the lowest concentration of the compound that prevents this color change.

Cytotoxicity Assay: MTT Assay in Vero Cells

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

  • Vero cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)

  • MTT solution (5 mg/mL in phosphate-buffered saline)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Test compound

Procedure:

  • Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound.

  • Incubate the plate for another 48 hours.

  • Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated by plotting the percentage of cell viability against the compound concentration.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_mic MIC Determination (REMA) cluster_cytotoxicity Cytotoxicity Assay (MTT) M1 Prepare serial dilutions of this compound M2 Inoculate with M. tuberculosis M1->M2 M3 Incubate for 7 days M2->M3 M4 Add Resazurin M3->M4 M5 Incubate and read results M4->M5 End Comparative Analysis M5->End C1 Seed Vero cells C2 Add serial dilutions of this compound C1->C2 C3 Incubate for 48 hours C2->C3 C4 Add MTT reagent C3->C4 C5 Incubate, dissolve formazan, and read absorbance C4->C5 C5->End Start Start Start->M1 Start->C1

Caption: Workflow for evaluating the in vitro efficacy and cytotoxicity of this compound.

Signaling Pathway and Mechanism of Action

The precise mechanism of action for the thiazolidin-4-one class of compounds against M. tuberculosis is still under investigation. However, some studies suggest that these compounds may inhibit key enzymes involved in mycobacterial cell wall synthesis or energy metabolism. Further research is needed to elucidate the specific molecular targets and signaling pathways affected by this compound.

Putative_Mechanism Agent This compound (Thiazolidin-4-one) Target Putative Mycobacterial Target (e.g., Enzyme in cell wall synthesis) Agent->Target Binds to Pathway Inhibition of Essential Pathway Target->Pathway Leads to Effect Bactericidal/Bacteriostatic Effect Pathway->Effect

Caption: A putative mechanism of action for this compound.

Conclusion

This compound demonstrates promising in vitro activity against a drug-susceptible strain of M. tuberculosis with a favorable cytotoxicity profile. While its efficacy against MDR strains remains to be determined, the potent activity of other compounds within the thiazolidin-4-one class against resistant isolates suggests that this chemical scaffold is a promising area for the development of new anti-TB drugs. Further investigation into the mechanism of action and in vivo efficacy of this compound is warranted to fully assess its therapeutic potential in the fight against multidrug-resistant tuberculosis.

References

A Comparative Safety Analysis of Antimycobacterial Agent-1 and Existing Tuberculosis Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the global effort to combat tuberculosis (TB), a persistent infectious disease exacerbated by rising drug resistance, the development of novel therapeutic agents with improved safety profiles is paramount. This guide provides a detailed comparison of the preclinical safety profile of a novel investigational compound, Antimycobacterial Agent-1 (AMA-1), with established first-line and second-line anti-TB drugs. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and methodologies.

AMA-1 represents a new class of mycobacterial cell wall synthesis inhibitors. Its preclinical evaluation suggests a promising efficacy profile; however, a thorough assessment of its safety is crucial for its progression as a viable clinical candidate.

Comparative Safety Profiles: An Overview

The prolonged duration of TB therapy, often involving multi-drug regimens, is frequently complicated by adverse drug reactions (ADRs). These reactions can range from mild gastrointestinal discomfort to severe, life-threatening conditions such as hepatotoxicity and cardiotoxicity, leading to treatment interruption and the emergence of drug resistance.[1][2][3]

First-Line Anti-TB Drugs: The standard treatment regimen, comprising isoniazid, rifampicin, pyrazinamide, and ethambutol, is effective but associated with a significant incidence of ADRs.[4][5] Hepatotoxicity is a major concern, particularly with pyrazinamide and isoniazid.[3][6][7] Peripheral neuropathy is a known side effect of isoniazid, while ethambutol can cause optic neuritis.[6][8]

Second-Line Anti-TB Drugs: Used for treating multidrug-resistant TB (MDR-TB), this group includes fluoroquinolones, aminoglycosides, bedaquiline, and linezolid. While essential, these drugs carry a higher burden of toxicity.[1][9] Aminoglycosides are associated with nephrotoxicity and ototoxicity, fluoroquinolones with cardiotoxicity (QT prolongation), and linezolid with myelosuppression and neuropathy.[1][2][10] Bedaquiline, a newer agent, also carries a risk of QT prolongation.[11][12][13]

This compound (AMA-1): Preclinical data for AMA-1, a hypothetical compound, has been designed to reflect a profile with potential advantages and liabilities, characteristic of novel drug candidates. It exhibits a lower propensity for inducing hepatotoxicity compared to pyrazinamide but shows a signal for potential cardiotoxicity that requires careful monitoring.

Quantitative Comparison of Adverse Drug Reactions

The following tables summarize the incidence of key ADRs based on clinical and preclinical data. The data for AMA-1 is hypothetical and based on representative preclinical findings for novel anti-TB agents.

Table 1: Comparison of Hepatotoxicity and Neurotoxicity

Drug ClassDrugHepatotoxicity Incidence (%)Peripheral Neuropathy Incidence (%)Optic Neuritis Incidence (%)
Hypothetical Agent AMA-1 ~5% (mild elevation in ALT/AST in preclinical models) <2% (in high-dose animal studies) Not observed
First-Line Agents Isoniazid10-20% (asymptomatic ALT elevation)[7]10-20% (dose-dependent)[6]Rare
Rifampicin<1-5%[7]RareRare
Pyrazinamide15-20% (most hepatotoxic first-line)[3][7]RareNot applicable
EthambutolRareRare1-5% (dose-dependent)[8]
Second-Line Agents Fluoroquinolones<5%1-10%Rare
Linezolid<5%Up to 30% (long-term use)[10]Up to 8% (long-term use)[10]

Table 2: Comparison of Cardiotoxicity, Myelosuppression, and Other Key Toxicities

Drug ClassDrugQT Prolongation RiskMyelosuppression (Anemia, Thrombocytopenia)Nephrotoxicity / Ototoxicity
Hypothetical Agent AMA-1 Moderate (hERG IC50 = 2.5 µM) Mild, reversible thrombocytopenia in high-dose studies (<5%) Not observed
First-Line Agents IsoniazidLowRareRare
RifampicinLowRare, but can cause thrombocytopenia[14]Rare
PyrazinamideLowRareRare
EthambutolLowRareRare
Second-Line Agents FluoroquinolonesModerate to High[1]RareRare
AminoglycosidesLowRareHigh (15-30%)[1]
BedaquilineHigh (Black Box Warning)[11]Not significantNot significant
LinezolidLowHigh (Anemia: ~77% in some cohorts)[10]Rare

Experimental Protocols

Detailed methodologies are essential for the interpretation and replication of safety data. Below are protocols for key preclinical safety assessment experiments relevant to AMA-1 and other novel anti-TB agents.

Preclinical In Vivo Rodent Toxicology Study (90-Day Repeated Dose)
  • Objective: To evaluate the systemic toxicity of AMA-1 following daily administration for 90 days in rodents, identifying target organs of toxicity and determining a No-Observed-Adverse-Effect Level (NOAEL).[15]

  • Species: Sprague-Dawley rats (equal numbers of males and females, typically 10 per sex per group).[16]

  • Groups:

    • Vehicle Control (e.g., 0.5% methylcellulose in water)

    • Low Dose (e.g., 10 mg/kg/day)

    • Mid Dose (e.g., 50 mg/kg/day)

    • High Dose (e.g., 250 mg/kg/day)

    • Recovery Group (High Dose, followed by a 28-day treatment-free period)

  • Administration: Oral gavage, once daily.

  • Parameters Monitored:

    • Clinical Observations: Daily checks for signs of toxicity, morbidity, and mortality.

    • Body Weight and Food Consumption: Measured weekly.

    • Ophthalmology: Examination prior to study initiation and at termination.

    • Clinical Pathology: Hematology and clinical chemistry panels performed at pre-test, day 45, and day 91.

    • Toxicokinetics: Blood samples collected at specified time points to determine drug exposure (AUC, Cmax).

  • Terminal Procedures:

    • Gross necropsy of all animals.

    • Organ weights recorded for key organs (liver, kidneys, heart, spleen, etc.).

    • Histopathological examination of a comprehensive list of tissues from control and high-dose groups, and any gross lesions from all groups.

In Vitro hERG Channel Assay (Automated Patch Clamp)
  • Objective: To assess the potential of AMA-1 to inhibit the hERG potassium channel, a primary indicator of potential for QT interval prolongation and Torsades de Pointes arrhythmia.[17]

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.[17]

  • Methodology: Automated whole-cell patch clamp electrophysiology (e.g., QPatch or SyncroPatch systems).[17]

  • Procedure:

    • Cells are cultured and prepared for the automated system.

    • A stable baseline hERG current is established by applying a specific voltage protocol.

    • Vehicle control (e.g., 0.1% DMSO) is applied to confirm the stability of the current.

    • AMA-1 is applied at increasing concentrations (e.g., 0.1, 1, 10, 30 µM) sequentially to the same cell.[17]

    • A known hERG inhibitor (e.g., E-4031) is used as a positive control.[17]

  • Data Analysis: The hERG tail current is measured, and the percentage of inhibition at each concentration is calculated relative to the vehicle control. An IC50 value (the concentration causing 50% inhibition) is determined by fitting the concentration-response data to a logistical equation.

Bacterial Reverse Mutation Assay (Ames Test)
  • Objective: To evaluate the mutagenic potential of AMA-1 by assessing its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.[18][19]

  • Strains: A minimum of five tester strains (e.g., TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA) are used to detect different types of mutations.[18]

  • Procedure:

    • The assay is performed both with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[20]

    • AMA-1 is dissolved in a suitable solvent (e.g., DMSO) and tested at a range of concentrations.

    • The test compound, bacterial culture, and S9 mix (if applicable) are combined in molten top agar.

    • The mixture is poured onto minimal glucose agar plates.[21]

    • Plates are incubated at 37°C for 48-72 hours.[21]

  • Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted for each concentration. A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies that is at least double the background (vehicle control) count.

Visualizations: Workflows and Pathways

To better illustrate the processes and relationships discussed, the following diagrams are provided.

G Preclinical Safety Assessment Workflow for AMA-1 cluster_0 In Vitro Screening cluster_1 In Vivo Studies cluster_2 Decision & IND-Enabling Ames Ames Test (Mutagenicity) GoNoGo Go/No-Go Decision Ames->GoNoGo hERG hERG Assay (Cardiotoxicity) hERG->GoNoGo Cyto Cytotoxicity Assay (e.g., HepG2 cells) Cyto->GoNoGo DoseRange Dose Range-Finding (Acute Toxicity) RepeatDose Repeated-Dose Toxicology (e.g., 28-day Rat/Dog) DoseRange->RepeatDose RepeatDose->GoNoGo SafetyPharm Safety Pharmacology (Cardiovascular, CNS, Respiratory) SafetyPharm->GoNoGo IND IND-Enabling GLP Tox Studies (e.g., 90-day) GoNoGo->IND Go G Hypothetical Pathway for AMA-1 Induced Cardiotoxicity AMA1 AMA-1 hERG hERG K+ Channel (IKr current) AMA1->hERG Blockade Repol Delayed Ventricular Repolarization hERG->Repol Inhibition of K+ efflux AP Action Potential Duration Prolonged Repol->AP QT QT Interval Prolongation on ECG AP->QT TdP Torsades de Pointes (Arrhythmia) QT->TdP Increased Risk

References

A Researcher's Guide to Synergy Testing: The Checkerboard Assay for Antimycobacterial Agent-1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals combatting the global threat of tuberculosis, identifying synergistic interactions between new chemical entities and existing antimycobacterial drugs is a critical step in developing more effective treatment regimens. This guide provides a comprehensive overview of the checkerboard assay, a widely used in vitro method for quantifying antimicrobial synergy, using the hypothetical "Antimycobacterial agent-1" as a case study. We present a comparative analysis with alternative methods, detailed experimental protocols, and illustrative data to guide your research.

Performance Comparison: Quantifying Synergy

The primary output of a checkerboard assay is the Fractional Inhibitory Concentration Index (FICI), which categorizes the interaction between two antimicrobial agents. The FICI is calculated using the Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination.[1]

FICI Calculation:

FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone FICI = FIC of Drug A + FIC of Drug B

The interpretation of the FICI value is as follows:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4

  • Antagonism: FICI > 4

The following table summarizes hypothetical experimental data from a checkerboard assay testing this compound in combination with first-line anti-tuberculosis drugs against Mycobacterium tuberculosis H37Rv.

Drug Combination MIC of this compound (µg/mL) MIC of Co-administered Drug (µg/mL) FICI Interpretation
This compound alone 8---
Isoniazid alone -0.1--
This compound + Isoniazid 20.0250.5Additive
Rifampicin alone -0.2--
This compound + Rifampicin 10.0250.25Synergy
Ethambutol alone -5--
This compound + Ethambutol 41.250.75Additive
Pyrazinamide alone -100--
This compound + Pyrazinamide 4501.0Additive

Experimental Workflow: The Checkerboard Assay

The checkerboard assay is a robust method for determining the synergistic, additive, or antagonistic effects of drug combinations.[2] The workflow involves a two-dimensional titration of the compounds in a microtiter plate.

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis start Start prep_agent1 Prepare Serial Dilutions of this compound start->prep_agent1 prep_agent2 Prepare Serial Dilutions of Co-administered Drug start->prep_agent2 prep_inoculum Prepare M. tuberculosis Inoculum start->prep_inoculum dispense_agents Dispense Drug Dilutions into 96-well Plate (Checkerboard Format) prep_agent1->dispense_agents prep_agent2->dispense_agents add_inoculum Add Inoculum to all Wells prep_inoculum->add_inoculum dispense_agents->add_inoculum incubate Incubate Plates add_inoculum->incubate read_results Read MICs Visually or by Spectrophotometer incubate->read_results calc_fici Calculate FICI read_results->calc_fici interpret Interpret Results (Synergy, Additive, Antagonism) calc_fici->interpret end End interpret->end Synergy_Methods cluster_screening High-Throughput Screening cluster_confirmation Confirmatory & Mechanistic Studies cluster_alternative Alternative/Simplified Method checkerboard Checkerboard Assay time_kill Time-Kill Assay checkerboard->time_kill Provides leads for dynamic studies etest E-test checkerboard->etest Can be correlated with etest->time_kill Can provide preliminary data for

References

Safety Operating Guide

Standard Operating Procedure: Safe Disposal of Antimycobacterial Agent-1

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Antimycobacterial Agent-1" is a placeholder name for a potent, research-grade antimycobacterial compound. The following procedures are based on established biosafety and chemical hygiene protocols for handling mycobacterially active compounds and contaminated materials. Researchers must consult their institution's specific Environmental Health and Safety (EHS) guidelines and the agent's Safety Data Sheet (SDS) to ensure full compliance and safety.

This guide provides essential safety and logistical information for the proper handling and disposal of this compound and associated laboratory waste. The primary objectives of these procedures are to ensure personnel safety, prevent environmental contamination, and mitigate the risk of contributing to antimicrobial resistance.[1][2]

Core Principles of Waste Management

All waste generated from procedures involving this compound and/or Mycobacterium species must be considered biohazardous and potentially chemically hazardous. The disposal strategy is built on three core principles:

  • Decontaminate: All infectious materials must be rendered non-viable, preferably at the source of generation.[3][4]

  • Segregate: Waste must be separated into distinct streams (liquid, solid, sharps) to ensure proper handling and disposal.[5]

  • Contain: Waste must be held in appropriate, clearly labeled, leak-proof containers.[6]

Immediate Safety & Personal Protective Equipment (PPE)

All manipulations of this compound and subsequent waste handling must be performed within a certified Biological Safety Cabinet (BSC).[7][8] The minimum required PPE includes:

  • Disposable, solid-front lab coat

  • Two pairs of nitrile gloves[9]

  • Safety glasses or goggles

  • Appropriate respiratory protection (e.g., N95 or higher) may be required based on risk assessment, especially if aerosol generation is possible.[7]

Step-by-Step Disposal Plan

Step 1: Waste Segregation at the Point of Generation

Immediately separate waste into the following categories within the BSC:

  • Liquid Waste: Unused stock solutions of this compound, spent culture media, and supernatants.

  • Solid Waste (Non-Sharps): Contaminated consumables such as pipette tips, serological pipettes, culture plates, flasks, and gloves.

  • Sharps Waste: Needles, syringes, scalpel blades, and any contaminated broken glass.[7]

Step 2: Decontamination and Containment

A. Liquid Waste

  • Biological Decontamination: Collect all biologically contaminated liquid waste in a dedicated, leak-proof, autoclavable container (e.g., a polypropylene flask or bottle).

  • Chemical Inactivation (if required): While autoclaving destroys mycobacteria, it may not degrade the chemical structure of this compound.[2] High concentrations of the agent should be treated as hazardous chemical waste.[2] Consult the SDS or your institution's EHS for specific chemical neutralization protocols.

  • Autoclaving: Loosely cap the collection container to allow for steam penetration. Autoclave following a validated cycle for liquid biohazardous waste (typically ≥121°C for 60 minutes, though time may vary based on volume).

  • Final Disposal: After autoclaving and cooling, the decontaminated liquid can typically be disposed of down the sanitary sewer, pending local regulations and confirmation that the chemical agent is sufficiently degraded.

B. Solid Waste (Non-Sharps)

  • Containment: Place all contaminated solid waste directly into an autoclavable biohazard bag within the BSC.[3]

  • Autoclaving: Securely close the bag, leaving a small opening for steam to enter. Place the bag inside a secondary, rigid, leak-proof container (like a polypropylene tub) for transport to the autoclave. Autoclave using a validated cycle for solid waste.

  • Final Disposal: After autoclaving, the bag can be placed in the designated regulated medical waste stream for final disposal, often via incineration.[4][10]

C. Sharps Waste

  • Containment: Place all sharps directly into a puncture-resistant, rigid sharps container labeled with the biohazard symbol.[6][7][11] Do not recap or bend needles.

  • Decontamination & Disposal: Once the sharps container is three-quarters full, securely close and lock the lid. The entire container should be autoclaved. Following decontamination, the container is disposed of through the regulated medical waste stream.

Quantitative Data for Decontamination

Effective decontamination relies on using the correct disinfectant at the proper concentration and for a sufficient contact time. The table below summarizes common chemical agents used for surface decontamination or in spill response protocols.

Decontaminating AgentConcentrationMinimum Contact TimeNotes
Sodium Hypochlorite 1% (10,000 ppm)15-30 minutesCorrosive to metals; prepare fresh daily. Effective for surfaces and disinfecting used consumables before disposal.[12]
Phenolic Compounds 5%30 minutesOften used for cleaning spills and soaking contaminated items.[9]
Sodium Hydroxide (NaOH) 2% - 4%15 minutesHighly effective but corrosive and hazardous; requires neutralization after use. Primarily used in specimen processing.[13]
N-Acetyl-L-Cysteine (NALC) - NaOH 2% NaOH15 minutesA common method for liquefying sputum and decontaminating for culture.[13][14][15]

Experimental Protocol: NALC-NaOH Decontamination of Mycobacterial Cultures

This protocol is provided as an example of a rigorous decontamination procedure used in mycobacteriology labs, illustrating the principles of safe handling.[13][14]

Objective: To decontaminate and liquefy a mycobacterial culture sample prior to analysis or as a terminal sterilization step.

Materials:

  • NALC-NaOH solution (Final concentration: 2% NaOH, 1.45% Sodium Citrate, 0.5% NALC)

  • Sterile phosphate buffer (pH 6.8)

  • Sterile, aerosol-resistant centrifuge tubes

  • Refrigerated centrifuge with safety cups/sealed rotors

Procedure:

  • Perform all steps in a Class II BSC.

  • Add an equal volume of NALC-NaOH solution to the mycobacterial culture in a sterile centrifuge tube.

  • Ensure the total volume does not exceed 50% of the tube's capacity.

  • Cap the tube tightly and vortex for no more than 20 seconds to mix.

  • Let the mixture stand at room temperature for 15 minutes to allow for decontamination and digestion.[13]

  • Fill the tube with sterile phosphate buffer to stop the action of the NaOH.

  • Centrifuge at 3,000 x g for 15 minutes.[13] Use sealed centrifuge safety cups to contain any potential aerosols.[8]

  • Open safety cups inside the BSC. Carefully decant the supernatant into a liquid waste container for autoclaving.

  • The remaining pellet contains decontaminated mycobacterial cells, which can now be handled for downstream applications or autoclaved for final disposal.

Visualization of Disposal Workflow

G cluster_0 cluster_1 Waste Segregation cluster_2 Decontamination & Containment cluster_3 Final Disposal start Waste Generation (Inside BSC) liquid Liquid Waste start->liquid Segregate Immediately solid Solid Waste start->solid Segregate Immediately sharps Sharps Waste start->sharps Segregate Immediately liquid_cont Contain in Autoclavable Leak-Proof Bottle liquid->liquid_cont solid_cont Contain in Autoclavable Biohazard Bag solid->solid_cont sharps_cont Contain in Puncture-Proof Sharps Container sharps->sharps_cont autoclave1 Autoclave (Validated Liquid Cycle) liquid_cont->autoclave1 autoclave2 Autoclave (Validated Solid Cycle) solid_cont->autoclave2 autoclave3 Autoclave Full Container (Validated Solid Cycle) sharps_cont->autoclave3 liquid_disp Dispose via Sanitary Sewer (pending local regulations) autoclave1->liquid_disp solid_disp Dispose in Regulated Medical Waste autoclave2->solid_disp sharps_disp Dispose in Regulated Medical Waste autoclave3->sharps_disp

References

Standard Operating Procedure: Handling and Disposal of Antimycobacterial Agent-1

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Antimycobacterial agent-1" is a placeholder name for a potential chemical compound. The following guidelines are based on best practices for handling potent, novel antimycobacterial agents in a research laboratory setting. A comprehensive, substance-specific risk assessment must be conducted before any handling of a new chemical entity.

This document provides essential safety and logistical information for the handling and disposal of this compound, a novel compound under investigation for its antimycobacterial properties. All personnel must be thoroughly trained on these procedures before commencing any work with this agent.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure during the handling of this compound. The required level of PPE depends on the specific procedure and the physical form of the agent.

Activity Required PPE Rationale
Weighing and Aliquoting (Solid Form) - Nitrile Gloves (double-gloving recommended)- Lab Coat- Safety Goggles- N95 RespiratorPrevents inhalation of fine particles and dermal contact.
Handling Stock Solutions (Liquid Form) - Nitrile Gloves- Lab Coat- Safety GogglesPrevents splashes and skin contact.
In Vitro Assays - Nitrile Gloves- Lab CoatStandard protection for cell culture work.
Spill Cleanup - Nitrile Gloves (double-gloving)- Lab Coat- Safety Goggles- N95 RespiratorEnhanced protection during cleanup of potentially aerosolized powder.

Experimental Workflow: In Vitro Efficacy Testing

The following workflow outlines the key steps for assessing the in vitro efficacy of this compound against Mycobacterium tuberculosis (Mtb).

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Stock Solution of this compound C Perform Serial Dilutions of Agent-1 A->C DMSO Stock B Culture Mycobacterium tuberculosis (H37Rv) D Inoculate Mtb into 96-well Plates B->D Liquid Culture E Add Diluted Agent-1 to Wells C->E D->E F Incubate Plates (37°C, 7 days) E->F G Measure Bacterial Growth (e.g., Resazurin Assay) F->G H Determine Minimum Inhibitory Concentration (MIC) G->H

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Hypothetical Signaling Pathway Inhibition

This diagram illustrates a potential mechanism of action for this compound, where it inhibits a key signaling pathway required for mycobacterial cell wall synthesis.

cluster_pathway Mycobacterial Cell Wall Synthesis Pathway A Precursor Molecules B Enzyme A A->B C Intermediate Product B->C D Enzyme B C->D E Mycolic Acid Synthesis D->E Agent1 Antimycobacterial Agent-1 Agent1->Inhibition Inhibition->B

Caption: Hypothetical inhibition of Enzyme A in the mycolic acid synthesis pathway by this compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.

Waste Type Disposal Procedure
Solid Waste (unused powder, contaminated consumables) - Collect in a dedicated, sealed hazardous waste container.- Label clearly as "Hazardous Chemical Waste: this compound".- Arrange for pickup by certified chemical waste disposal service.
Liquid Waste (stock solutions, experimental media) - Collect in a dedicated, sealed hazardous liquid waste container.- Do not mix with other chemical waste streams unless compatibility is confirmed.- Label clearly and arrange for certified disposal.
Sharps (needles, serological pipettes) - Dispose of immediately into a designated sharps container.- Container should be puncture-proof and leak-proof.- Treat as hazardous chemical waste for final disposal.

By adhering to these guidelines, researchers can safely handle this compound while minimizing risks to themselves and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.